molecular formula C14H18FNO4 B558693 N-BOC-3-Fluoro-D-phenylalanine CAS No. 114873-11-9

N-BOC-3-Fluoro-D-phenylalanine

Número de catálogo: B558693
Número CAS: 114873-11-9
Peso molecular: 283.29 g/mol
Clave InChI: FPCCREICRYPTTL-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-BOC-3-Fluoro-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H18FNO4 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-3-fluoro-D-phenylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCREICRYPTTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427300
Record name Boc-3-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-11-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-3-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-t-Butyloxycarbonyl-D-3-fluorophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, experimental applications, and key structural-functional relationships of N-BOC-3-Fluoro-D-phenylalanine. It is intended to serve as a technical resource for professionals engaged in peptide synthesis, medicinal chemistry, and drug discovery.

Core Chemical Properties

This compound is a synthetic amino acid derivative widely utilized as a building block in the synthesis of peptides and peptidomimetics.[1][2] The incorporation of a fluorine atom onto the phenyl ring can significantly alter the compound's biological activity, metabolic stability, and binding affinity, making it a valuable tool in drug development.[1][3] The tert-butyloxycarbonyl (BOC) protecting group on the amine facilitates its use in standard solid-phase and solution-phase peptide synthesis.[1][2]

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₄H₁₈FNO₄ [1][2][4]
Molecular Weight 283.30 g/mol [5]
Appearance Off-white crystalline powder [1][2]
Melting Point 75 - 80 °C [1][2]
Optical Rotation [α]20/D = -22 ± 2° (c=1 in EtOH) [1][2]
Purity ≥ 98% (by HPLC) [1][2]

| Storage Conditions | 0 - 8 °C |[1][2] |

Table 2: Identifiers and Synonyms

Identifier Value Source(s)
CAS Number 114873-11-9 [1][2][4]
PubChem ID 3698526 [1][2]
MDL Number MFCD00672523 [1][2]

| Synonyms | Boc-D-Phe(3-F)-OH, Boc-m-Fluoro-D-Phe-OH, (R)-2-Boc-amino-3-(3-fluorophenyl)propionic acid |[1][2] |

Structural Features and Applications

The unique properties of this compound stem from its key structural components. The fluorine substitution enhances biological activity, while the BOC group is essential for its role in synthetic chemistry.[1] This makes the compound a critical tool for creating targeted therapeutics, particularly in oncology and neurology research.[1][2]

Diagram 1: Structural-Functional Relationships A This compound B 3-Fluoro Substitution A->B C BOC Protecting Group A->C D D-Phenylalanine Core A->D B1 Enhanced Bioactivity & Stability B->B1 B2 Altered Pharmacokinetics B->B2 C1 Enables Peptide Synthesis C->C1 D1 Mimics Natural Amino Acids D->D1 D2 Provides Structural Scaffold D->D2

Diagram 1: Key structural features and their functional implications.

Experimental Protocols

The primary application of this compound is in peptide synthesis. Below are representative protocols for the key steps: N-BOC protection of an amino acid and a subsequent peptide coupling reaction.

A. Protocol for N-BOC Protection of an Amino Acid

This procedure describes the general method for introducing the BOC protecting group onto an amino acid, such as D-phenylalanine, as a precursor step.

  • Materials : D-phenylalanine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane (or tert-butyl alcohol), Water, Triethylamine, Hydrochloric acid (2.5 N), Ethyl acetate.

  • Procedure :

    • Dissolve the starting amino acid (1 equivalent) in a 1:1 mixture of water and dioxane.[6]

    • Add triethylamine (2.1 equivalents) to the solution.[6]

    • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution. The reaction is often exothermic initially.[7]

    • Stir the mixture for 3-4 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[6][7]

    • Once the reaction is complete, dilute the solution with water.

    • Extract the aqueous layer with ethyl ether to remove by-products.[6]

    • Acidify the aqueous layer to a pH of approximately 2.5 using cold 2.5 N HCl. This will precipitate the N-BOC protected amino acid as an oil or solid.[6]

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the final product.[8]

B. Protocol for Peptide Coupling

This protocol outlines a standard method for forming a peptide bond between this compound and another amino acid ester.

  • Materials : this compound, an amino acid benzyl ester (e.g., Alanine-OBn), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Propylene Carbonate (PC) or Dichloromethane (DCM), Ethyl acetate (EtOAc), 1 M HCl, Saturated Na₂CO₃ solution, Brine.

  • Procedure :

    • Suspend this compound (1.0 equivalent) and the amino acid benzyl ester (1.0 equivalent) in the chosen solvent (e.g., Propylene Carbonate).[9]

    • Cool the suspension to 0 °C.

    • Add a solution of HOBt (1.1 equivalents) and DIPEA (3.0 equivalents) in a minimal amount of the solvent.[9]

    • Add EDC (1.1 equivalents) dropwise to the reaction mixture.[9]

    • Allow the mixture to warm to room temperature and stir for 16 hours.[9]

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated Na₂CO₃ solution, and brine.[9]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting dipeptide using flash column chromatography if necessary.[9]

Standard Experimental Workflow

The synthesis of a peptide using this compound typically follows a workflow involving coupling and deprotection steps. The BOC group is removed with a strong acid, such as trifluoroacetic acid (TFA), to allow for subsequent chain elongation.[9]

Diagram 2: Peptide Synthesis Workflow A N-BOC-3-Fluoro-D-Phe + Amino Acid Ester B Peptide Coupling (EDC, HOBt) A->B Reactants C BOC-Protected Dipeptide B->C Forms D BOC Deprotection (TFA) C->D Substrate E Dipeptide Product (Amine Salt) D->E Yields

Diagram 2: A typical workflow for dipeptide synthesis.

Safety and Handling

While specific hazard data for this compound is limited, general laboratory safety precautions for fine chemical powders should be followed.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (conforming to OSHA's 29 CFR 1910.133 or European Standard EN166).[10]

  • Handling : Avoid contact with skin, eyes, and clothing. Prevent dust formation and avoid ingestion and inhalation.[10]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[10][11] Recommended storage is between 0-8 °C.[1][2][3][12]

  • Fire : Use standard extinguishing media. Wear self-contained breathing apparatus for major fires.[10]

References

N-BOC-3-Fluoro-D-phenylalanine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114873-11-9

This technical guide provides an in-depth overview of N-BOC-3-Fluoro-D-phenylalanine, a critical building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and incorporation into peptides, and explores its application in modulating cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid D-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a fluorine atom at the 3-position of the phenyl ring.[1][2] This fluorine substitution enhances the biological activity and metabolic stability of peptides into which it is incorporated, making it a valuable tool in medicinal chemistry, particularly in the development of therapeutics for oncology and neurology.[2][3][4]

PropertyValueReference
CAS Number 114873-11-9[2][5]
Molecular Formula C₁₄H₁₈FNO₄[2]
Molecular Weight 283.3 g/mol [6]
Appearance White to off-white solid/crystalline powder[2][6]
Melting Point 75 - 80 °C[2][4]
Optical Rotation [α]²⁰/D = -22 ± 2º (c=1 in EtOH)[2][4]
Purity ≥ 98% (HPLC)[2][4]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[6]

Synthesis and Experimental Protocols

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, a representative synthesis can be proposed based on established methods for the enantioselective synthesis of fluorinated amino acids and standard N-Boc protection procedures.

Representative Synthesis of 3-Fluoro-D-phenylalanine

The synthesis of the underlying 3-Fluoro-D-phenylalanine can be achieved through various stereoselective methods. One such approach involves the asymmetric hydroamination of a corresponding acrylate using an engineered phenylalanine ammonia lyase (PAL).

Experimental Protocol: Enzymatic Asymmetric Hydroamination

  • Reaction Setup: In a temperature-controlled vessel, dissolve the appropriate 3-fluorocinnamic acid derivative in a suitable buffer system.

  • Enzyme Addition: Introduce an engineered phenylalanine ammonia lyase from Planctomyces brasiliensis (PbPAL) variant, such as L205F, which has been shown to favor the production of D-amino acids.[7]

  • Reaction Conditions: Maintain the reaction at a controlled pH and temperature, with gentle agitation, for a sufficient duration to allow for complete conversion.

  • Work-up and Purification: After the reaction is complete, acidify the mixture to precipitate the product. The crude 3-Fluoro-D-phenylalanine can then be collected by filtration and purified by recrystallization or chromatography.

N-Boc Protection of 3-Fluoro-D-phenylalanine

The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a standard procedure in peptide synthesis.

Experimental Protocol: N-Boc Protection

  • Dissolution: Dissolve 3-Fluoro-D-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and water.[8]

  • Base Addition: Add a suitable base, such as sodium hydroxide (NaOH), to the solution and stir vigorously.[8]

  • Reagent Addition: While cooling the mixture in an ice bath, add di-tert-butyl dicarbonate (Boc-anhydride, approximately 1.1 equivalents) dropwise.[8]

  • Reaction: Allow the reaction to proceed overnight at room temperature.

  • Work-up: Acidify the reaction mixture with a mild acid like potassium bisulfate to a pH of 2-3.[8] Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Application in Peptide Synthesis and Biological Activity

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The fluorine atom can enhance the metabolic stability and binding affinity of the resulting peptides.[4] An important application is the synthesis of somatostatin analogs. Somatostatin is a peptide hormone that binds to G-protein-coupled receptors (GPCRs) and regulates various physiological processes.[9]

Incorporation into Somatostatin Analogs

The incorporation of fluorinated phenylalanine residues into somatostatin analogs has been shown to modulate their binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs).[9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Somatostatin Analog

This protocol describes a general workflow for the synthesis of a somatostatin analog containing 3-Fluoro-D-phenylalanine using Fmoc chemistry.

  • Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, for the synthesis of a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) using a coupling reagent like HBTU or HATU in the presence of a base such as DIPEA. Add this activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of 3-Fluoro-D-phenylalanine, N-Fmoc-3-Fluoro-D-phenylalanine would be used in the corresponding cycle.

  • Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water, to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Peptides containing fluorinated phenylalanine can act as ligands for somatostatin receptors, such as SSTR2. SSTR2 is a G-protein coupled receptor that, upon activation by somatostatin or its analogs, initiates a signaling cascade that can lead to the inhibition of cell proliferation and hormone secretion.

The binding of a somatostatin analog to SSTR2 activates inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10][11] The reduction in cAMP levels inhibits the activity of protein kinase A (PKA). Additionally, SSTR2 activation can stimulate protein tyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which can modulate the MAPK/ERK and PI3K/Akt signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[11][12]

SSTR2_Signaling_Pathway Ligand Somatostatin Analog (containing 3-Fluoro-D-Phe) SSTR2 SSTR2 Ligand->SSTR2 Binds to Gi Gi SSTR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PTP PTP (SHP-1/2) Gi->PTP Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Hormone Hormone Secretion PKA->Hormone Inhibits MAPK MAPK/ERK Pathway PTP->MAPK Modulates PI3K PI3K/Akt Pathway PTP->PI3K Modulates CellCycle Cell Cycle Arrest MAPK->CellCycle Leads to Apoptosis Apoptosis PI3K->Apoptosis Leads to

Caption: Somatostatin Receptor 2 (SSTR2) Signaling Pathway.

Analytical Data

Analytical TechniqueRepresentative Data for N-Boc-L-phenylalanine
¹H NMR (in CD₃OD) δ: 1.36 (s, 9 H, t-butyl), 2.87 (dd, 1 H, J = 14.9, Hβ), 3.16 (dd, 1 H, J = 14.6, Hβ), 4.36 (dd, 1 H, J = 9.6, Hα), 7.26 (s, 5 H, phenyl)[13]
¹³C NMR Representative shifts for the Boc group, the phenylalanine backbone, and the phenyl ring would be expected.[14]
Mass Spectrometry (MS-MS) Precursor [M+H]⁺ m/z: 266.1387; Fragments: 220.1, 125.2, 247.4. Precursor [M-H]⁻ m/z: 264.1241; Fragment: 190.1 (for N-Boc-D-phenylalanine)[15]

For this compound, one would expect to see characteristic splitting patterns in the aromatic region of the ¹H and ¹³C NMR spectra due to fluorine-proton and fluorine-carbon coupling. The mass spectrum would show a molecular ion peak corresponding to its molecular weight of 283.3 g/mol .

Conclusion

This compound is a versatile and valuable reagent in the field of drug discovery and peptide chemistry. Its unique properties, conferred by the fluorine substitution, allow for the development of novel peptides with enhanced stability and biological activity. The ability of these modified peptides to interact with important drug targets, such as GPCRs, highlights the potential of this compound in the design of next-generation therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound in their scientific endeavors.

References

physical and chemical characteristics of N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-BOC-3-Fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This compound is a synthetically modified amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. The incorporation of a fluorine atom onto the phenyl ring and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine confer unique properties, making it a valuable tool for the development of novel therapeutics with enhanced pharmacological profiles.

Core Physical and Chemical Characteristics

The fundamental properties of this compound are summarized below. These characteristics are essential for handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 114873-11-9[1][2]
Molecular Formula C₁₄H₁₈FNO₄[1][2]
Molecular Weight 283.2 g/mol [1][2]
Appearance Off-white crystalline powder[1][2]
Melting Point 75 - 80 °C[1][2]
Purity ≥ 98% (as determined by HPLC)[1][2]
Optical Rotation [α]²⁰/D = -22 ± 2º (c=1 in EtOH)[1][2]
Storage Conditions 0 - 8 °C, Keep dry and in a well-ventilated place[1][2][3]

Synonyms: Boc-D-Phe(3-F)-OH, Boc-m-Fluoro-D-Phe-OH, (R)-2-Boc-amino-3-(3-fluorophenyl)propionic acid.[1][2]

Spectroscopic and Analytical Data

While specific spectra for this exact compound are not publicly available, standard analytical techniques are used for its characterization.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the tert-butyl group (Boc), the aromatic ring (with splitting patterns influenced by the fluorine substituent), and the α- and β-protons of the amino acid backbone.
¹⁹F NMR A characteristic signal for the single fluorine atom on the phenyl ring.
¹³C NMR Resonances for the carbonyl carbons, the aromatic carbons (with C-F coupling), the quaternary carbon of the Boc group, and the aliphatic carbons.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ or [M-H]⁻ would be expected, corresponding to the molecular weight of 283.2.
High-Performance Liquid Chromatography (HPLC) Used to determine purity, typically employing a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA).

Key Applications in Research and Development

The unique structure of this compound makes it a strategic component in modern drug discovery.

  • Peptide Synthesis: It is a valuable building block for synthesizing peptides. The Boc group provides stable protection for the amine function during peptide coupling reactions and can be selectively removed under acidic conditions.[1][2]

  • Drug Development: The fluorine substitution is a key feature used by medicinal chemists. Fluorine can enhance metabolic stability, improve binding affinity to target receptors, and alter the acidity of nearby protons, leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1][4][5] This makes it particularly useful in designing peptide-based drugs for oncology and neurology.[1]

  • Structure-Activity Relationship (SAR) Studies: It is employed in SAR studies to systematically probe the effects of fluorination on a peptide's stability, conformation, and biological activity.[1][2] This allows researchers to fine-tune the properties of therapeutic peptides for greater efficacy and targeting.

G cluster_0 Structural Features cluster_1 Resulting Properties & Applications A This compound B Boc Protecting Group A->B C Fluorine Atom at C3 A->C D D-Configuration A->D E Facilitates Controlled Peptide Synthesis B->E F Enhances Metabolic Stability & Receptor Binding C->F G Increases Resistance to Proteolytic Degradation D->G H Core Component in Drug Discovery (Oncology, Neurology) E->H F->H G->H

Logical relationship between structure and application.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols relevant to the use of this compound.

Protocol 1: N-Boc Protection of 3-Fluoro-D-phenylalanine

This protocol describes the addition of the Boc protecting group, a common prerequisite for using the amino acid in peptide synthesis.

  • Dissolution: Dissolve 1 equivalent of 3-Fluoro-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide solution.[6]

  • Reaction: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of 1,4-dioxane dropwise while stirring vigorously.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 5% methanol in chloroform.[6]

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and perform an ether wash to remove unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold solution of potassium hydrogen sulfate or citric acid.

    • The product will precipitate out or can be extracted with an organic solvent like ethyl acetate.[7]

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[8]

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[6]

Protocol 2: Peptide Coupling using this compound

This protocol outlines its use in a standard peptide coupling reaction.

  • Activation: Dissolve this compound (1 eq.) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HBTU (1 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2 eq.). Stir the mixture at 0 °C for 20-30 minutes to form the activated ester.

  • Coupling: To the activated mixture, add the N-terminally deprotected amino acid or peptide (1 eq.) dissolved in DMF.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion by HPLC or TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting Boc-protected dipeptide can be purified using flash chromatography.

G A This compound (Building Block) B Peptide Synthesizer or Manual Coupling A->B C Fluorinated Peptide (Crude Product) B->C D Purification (e.g., RP-HPLC) C->D E Pure Fluorinated Peptide D->E F Characterization (MS, NMR) E->F G Validated Peptide F->G H Biological Assays (In Vitro / In Vivo) G->H I Pharmacological Data (Stability, Activity, Toxicity) H->I J Lead Candidate Identification I->J

Experimental workflow for drug discovery.

Safety and Handling

While not classified as acutely hazardous, standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[9]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.[3] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature of 0-8 °C.[1][2][3]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]

  • Spills: For small spills, sweep up the material and place it in a suitable container for disposal. For large spills, avoid generating dust and contain the material for disposal according to local regulations.[3]

References

Solubility Profile of N-BOC-3-Fluoro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-BOC-3-Fluoro-D-phenylalanine is a crucial building block in contemporary peptide synthesis and drug discovery. The incorporation of a fluorine atom onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of peptides and small molecule therapeutics, influencing factors such as metabolic stability, binding affinity, and lipophilicity. A thorough understanding of its solubility in various solvents is paramount for its effective use in synthetic chemistry, formulation development, and various analytical procedures. This technical guide provides an in-depth overview of the solubility characteristics of this compound, supported by experimental methodologies and a logical workflow for solubility assessment.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₈FNO₄
Molecular Weight 283.29 g/mol
Appearance Off-white crystalline powder
Melting Point 75 - 80 °C
Chirality D-configuration

Qualitative Solubility of Structurally Similar Compounds

The solubility of N-BOC-protected amino acids is largely dictated by the nature of the amino acid side chain and the polarity of the solvent. The presence of the lipophilic tert-butyloxycarbonyl (BOC) protecting group generally imparts better solubility in organic solvents compared to the unprotected amino acid. For this compound, the fluorinated phenyl ring further influences its solubility profile.

The following table summarizes the qualitative solubility of closely related N-BOC-phenylalanine derivatives in common laboratory solvents. This information can serve as a useful starting point for solvent selection when working with this compound.

CompoundMethanolDichloromethane (DCM)Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
N-BOC-L-phenylalanine Soluble[1]Soluble[1]Soluble[1]Soluble[1]Soluble
N-BOC-N-methyl-D-phenylalanine Slightly Soluble[2]Not ReportedNot ReportedNot ReportedSlightly Soluble[2]

Note: The solubility of this compound is expected to be broadly similar to these analogs. However, the presence of the fluorine atom may alter its polarity and crystal lattice energy, leading to variations in solubility. Empirical determination is therefore highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation concentration of a solute in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, dimethylformamide, dimethyl sulfoxide)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique.

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

  • Addition of Excess Solute: To a known volume of the selected solvent in a vial, add an excess amount of this compound. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting Compound Obtain Pure Compound (this compound) ShakeFlask Perform Shake-Flask Experiment Compound->ShakeFlask Solvents Select & Prepare High-Purity Solvents Solvents->ShakeFlask Equilibration Equilibrate at Constant Temperature ShakeFlask->Equilibration Sampling Sample & Filter Supernatant Equilibration->Sampling Quantification Quantify Concentration (e.g., HPLC) Sampling->Quantification DataAnalysis Calculate Solubility (mg/mL or mol/L) Quantification->DataAnalysis Reporting Report Data in Structured Format DataAnalysis->Reporting

Solubility Assessment Workflow

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the public domain, the information on analogous compounds and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. The systematic approach to solubility determination outlined here is essential for the successful application of this important synthetic building block in drug development and chemical research. It is strongly recommended that researchers perform their own solubility studies under their specific experimental conditions to obtain accurate and reliable data.

References

Physicochemical Properties of N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

N-BOC-3-Fluoro-D-phenylalanine is a derivative of the amino acid phenylalanine utilized in peptide synthesis and medicinal chemistry.[1][2] The incorporation of a fluorine atom and a tert-butyloxycarbonyl (Boc) protecting group allows for its use as a building block in the development of novel therapeutics with potentially enhanced stability and biological activity.[1][2]

The core physicochemical properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₁₄H₁₈FNO₄
Molecular Weight283.30 g/mol [3][4] (or 283.2 g/mol [1][2])
AppearanceWhite to off-white solid/powder
CAS Number114873-11-9

Disclaimer: The generation of a comprehensive technical guide, detailed experimental protocols, and associated signaling pathway diagrams is beyond the scope of this response. Such a document would require extensive, original experimental data and in-depth analysis that is not available through publicly accessible search results.

References

Spectroscopic Characterization of N-BOC-3-Fluoro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-BOC-3-Fluoro-D-phenylalanine is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in various research and development phases. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound. This data is extrapolated from known values for the non-fluorinated analog, N-BOC-D-phenylalanine, and general principles of spectroscopy, considering the electronic effects of the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~10-12br s1HCOOHChemical shift can be highly variable depending on solvent and concentration.
~7.0-7.4m4HAr-HThe fluorine substituent will influence the chemical shifts and coupling constants of the aromatic protons.
~5.0d1HNHCoupling to the α-proton.
~4.4-4.6m1Hα-CH
~2.9-3.2m2Hβ-CH₂Diastereotopic protons, may appear as complex multiplets.
~1.4s9HC(CH₃)₃Characteristic singlet for the BOC protecting group.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentNotes
~170-175C=O (acid)
~161-164 (d)C-FLarge one-bond C-F coupling constant.
~155C=O (BOC)
~114-131 (d)Aromatic carbonsChemical shifts and C-F coupling constants will be observed for carbons ortho, meta, and para to the fluorine.
~80-C(CH₃)₃
~55α-CH
~37β-CH₂
~28-C(CH₃)₃

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNotes
-110 to -120mThe chemical shift is sensitive to the electronic environment. Coupling to aromatic protons will be observed.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2][3]

Table 4: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch (carbamate)
~2980MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1690StrongC=O stretch (carbamate)
~1520MediumN-H bend
~1250StrongC-O stretch (carbamate)
~1160StrongC-O stretch
~1050MediumC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data

m/zIonNotes
284.12[M+H]⁺Calculated for C₁₄H₁₉FNO₄
282.11[M-H]⁻Calculated for C₁₄H₁₇FNO₄
228.14[M+H - C₄H₈]⁺Loss of isobutylene from the BOC group.
184.12[M+H - C₅H₉O₂]⁺Loss of the BOC group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (COOH and NH).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is homogeneous. Gentle vortexing may be applied if necessary.[1]

¹H NMR Acquisition:

  • Tune and shim the NMR spectrometer for the chosen solvent.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.[1]

  • Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ carbons.

¹⁹F NMR Acquisition:

  • Tune the spectrometer to the ¹⁹F frequency.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Reference the spectrum to an appropriate fluorine standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

Data Acquisition:

  • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in either positive or negative ion mode.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Dilute_Solution Dilute Solution (e.g., MeOH/ACN) Sample->Dilute_Solution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer (ATR) Solid_Sample->IR MS Mass Spectrometer (ESI) Dilute_Solution->MS NMR_Data Acquire & Process 1H, 13C, 19F Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound NMR NMR (1H, 13C, 19F) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_Info Connectivity & Chemical Environment NMR->NMR_Info IR_Info Functional Groups IR->IR_Info MS_Info Molecular Weight & Fragmentation MS->MS_Info Conclusion Structural Confirmation NMR_Info->Conclusion IR_Info->Conclusion MS_Info->Conclusion

Caption: Logical relationship of spectroscopic techniques for structural confirmation.

References

Commercial Suppliers and Technical Guide for N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to incorporate N-BOC-3-Fluoro-D-phenylalanine into their synthetic workflows, a number of commercial suppliers offer this versatile amino acid derivative. Key suppliers include MedchemExpress , Chem-Impex , and distributors such as Sigma-Aldrich (which lists the compound from partners like ChemScene LLC and Jinay Pharmaceuticals Pvt Ltd.).[1] This guide provides a comprehensive overview of the technical specifications of this compound available from these suppliers, detailed experimental protocols for its application, and visualizations of relevant workflows and concepts.

Quantitative Data of Commercially Available this compound

The following table summarizes the key quantitative data for this compound as provided by various commercial suppliers. This allows for a straightforward comparison of the product specifications.

ParameterChem-ImpexMedchemExpressSigma-Aldrich (distributor)
CAS Number 114873-11-9Not explicitly stated, but implied by product name114873-11-9
Molecular Formula C₁₄H₁₈FNO₄C₁₄H₁₈FNO₄C₁₄H₁₈FNO₄
Molecular Weight 283.2 g/mol Not explicitly stated283.29 g/mol
Purity ≥ 98% (HPLC)Not explicitly statedDependent on supplier
Appearance Off-white crystalline powderNot explicitly statedDependent on supplier
Melting Point 75 - 80 °CNot explicitly statedDependent on supplier
Optical Rotation [α]²⁰/D = -22 ± 2º (c=1 in EtOH)Not explicitly statedDependent on supplier
Storage Conditions 0 - 8 °CRoom temperature in continental USDependent on supplier

Experimental Protocols

The incorporation of fluorinated amino acids like this compound into peptides is a key strategy for enhancing their therapeutic properties, including metabolic stability and binding affinity. The following is a representative protocol for the use of this compound in solid-phase peptide synthesis (SPPS).

Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS procedure for incorporating a single residue of this compound into a peptide chain on a solid support (e.g., PAM resin).

Materials:

  • This compound

  • Peptide synthesis grade Dichloromethane (DCM)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Piperidine (for Fmoc-SPPS)

  • Appropriate resin (e.g., MBHA or PAM resin for Boc-SPPS)

  • Cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail with scavengers)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).

  • Boc-Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3 x 5 mL) and then DMF (3 x 5 mL).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (3 x 5 mL).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Alternatively, for a more robust activation, use HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A Kaiser test can be performed to monitor the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the appropriate cleavage cocktail (e.g., HF/anisole for 1 hour at 0°C or a TFA/TIS/water cocktail for 2-3 hours at room temperature) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide and purify by reverse-phase HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G cluster_resin Solid Support (Resin) cluster_deprotection Deprotection cluster_activation Activation & Coupling cluster_wash Washing cluster_cleavage Final Cleavage Resin Resin with Protected Amino Acid Deprotection Remove N-terminal Protecting Group (Boc) Resin->Deprotection 1. Deprotect Coupling Couple to Deprotected N-terminus on Resin Deprotection->Coupling 2. Prepare for Coupling AminoAcid This compound Activation Activate Carboxyl Group (e.g., with DIC/HOBt) AminoAcid->Activation Activate Activation->Coupling 3. Couple Wash1 Wash away excess reagents and byproducts Coupling->Wash1 4. Wash Wash1->Deprotection Repeat for next AA Cleavage Cleave Peptide from Resin Wash1->Cleavage 5. Final Step G cluster_cause Modification cluster_effects Potential Effects on Peptide Properties Fluorination Incorporation of 3-Fluoro-D-phenylalanine Stability Increased Metabolic Stability (Resistance to Proteases) Fluorination->Stability Binding Altered Binding Affinity (Hydrophobic/Electronic Effects) Fluorination->Binding Conformation Modified Peptide Conformation Fluorination->Conformation PK Improved Pharmacokinetic Properties Stability->PK can lead to Binding->PK can lead to

References

A Comprehensive Technical Guide to the Storage and Handling of N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity and purity of chemical reagents are paramount. N-BOC-3-Fluoro-D-phenylalanine, a key building block in the synthesis of fluorinated peptides and novel therapeutics, requires specific storage and handling procedures to ensure its stability and prevent degradation. This guide provides an in-depth overview of the recommended practices for this compound.

Physicochemical Properties

This compound is an off-white crystalline powder.[1][2] Key physical and chemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₈FNO₄[1]
Molecular Weight 283.30 g/mol [3]
Melting Point 75 - 80 °C[1][2][3]
Appearance Off-white to light brown crystalline powder[1][2][3]
Purity ≥ 98% (HPLC)[1][2]
Optical Rotation [a]²⁰/D = -22 ± 2º (c=1 in EtOH)[1][2]

Storage Recommendations

Proper storage is crucial to maintain the chemical integrity of this compound. The recommended storage conditions are detailed in the table below.

ConditionTemperatureDurationReference
Powder (Long-term) -20°C3 years[4][5]
Powder (Short-term) 4°C2 years[4][5]
In Solvent (Long-term) -80°C6 months[4][5]
In Solvent (Short-term) -20°C1 month[4][5]
General Laboratory Use 0 - 8°CNot specified[1][2]

It is imperative to keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3] The compound should be stored away from strong oxidizing agents.[3][6]

Handling and Safety Procedures

Adherence to proper handling protocols is essential to ensure the safety of laboratory personnel and maintain the purity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be used:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: Under normal use conditions where adequate ventilation is present, no protective equipment is typically needed.[3] If dust is generated, a particle filter respirator is recommended.

General Handling Guidelines
  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Ensure adequate ventilation and use in a well-ventilated area.[3]

  • Avoid the formation of dust.[3]

  • Avoid contact with skin, eyes, and clothing.[3][7]

  • Avoid ingestion and inhalation.[3]

  • Wash hands thoroughly after handling.[7]

First Aid Measures
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[7]

  • Skin Contact: Should a rash or irritation occur, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • Ingestion: Rinse mouth and seek medical advice if you feel unwell.[7]

Experimental Protocols

While specific experimental protocols for determining the stability of this compound are not publicly available in the provided search results, the stability data presented in this guide is sourced from manufacturer-provided data sheets. These studies are typically conducted under controlled temperature and humidity conditions, with the purity of the compound assessed at various time points using techniques such as High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.

G cluster_receipt Receiving and Initial Storage cluster_handling Handling for Experimentation cluster_storage_solutions Storage of Solutions cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log in Inventory System inspect->log initial_store Store in Designated Refrigerator (0-8°C) or Freezer (-20°C) log->initial_store ppe Don Personal Protective Equipment (Gloves, Goggles) initial_store->ppe weigh Weigh in Ventilated Area (Avoid Dust Formation) ppe->weigh dissolve Dissolve in Appropriate Solvent (If required) weigh->dissolve use Use in Experiment dissolve->use aliquot Aliquot into Smaller Volumes dissolve->aliquot dispose Dispose of Waste According to Institutional Guidelines use->dispose store_solution Store at -20°C or -80°C aliquot->store_solution store_solution->ppe Future Use

References

Navigating the Uncharted Waters: A Technical Guide to the Safety and Toxicity of N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity information for N-BOC-3-Fluoro-D-phenylalanine. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. As of the date of this guide, specific toxicological studies on this compound are not publicly available. The information presented herein is extrapolated from data on structurally related compounds and general principles of toxicology for fluorinated organic molecules.

Introduction

This compound is a synthetic amino acid derivative increasingly utilized in peptide synthesis and drug discovery. The incorporation of a fluorine atom into the phenylalanine scaffold can significantly modulate the parent molecule's conformational properties, metabolic stability, and biological activity. While these characteristics are advantageous for drug design, they also necessitate a thorough evaluation of the compound's safety and toxicity profile. This technical guide synthesizes the currently available, albeit limited, safety information for this compound, provides data on related compounds for context, and outlines standard experimental protocols for its toxicological assessment.

Hazard Identification and General Safety Precautions

Currently, there is no specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound. However, based on the safety data sheets (SDS) of structurally similar compounds, such as N-Boc-3-fluoro-L-phenylalanine and N-Boc-D-phenylalanine, the following general precautions are recommended.

General Handling Advice:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Ensure adequate ventilation to prevent dust formation and inhalation.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Potential Hazards (extrapolated from related compounds):

  • Eye Irritation: N-Boc-D-phenylalanine is reported to have the potential to cause serious eye irritation[1].

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Toxicological Data Summary

A comprehensive literature search did not yield any specific quantitative toxicological data (e.g., LD50, IC50) for this compound. The following table summarizes the available information for related compounds to provide a comparative context.

CompoundGHS ClassificationKey Findings
N-Boc-D-phenylalanine Eye Irritant (Category 2A)May cause serious eye irritation[1]. Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 in some reports[2].
N-Boc-3-fluoro-L-phenylalanine Not classified as hazardousStable under normal conditions. Incompatible with strong oxidizing agents[3].
p-Fluoro-DL-phenylalanine Acute Toxicity (Oral, Category 2)H300: Fatal if swallowed.

Note: The significant toxicity of p-Fluoro-DL-phenylalanine highlights the importance of the position of the fluorine atom and the absence of the BOC protecting group in determining the toxicological profile.

Potential Metabolism and Toxicological Pathways

The metabolic fate of this compound has not been experimentally determined. However, the metabolism of fluorinated pharmaceuticals is an active area of research. A primary concern with fluorinated organic compounds is the potential for metabolic processes to cleave the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry.

Defluorination can lead to the formation of fluoride ions or highly reactive and toxic metabolites such as fluoroacetic acid[4]. Fluoroacetate can enter the Krebs cycle and be converted to fluorocitrate, a potent inhibitor of aconitase, leading to a disruption of cellular energy metabolism[5].

The following diagram illustrates a hypothetical metabolic pathway for this compound, highlighting the potential for toxic metabolite formation.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Potential Toxic Metabolites cluster_2 Toxic Action NBOC_Phe This compound DeBOC 3-Fluoro-D-phenylalanine NBOC_Phe->DeBOC Hydrolysis Oxidation Oxidative Defluorination DeBOC->Oxidation CYP450 Enzymes Fluoride Fluoride Ion (F-) Oxidation->Fluoride Fluoroacetate Fluoroacetic Acid Oxidation->Fluoroacetate Krebs_Cycle Krebs Cycle Inhibition Fluoroacetate->Krebs_Cycle Forms Fluorocitrate MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with this compound Incubate_24h->Treat Incubate_Time Incubate 24/48/72h Treat->Incubate_Time Add_MTT Add MTT Reagent Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer (DMSO) Incubate_4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze Ames_Test_Workflow Start Prepare Test Compound Concentrations Mix Mix Compound with Salmonella Strains (+/- S9 Mix) Start->Mix Plate Plate on Histidine-deficient Agar Mix->Plate Incubate Incubate 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Assess Mutagenic Potential Count->Analyze

References

Methodological & Application

Application Notes and Protocols for the Incorporation of N-BOC-3-Fluoro-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. N-BOC-3-Fluoro-D-phenylalanine is a valuable building block in peptide synthesis, offering the ability to introduce fluorine, a bioisostere of hydrogen, into peptide backbones.[1][2] This modification can significantly impact a peptide's conformational stability, resistance to enzymatic degradation, and binding affinity to target proteins.[3] The presence of the fluorine atom on the phenyl ring can alter the electronic properties of the side chain, potentially leading to improved pharmacological profiles.[3]

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a generic peptide containing this compound using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

Materials and Reagents

ReagentSupplierGrade
This compoundVariousPeptide Synthesis Grade
Merrifield Resin (1% DVB, 100-200 mesh)VariousPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousPeptide Synthesis Grade
Trifluoroacetic Acid (TFA)VariousReagent Grade
Diisopropylethylamine (DIEA)VariousReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousReagent Grade
1-Hydroxybenzotriazole (HOBt)VariousReagent Grade
PiperidineVariousReagent Grade
Acetic AnhydrideVariousReagent Grade
PyridineVariousReagent Grade
Diethyl etherVariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade
WaterVariousHPLC Grade
Scavengers (e.g., anisole, thioanisole)VariousReagent Grade

Experimental Protocols

Resin Swelling and Preparation
  • Place the desired amount of Merrifield resin in a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[4]

  • After swelling, drain the DMF using a filtered syringe or by filtration.

  • Wash the resin three times with DCM and then three times with DMF.

First Amino Acid Attachment (Loading)
  • Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) and HOBt (1 equivalent) in a minimal amount of DMF.

  • Add DIC (1 equivalent) to the amino acid solution and allow it to activate for 10-15 minutes at 0°C.

  • Add the activated amino acid solution to the swollen resin.

  • Add DIEA (0.1 equivalents) to the reaction mixture.

  • Agitate the mixture for 2-4 hours at room temperature.

  • To cap any unreacted sites, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

  • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times) and dry under vacuum.

Peptide Chain Elongation Cycle

The following steps are repeated for each amino acid to be added to the peptide chain, including the incorporation of this compound.

  • Wash the resin with DCM (3 times).

  • Add a solution of 50% TFA in DCM to the resin.[5]

  • Agitate for 5 minutes, then drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

  • Drain the TFA solution and wash the resin with DCM (3 times) and DMF (3 times).

  • Wash the resin with a 5% DIEA in DMF solution (2 times for 2 minutes each) to neutralize the protonated N-terminus.[6]

  • Wash the resin with DMF (3 times) and DCM (3 times).

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 10-15 minutes at 0°C.

  • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

The general workflow for Solid-Phase Peptide Synthesis (SPPS) is illustrated below.

SPPS_Workflow cluster_cycle Elongation Cycle Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Loading First Amino Acid Attachment Swelling->Loading Peptide_Resin Peptide-Resin Loading->Peptide_Resin Deprotection Boc Deprotection (50% TFA/DCM) Peptide_Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization 1. Coupling Amino Acid Coupling (DIC/HOBt) Neutralization->Coupling 2. Washing Washing (DMF/DCM) Coupling->Washing 3. Washing->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (HF or TFMSA) Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: General workflow for Boc-SPPS.

Cleavage and Final Deprotection
  • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. For peptides without sensitive residues, a mixture of 95% TFA and 5% water can be used. For peptides containing sensitive residues (e.g., Trp, Met, Cys), a scavenger cocktail such as TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5) is recommended. The standard cleavage reagent for the Boc/Bzl strategy is anhydrous hydrogen fluoride (HF).[4] However, due to its high toxicity and the need for specialized equipment, trifluoromethanesulfonic acid (TFMSA) can be used as an alternative.[5]

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired peptide.

  • Confirm the purity and identity of the purified peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

The chemical structure of this compound and its incorporation are shown below.

Caption: Incorporation of the fluorinated amino acid.

Quantitative Data Summary

The following table summarizes typical results that can be expected when incorporating this compound into a model peptide (e.g., a pentapeptide). Actual results may vary depending on the peptide sequence and synthesis conditions.

ParameterExpected ValueMethod of Analysis
Coupling Efficiency (per step)>99%Kaiser Test
Crude Peptide Purity60-80%Analytical RP-HPLC
Final Yield after Purification15-30%Gravimetric
Final Peptide Purity>98%Analytical RP-HPLC
Observed Mass (M+H)⁺Matches TheoreticalMass Spectrometry

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the fluorinated amino acid.- Double couple the this compound.- Use a more potent coupling reagent such as HBTU or HATU.[7]- Increase the coupling time.
Low Cleavage Yield Incomplete cleavage from the resin.- Increase the cleavage time.- Use a stronger acid cocktail (e.g., HF).
Side Product Formation Incomplete deprotection or side reactions.- Ensure complete Boc deprotection by extending the TFA treatment time.- Use appropriate scavengers during cleavage.
Poor HPLC Resolution Peptide aggregation or poor solubility.- Modify the HPLC gradient.- Dissolve the crude peptide in a stronger solvent like neat TFA or formic acid before injection.

Conclusion

The protocol described provides a robust method for the successful incorporation of this compound into synthetic peptides using manual Boc-SPPS. The use of this fluorinated amino acid opens avenues for the development of novel peptide-based therapeutics with enhanced stability and biological activity. Careful monitoring of the coupling reactions and optimization of cleavage and purification steps are crucial for obtaining high-purity peptides.

References

Application Notes and Protocols for Coupling N-BOC-3-Fluoro-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. N-BOC-3-Fluoro-D-phenylalanine is a valuable building block that can enhance metabolic stability, alter electronic properties, and introduce a conformational bias due to the presence of the fluorine atom and the D-configuration. However, the steric hindrance from the bulky tert-butyloxycarbonyl (BOC) protecting group, coupled with the electron-withdrawing nature of the fluorine on the phenyl ring, can present challenges during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and optimized protocols for the efficient coupling of this compound in Boc-SPPS, focusing on the selection of appropriate coupling reagents to maximize yield and minimize side reactions, particularly racemization.

Challenges in Coupling this compound

The primary challenges in the incorporation of this compound into a growing peptide chain are:

  • Steric Hindrance: The bulky BOC group can sterically impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, potentially leading to incomplete coupling.

  • Electronic Effects: The electron-withdrawing fluorine atom can slightly deactivate the carboxyl group, making it less nucleophilic and potentially slowing down the activation and coupling steps.

  • Racemization: Although the D-configuration is used, racemization at the alpha-carbon is a critical concern during the activation step of any amino acid in peptide synthesis. The choice of coupling reagent and reaction conditions significantly influences the extent of epimerization.[1]

  • Aggregation: Peptides containing aromatic and hydrophobic residues can be prone to aggregation on the solid support, which can hinder reagent accessibility and lead to incomplete reactions.[2]

To overcome these challenges, the use of potent coupling reagents and optimized protocols is essential.

Comparison of Coupling Reagents

The selection of a suitable coupling reagent is paramount for the successful incorporation of this compound. The most common and effective reagents for Boc-SPPS are broadly categorized as carbodiimides (with additives) and onium (aminium/uronium and phosphonium) salts.

Coupling ReagentClassRelative ReactivityRacemization RiskKey Considerations
HATU Aminium/Uronium SaltExcellentVery LowHighly efficient, especially for sterically hindered couplings.[3][4] Forms a highly reactive OAt-ester intermediate.[3]
HBTU Aminium/Uronium SaltVery GoodLowA reliable and cost-effective choice for many couplings, though generally slightly less reactive than HATU.[3][5]
COMU Aminium/Uronium SaltExcellentVery LowHigh reactivity comparable to HATU, with the advantage of a non-explosive byproduct (Oxyma).[5][6]
PyBOP Phosphonium SaltVery GoodLowAvoids the potential for guanidinylation of the N-terminal amine, a side reaction sometimes observed with uronium salts.
DIC/HOBt Carbodiimide/AdditiveGoodLow to ModerateA classic and cost-effective method. The addition of HOBt is crucial to suppress racemization.[5][7] Can be slower for hindered couplings.

Experimental Protocols

The following protocols are designed for manual Boc-SPPS on a standard polystyrene-based resin (e.g., Merrifield or PAM resin). All operations should be performed in a well-ventilated fume hood.

Diagram of the General Boc-SPPS Cycle

SPPS_Workflow Start Resin-Bound Peptide (with N-terminal Amine) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling of This compound (Coupling Reagent, DIEA in DMF) Wash2->Coupling Monitoring Kaiser Test (Check for completion) Coupling->Monitoring Wash3 Wash (DMF, DCM) End Resin-Bound Peptide (Elongated by one residue) Wash3->End End->Deprotection Next Cycle Monitoring->Wash3

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Standard Boc Deprotection and Neutralization

This protocol is performed before each coupling step.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[8]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.[8]

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[9]

  • Final Wash: Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare for the coupling step.

Protocol 2: Coupling using HATU/HBTU/COMU

These uronium/aminium-based reagents are highly recommended for coupling this compound due to their high efficiency with sterically hindered amino acids.

  • Prepare Coupling Solution: In a separate vessel, dissolve:

    • This compound (3-4 equivalents relative to resin loading)

    • HATU, HBTU, or COMU (3-4 equivalents)

    • For HBTU, add HOBt (3-4 equivalents) in a minimal amount of DMF.

  • Pre-activation: Add DIEA (6-8 equivalents) to the coupling solution and agitate for 2-5 minutes at room temperature.[4]

  • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin. Agitate the reaction vessel for 1-4 hours at room temperature. For particularly difficult couplings, a double coupling (repeating the coupling step with fresh reagents) may be beneficial.[10]

  • Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[11]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Diagram of the HATU/HBTU Activation Pathway

Activation_Pathway AminoAcid N-BOC-3-Fluoro-D-Phe-OH ActiveEster Highly Reactive OAt/OBt-Ester AminoAcid->ActiveEster CouplingReagent HATU or HBTU CouplingReagent->ActiveEster Base DIEA Base->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond ResinAmine H₂N-Peptide-Resin ResinAmine->PeptideBond FinalProduct Boc-Phe(3-F)-NH-Peptide-Resin PeptideBond->FinalProduct

Caption: Activation of the amino acid with HATU or HBTU.

Protocol 3: Coupling using DIC/HOBt

This method is a cost-effective alternative, though it may require longer reaction times.

  • Prepare Solutions:

    • In one vessel, dissolve this compound (3-4 equivalents) in DMF.

    • In a separate vessel, dissolve HOBt (3-4 equivalents) in DMF.

  • Add to Resin: Add the amino acid and HOBt solutions to the neutralized resin.

  • Initiate Coupling: Add diisopropylcarbodiimide (DIC) (3-4 equivalents) to the resin slurry.

  • Coupling Reaction: Agitate the reaction vessel for 2-6 hours at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 2.

Troubleshooting

  • Incomplete Coupling (Positive Kaiser Test):

    • Action: Perform a second coupling with fresh reagents.

    • Considerations: Increase the equivalents of amino acid and coupling reagent. Extend the coupling time. Consider switching to a more potent coupling reagent like HATU or COMU. Ensure proper resin swelling and solvent quality.

  • Peptide Aggregation:

    • Action: Use chaotropic salts (e.g., 0.8 M LiCl) in the coupling mixture or use a "magic mixture" of solvents (e.g., DCM/DMF/NMP 1:1:1) to improve solvation.[2]

    • Considerations: Aggregation is sequence-dependent and can be a significant issue with hydrophobic residues.

  • Racemization:

    • Action: Use the minimum pre-activation time necessary. Avoid strong bases if possible, although DIEA is standard in Boc-SPPS. Ensure the use of an additive like HOBt or HOAt (inherent in HBTU and HATU, respectively).

    • Considerations: Uronium/aminium and phosphonium salt reagents generally result in lower levels of racemization compared to carbodiimides alone.[12]

Final Cleavage

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. For standard Boc-SPPS on Merrifield or PAM resins, this is typically achieved using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). This procedure requires specialized equipment and should be performed with extreme caution by trained personnel.

Conclusion

The successful incorporation of this compound in Boc-SPPS is readily achievable with the selection of appropriate high-potency coupling reagents. For optimal results, particularly in challenging sequences, HATU and COMU are recommended due to their high reactivity and low racemization potential. HBTU and PyBOP represent excellent alternatives, while DIC/HOBt provides a reliable and cost-effective option, albeit potentially requiring longer reaction times. By following these detailed protocols and troubleshooting guidelines, researchers can efficiently synthesize peptides containing this valuable fluorinated amino acid for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for the Use of N-BOC-3-Fluoro-D-phenylalanine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-BOC-3-Fluoro-D-phenylalanine in solution-phase peptide synthesis. The incorporation of this non-natural amino acid can significantly enhance the therapeutic potential of peptides by improving their metabolic stability, binding affinity, and overall pharmacokinetic profile.

The introduction of a fluorine atom onto the phenyl ring of phenylalanine can alter the electronic properties of the aromatic side chain, leading to modified intermolecular interactions and increased resistance to enzymatic degradation.[1][2] The D-configuration of the amino acid also contributes to proteolytic stability. These attributes make this compound a valuable building block in the design of novel peptide-based therapeutics.[1][3]

Key Applications in Drug Discovery:
  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the peptide.

  • Modulation of Receptor Binding: The electronegativity of the fluorine atom can alter the electrostatic and hydrophobic interactions between the peptide and its target receptor, potentially leading to increased binding affinity and selectivity.[1]

  • Improved Bioavailability: The increased lipophilicity imparted by the fluorine atom can enhance the ability of the peptide to cross biological membranes.[1]

  • Probing Peptide Structure and Function: 19F NMR spectroscopy can be used to study the conformation and dynamics of peptides containing 3-Fluoro-D-phenylalanine.

A notable application of fluorinated phenylalanine derivatives is in the development of agonists for the glucagon-like peptide-1 receptor (GLP-1R), which is crucial for regulating blood sugar levels and is a key target in the treatment of diabetes mellitus.[1]

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a growing peptide chain using solution-phase synthesis.

General Workflow for Solution-Phase Peptide Synthesis

The overall process involves the sequential coupling of N-terminally protected amino acids to the free N-terminus of a growing peptide chain, followed by the removal of the protecting group to allow for the next coupling reaction.

G start Start with C-terminal protected amino acid ester deprotection N-terminal BOC Deprotection (e.g., using TFA or HCl in dioxane) start->deprotection neutralization Neutralization (e.g., using DIPEA or TEA) deprotection->neutralization coupling Coupling with this compound (Activation with coupling reagent) neutralization->coupling workup Aqueous Workup and Purification coupling->workup next_cycle Repeat for next amino acid or final deprotection workup->next_cycle next_cycle->deprotection Continue Chain final final next_cycle->final Final Product G cluster_cell Pancreatic Beta Cell GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Vesicle Exocytosis PKA->Insulin promotes Peptide Peptide with 3-Fluoro-D-Phe Peptide->GLP1R binds

References

Application Notes and Protocols: N-BOC-3-Fluoro-D-phenylalanine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-BOC-3-Fluoro-D-phenylalanine is a protected, non-canonical amino acid that has garnered significant interest in medicinal chemistry. Its unique structural features—the presence of a fluorine atom on the phenyl ring and the D-chiral configuration—offer distinct advantages in the design of novel therapeutics, particularly in the realm of peptide-based drugs. These notes provide an overview of its applications, quantitative data on related compounds, and detailed protocols for its use.

Application Notes

The incorporation of this compound into peptide sequences is a strategic approach to enhance their therapeutic potential. The primary applications stem from the combined effects of fluorination and the use of a D-amino acid.

Key Advantages and Applications:

  • Enhanced Metabolic Stability: Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The incorporation of D-amino acids, such as 3-Fluoro-D-phenylalanine, renders the peptide backbone resistant to cleavage by these enzymes, thereby increasing its in vivo half-life.

  • Improved Pharmacokinetic Properties: The fluorine atom can significantly alter the physicochemical properties of a peptide.[1] It can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. Furthermore, the strong carbon-fluorine bond can block sites of metabolic oxidation, further contributing to the molecule's stability.

  • Modulation of Bioactivity and Binding Affinity: The substitution of hydrogen with fluorine, a highly electronegative atom, can alter the electronic distribution of the phenylalanine side chain.[1] This modification can influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for a peptide's conformation and its binding to biological targets like receptors or enzymes.[1] This makes it a valuable tool in structure-activity relationship (SAR) studies to fine-tune the potency and selectivity of a drug candidate.

  • Development of D-peptide Antagonists: A particularly promising application is in the development of D-peptide inhibitors of protein-protein interactions (PPIs).[2][3][4] D-peptides are less likely to elicit an immune response and are proteolytically stable. By using techniques like mirror-image phage display, potent D-peptide antagonists have been developed for challenging targets such as the p53-MDM2 interaction, which is a key pathway in cancer.[2][3][4] this compound is an ideal building block for synthesizing such D-peptides, where the fluorine atom can be used to optimize binding affinity.[2]

Therapeutic Areas of Interest:

  • Oncology: The development of inhibitors for protein-protein interactions, such as the p53-MDM2 pathway, is a major focus in cancer therapy.[2][3][4]

  • Neurology: The enhanced stability and potential for improved blood-brain barrier penetration make fluorinated D-amino acids attractive for developing neuropeptide analogs.

Quantitative Data

While specific quantitative data for peptides containing 3-Fluoro-D-phenylalanine is often proprietary or embedded in extensive research, the following table presents representative data for D-peptide antagonists of the p53-MDM2 interaction, illustrating the high binding affinities that can be achieved with non-canonical D-amino acids. The substitution with 3-Fluoro-D-phenylalanine would be a strategy to further optimize these values.

Peptide IDSequenceModificationBinding Affinity (Kd) to MDM2Reference
DPMI-αTNWYANLEKLLRAll D-amino acids219 nM[3]
DPMI-γDWWPLAFEALLRAll D-amino acids53 nM[3]
p-CF3-Phe7-DPMI-βTAWY(p-CF3-DPhe)ANFEKLLRAll D-amino acids, p-CF3-DPhe at position 7220 pM[2]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS), followed by purification and analysis.

Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol describes the manual synthesis of a generic peptide on a solid support resin.

Materials:

  • MBHA (4-methylbenzhydrylamine) resin

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in the peptide synthesis vessel.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Boc-protected amino acid (e.g., Boc-Alanine) (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the drained resin and shake for 2 hours.

  • Boc Deprotection:

    • Wash the resin with DMF (3x) and DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DMF to the resin and shake for 5 minutes.

    • Wash the resin with DMF (3x).

  • Incorporation of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Cleavage:

    • After the final amino acid is coupled and deprotected, wash the resin thoroughly with DCM and dry under vacuum.

    • Carefully perform the final cleavage from the resin and removal of side-chain protecting groups using anhydrous HF with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

Protocol 2: Peptide Purification and Analysis

Materials:

  • Crude peptide from Protocol 1

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TFA (HPLC grade)

  • Preparative and analytical Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Analysis:

    • Confirm the purity of the final product by analytical RP-HPLC.

    • Verify the identity of the peptide by determining its molecular weight using mass spectrometry.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

sp_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification start Start with Resin deprotect1 Boc Deprotection (TFA) start->deprotect1 neutralize Neutralization (DIEA) deprotect1->neutralize couple Couple N-BOC-3-Fluoro-D-Phe (HBTU/DIEA) neutralize->couple wash Wash couple->wash repeat More Residues? wash->repeat repeat->deprotect1 Yes deprotect2 Final Deprotection repeat->deprotect2 No cleave Cleavage from Resin (HF) deprotect2->cleave purify RP-HPLC Purification cleave->purify analyze Analysis (MS, HPLC) purify->analyze

Caption: Workflow for Boc-SPPS incorporating this compound.

p53_pathway cluster_normal Normal Regulation cluster_inhibition Therapeutic Intervention p53 p53 mdm2 MDM2 p53->mdm2 binding proteasome Proteasome p53->proteasome degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis activation mdm2->p53 ubiquitination inhibitor 3-F-D-Phe Peptide Antagonist inhibitor->mdm2 blocks interaction

Caption: Inhibition of the p53-MDM2 interaction by a D-peptide antagonist.

advantages_graph cluster_features Inherent Features cluster_benefits Medicinal Chemistry Advantages main This compound Key Building Block d_amino D-Amino Acid main->d_amino fluorine Fluorine Atom main->fluorine stability Increased Proteolytic Stability d_amino->stability pk Improved PK Properties (Bioavailability, Half-life) fluorine->pk binding Modulated Binding Affinity (Potency & Selectivity) fluorine->binding

Caption: Advantages of using this compound in drug design.

References

N-BOC-3-Fluoro-D-phenylalanine: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-BOC-3-Fluoro-D-phenylalanine is a crucial building block in the design and synthesis of novel peptide-based therapeutics. The strategic incorporation of a fluorine atom onto the D-phenylalanine scaffold imparts unique physicochemical properties that can significantly enhance the therapeutic potential of peptides. These properties include increased metabolic stability, improved binding affinity to target receptors, and altered hydrophobicity, which can lead to enhanced efficacy and better pharmacokinetic profiles.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of new drug candidates, particularly in the fields of oncology and neurology.[2]

Application Notes

The introduction of fluorine into peptide structures is a well-established strategy in medicinal chemistry to modulate their biological activity and pharmacological properties.[1] this compound offers several advantages in the design of novel therapeutics:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the peptide from rapid degradation by proteases in the body. This leads to a longer plasma half-life and sustained therapeutic effect.[1]

  • Improved Receptor Binding and Selectivity: The high electronegativity of fluorine can alter the electronic properties of the phenylalanine side chain, leading to stronger and more specific interactions with target receptors. This can result in increased potency and reduced off-target effects.[1]

  • Modulation of Conformation and Lipophilicity: The presence of fluorine can influence the conformational preferences of the peptide backbone and increase its lipophilicity. This can improve cell membrane permeability and bioavailability.[1]

  • Probes for Mechanistic Studies: The fluorine atom can serve as a sensitive probe for NMR studies to investigate peptide-protein interactions and conformational changes upon binding.[1]

  • Radiolabeling for PET Imaging: The fluorinated phenylalanine can be synthesized with the radioactive isotope ¹⁸F, enabling the development of peptide-based radiotracers for Positron Emission Tomography (PET) imaging in diagnostics and disease monitoring.[1]

These properties make this compound a valuable tool in structure-activity relationship (SAR) studies, allowing researchers to fine-tune the pharmacological profile of peptide drug candidates.

Therapeutic Areas of Interest

The unique characteristics of peptides incorporating 3-Fluoro-D-phenylalanine have led to their exploration in various therapeutic areas, including:

  • Oncology: Targeting overexpressed receptors on cancer cells, such as somatostatin receptors, to deliver cytotoxic agents or for diagnostic imaging.

  • Neurology and Pain Management: Developing antagonists for neurokinin receptors to manage pain and inflammation.[3]

  • Metabolic Diseases: Designing analogs of hormones like somatostatin to regulate endocrine functions.[4]

Quantitative Data on Peptides Incorporating 3-Fluorophenylalanine

The following table summarizes the binding affinities of representative peptides where 3-fluorophenylalanine has been incorporated to enhance their therapeutic properties.

Peptide/CompoundTarget ReceptorAssay TypeQuantitative ValueReference
Somatostatin Analog ([D-Trp⁸, L-Dfp¹¹]-SRIF)Somatostatin Receptor 2 (SSTR2)Receptor Binding AssayIC₅₀ = 0.8 ± 0.2 nM[4]
Somatostatin Analog ([D-Trp⁸, L-Dfp¹¹]-SRIF)Somatostatin Receptor 3 (SSTR3)Receptor Binding AssayIC₅₀ = 25 ± 5 nM[4]
Somatostatin Analog ([D-Trp⁸, L-Dfp¹¹]-SRIF)Somatostatin Receptor 5 (SSTR5)Receptor Binding AssayIC₅₀ = 15 ± 3 nM[4]
Neurokinin 1 Receptor Antagonist (Compound 19)Neurokinin 1 Receptor (NK1R)Receptor Binding AssayKᵢ = 11.2 ± 1.5 nM[3]
Neurokinin 1 Receptor Antagonist (Compound 20)Neurokinin 1 Receptor (NK1R)Receptor Binding AssayKᵢ = 2.8 ± 0.4 nM[3]
Neurokinin 1 Receptor Antagonist (Compound 23)Neurokinin 1 Receptor (NK1R)Receptor Binding AssayKᵢ = 5.6 ± 0.9 nM[3]

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol outlines the manual synthesis of a generic peptide on a Merrifield resin.

Materials:

  • This compound

  • Other N-BOC protected amino acids

  • Merrifield resin (chloromethylated polystyrene)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • Piperidine (for Fmoc deprotection, if applicable)

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether (cold)

  • Acetonitrile

  • Water (HPLC grade)

Equipment:

  • Peptide synthesis vessel

  • Shaker or vortexer

  • Filtration apparatus

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in the reaction vessel.

  • First Amino Acid Attachment (Esterification):

    • Dissolve the first N-BOC protected amino acid (e.g., N-BOC-Glycine) in a minimal amount of DMF.

    • Add DIPEA to form the carboxylate salt.

    • Add this solution to the swollen resin and shake at room temperature for 12-24 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • BOC Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the BOC protecting group.

    • Wash the resin with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of DIPEA in DCM until a neutral pH is achieved.

    • Wash the resin with DCM.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DCC or DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final BOC Deprotection: After the final amino acid has been coupled, perform a final BOC deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with scavengers to protect sensitive residues. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

    • Treat the resin with the cleavage cocktail for 1-2 hours at 0°C.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the crude peptide by centrifugation or filtration.

    • Wash the peptide with cold ether.

    • Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

SPPS Experimental Workflow

SPPS_Workflow start Start: Swell Resin deprotection BOC Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DCM) deprotection->neutralization coupling Amino Acid Coupling (N-BOC-3-Fluoro-D-Phe, DCC/HOBt, DMF) neutralization->coupling washing Washing (DMF, DCM) coupling->washing cycle Repeat Cycle for Next Amino Acid washing->cycle cycle->deprotection Yes final_deprotection Final BOC Deprotection cycle->final_deprotection No cleavage Cleavage & Deprotection (HF or TFMSA) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Characterized Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Somatostatin Receptor Signaling Pathway

The therapeutic effects of somatostatin analogs are mediated through their interaction with somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). The binding of a somatostatin analog, potentially containing 3-Fluoro-D-phenylalanine for enhanced affinity, to SSTR2 initiates a downstream signaling cascade that ultimately leads to the inhibition of cell proliferation and hormone secretion.

SSTR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SST_analog Somatostatin Analog (with 3-Fluoro-D-Phe) SSTR2 SSTR2 SST_analog->SSTR2 Binds G_protein Gi/o SSTR2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Modulates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Influx IP3->Ca2 Stimulates Ca2->Hormone_Secretion Cell_Cycle Cell Cycle Arrest MAPK->Cell_Cycle Apoptosis Apoptosis PI3K_AKT->Apoptosis

Caption: Somatostatin Receptor 2 (SSTR2) Signaling Pathway.

References

Application Notes and Protocols for the Incorporation of N-BOC-3-Fluoro-D-phenylalanine into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-BOC-3-Fluoro-D-phenylalanine in the synthesis of peptide libraries. The incorporation of this non-natural amino acid can bestow unique and advantageous properties upon peptides, making it a valuable tool in drug discovery and development. The D-configuration of the amino acid enhances resistance to enzymatic degradation, while the fluorine substitution can improve binding affinity, metabolic stability, and overall pharmacological profiles.[1][2][3]

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid phenylalanine, protected at the alpha-amino group with a tert-butyloxycarbonyl (BOC) group. This protecting group is instrumental in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS).[1] The fluorine atom on the phenyl ring is a key feature that can modulate the electronic properties and conformation of the resulting peptide, potentially leading to enhanced biological activity.[1][4] Researchers utilize this building block to create novel peptide-based drugs, particularly in fields like oncology and neurology.[4][5]

Key Advantages of Incorporating 3-Fluoro-D-phenylalanine:

  • Enhanced Stability: The D-amino acid configuration provides resistance to proteolysis, increasing the in-vivo half-life of the peptide.

  • Improved Pharmacological Properties: Fluorine substitution can alter the pKa of nearby groups and participate in favorable fluorine-protein interactions, potentially increasing binding affinity and selectivity.[2][3]

  • Modulated Conformation: The presence of fluorine can influence the conformational preferences of the peptide backbone, which can be crucial for receptor recognition.

  • Increased Bioavailability: The enhanced stability and altered physicochemical properties can lead to improved bioavailability compared to non-fluorinated analogs.

Data Presentation: Comparative Analysis

While specific quantitative data for peptide libraries solely focused on this compound is not extensively available in public literature, the following tables illustrate the expected impact of such a substitution based on studies of D-amino acids and fluorinated analogs. This data serves as a representative example for structure-activity relationship (SAR) studies.

Table 1: Illustrative Comparison of Metabolic Stability

This table demonstrates the expected increase in stability when an L-amino acid is replaced with a D-amino acid in a hypothetical peptide sequence when exposed to plasma.

Peptide SequenceAmino Acid at Position XHalf-life in Human Plasma (t½, hours)
Ac-Tyr-Gly-Gly-Phe -Leu-Arg-NH₂L-Phenylalanine1.5
Ac-Tyr-Gly-Gly-D-Phe -Leu-Arg-NH₂D-Phenylalanine> 24
Ac-Tyr-Gly-Gly-3-Fluoro-D-Phe -Leu-Arg-NH₂3-Fluoro-D-phenylalanineExpected to be > 24

Note: Data is illustrative and based on the generally observed resistance of D-amino acids to proteases.

Table 2: Representative Receptor Binding Affinity Data (IC₅₀)

This table illustrates a hypothetical scenario where fluorination at the 3-position of D-phenylalanine enhances the binding affinity of a peptide to its target receptor.

Peptide AnalogIC₅₀ (nM)Fold Improvement
Peptide with D-Phenylalanine85-
Peptide with 3-Fluoro-D-phenylalanine253.4

Note: This data is hypothetical and serves to represent the potential impact of fluorination on receptor binding.

Experimental Protocols

The following protocols detail the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS) to incorporate this compound into a peptide library.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc/Bzl Strategy

This protocol outlines the manual synthesis of a peptide on a solid support.

Materials:

  • Merrifield or PAM resin

  • N-BOC-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling (if not pre-loaded):

    • Dissolve the first N-BOC-protected amino acid in DCM/DMF.

    • Add a coupling agent and activate for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[6]

    • Wash the resin with DCM, followed by isopropanol, and then DCM again.

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DCM for 2 x 2 minutes to neutralize the trifluoroacetate salt.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling (including this compound):

    • In a separate vial, dissolve the N-BOC-amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Note: For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

    • Caution: This step should be performed in a specialized apparatus by trained personnel due to the hazardous nature of HF.

    • Treat the resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole) for 1-2 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Evaporate the HF or TFMSA.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry.

Protocol 2: On-Bead Screening of a One-Bead-One-Compound (OBOC) Library

This protocol describes a general method for screening a peptide library synthesized on the solid support.

Materials:

  • Peptide library on beads

  • Target protein (e.g., receptor, enzyme) labeled with a fluorescent tag or an antibody for secondary detection

  • Assay buffer

  • Washing buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Library Preparation: Wash the peptide library beads with the assay buffer.

  • Incubation with Target: Incubate the library beads with the labeled target protein in the assay buffer for a specified time (e.g., 1-2 hours) at an optimized temperature.

  • Washing: Wash the beads extensively with the washing buffer to remove non-specifically bound target protein.

  • Hit Identification: Identify the "hit" beads that exhibit a strong signal (e.g., fluorescence) using a fluorescence microscope.

  • Bead Isolation: Isolate the individual positive beads.

  • Sequence Analysis: Determine the amino acid sequence of the peptide on the isolated hit beads using methods such as Edman degradation or mass spectrometry.

Mandatory Visualizations

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize 3. Neutralization (DIPEA in DCM) deprotect->neutralize couple 4. Amino Acid Coupling (N-BOC-3-Fluoro-D-Phe + HBTU/HATU) neutralize->couple wash Wash (DMF/DCM) couple->wash cycle Repeat Steps 2-4 for each amino acid wash->cycle final_cleavage 5. Final Cleavage & Deprotection (HF/TFMSA) wash->final_cleavage cycle->deprotect purify 6. Purification (RP-HPLC) final_cleavage->purify end Pure Peptide purify->end

Caption: Workflow for Boc/Bzl Solid-Phase Peptide Synthesis.

OBOC_Screening library One-Bead-One-Compound Peptide Library incubation Incubation with Labeled Target Protein library->incubation washing Washing to Remove Non-specific Binding incubation->washing hit_id Hit Identification (e.g., Fluorescence Microscopy) washing->hit_id isolation Isolation of Positive Beads hit_id->isolation sequencing Sequence Analysis (Mass Spectrometry) isolation->sequencing validated_hit Validated Hit Peptide sequencing->validated_hit Signaling_Pathway peptide Peptide Ligand (with 3-Fluoro-D-Phe) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding g_protein G-Protein Activation (GDP -> GTP) receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

References

Application Notes and Protocols for the Enzymatic Resolution of 3-Fluoro-D-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to their ability to enhance the metabolic stability, binding affinity, and lipophilicity of peptides and small molecule drugs.[1][2] 3-Fluoro-D-phenylalanine, in particular, is a valuable chiral building block for the synthesis of various therapeutic agents.[3] The production of enantiomerically pure 3-fluoro-D-phenylalanine is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Enzymatic kinetic resolution offers a highly selective and environmentally benign approach for the separation of racemic mixtures of 3-fluorophenylalanine derivatives.[4][5]

This document provides detailed application notes and experimental protocols for the enzymatic resolution of 3-fluoro-D-phenylalanine derivatives, primarily focusing on the lipase-catalyzed hydrolysis of N-acetylated precursors. Additionally, it covers the analytical methods for determining enantiomeric purity.

Key Applications

  • Pharmaceutical Development : Incorporation into novel drug candidates to improve pharmacokinetic properties and target binding.[1]

  • Peptide Synthesis : Used as a building block in solid-phase peptide synthesis to create peptides with enhanced stability and bioactivity.[3]

  • Biochemical Research : Serves as a tool to study protein-protein interactions and enzyme activity.[2]

  • Agrochemicals and Materials Science : Utilized in the development of new agrochemicals and advanced polymers.[1]

Enzymatic Resolution Strategy: Lipase-Catalyzed Hydrolysis

The most common and effective method for the enzymatic resolution of 3-fluoro-DL-phenylalanine is the kinetic resolution of its N-acetylated form using lipases or proteases. In this strategy, the enzyme stereoselectively hydrolyzes the N-acetyl group of one enantiomer (typically the L-enantiomer) to the corresponding amino acid, leaving the other enantiomer (the D-form) as the unreacted N-acetyl derivative. These two products, having different chemical properties (acidic vs. neutral), can then be easily separated.

Logical Workflow for Enzymatic Resolution

G cluster_0 Preparation cluster_1 Enzymatic Resolution cluster_2 Separation & Purification cluster_3 Final Product cluster_4 Analysis A Racemic 3-Fluoro-DL-phenylalanine B N-Acetylation A->B C N-Acetyl-3-fluoro-DL-phenylalanine B->C E Selective Hydrolysis C->E D Lipase/Protease D->E F Mixture: N-Acetyl-3-fluoro-D-phenylalanine 3-Fluoro-L-phenylalanine E->F G Extraction/Chromatography F->G H Purified N-Acetyl-3-fluoro-D-phenylalanine G->H I Purified 3-Fluoro-L-phenylalanine G->I J Hydrolysis H->J L Chiral HPLC H->L K 3-Fluoro-D-phenylalanine J->K K->L

Caption: Workflow for obtaining 3-fluoro-D-phenylalanine via enzymatic resolution.

Experimental Protocols

Protocol 1: N-Acetylation of 3-Fluoro-DL-phenylalanine

Objective: To prepare the racemic N-acetyl-3-fluoro-DL-phenylalanine substrate for enzymatic resolution.

Materials:

  • 3-Fluoro-DL-phenylalanine

  • Acetic anhydride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Suspend 3-Fluoro-DL-phenylalanine (1.0 eq) in water.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium bicarbonate (3.0 eq) to the suspension with stirring.

  • Add acetic anhydride (1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and acidify to pH 2 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-acetyl-3-fluoro-DL-phenylalanine as a white solid.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Objective: To selectively hydrolyze N-acetyl-3-fluoro-L-phenylalanine, leaving N-acetyl-3-fluoro-D-phenylalanine.

Materials:

  • N-Acetyl-3-fluoro-DL-phenylalanine

  • Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase from Pseudomonas cepacia (PSL-CI)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Sodium hydroxide (NaOH) solution (0.5 M) for pH titration

  • pH-stat or autotitrator

  • Reaction vessel with temperature control and stirring

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Prepare a suspension of N-acetyl-3-fluoro-DL-phenylalanine (e.g., 100 mM) in 0.1 M phosphate buffer (pH 7.0).

  • Place the suspension in a temperature-controlled reaction vessel at 30-40 °C with constant stirring.

  • Add the immobilized lipase (e.g., 10-20% w/w of the substrate).

  • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 0.5 M NaOH solution using a pH-stat or autotitrator. The consumption of NaOH is indicative of the progress of the hydrolysis reaction.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the substrate and product by chiral HPLC (see Protocol 4).

  • Stop the reaction at or near 50% conversion (when approximately 0.5 equivalents of NaOH have been consumed) to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Filter off the immobilized enzyme for potential reuse.

  • Separate the product (3-fluoro-L-phenylalanine) from the unreacted substrate (N-acetyl-3-fluoro-D-phenylalanine) by extraction. Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the N-acetyl-3-fluoro-D-phenylalanine with ethyl acetate. The 3-fluoro-L-phenylalanine will remain in the aqueous layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain N-acetyl-3-fluoro-D-phenylalanine.

  • The aqueous layer containing 3-fluoro-L-phenylalanine can be further purified by ion-exchange chromatography if necessary.

Protocol 3: Hydrolysis of N-Acetyl-3-fluoro-D-phenylalanine

Objective: To deprotect N-acetyl-3-fluoro-D-phenylalanine to obtain the final 3-fluoro-D-phenylalanine.

Materials:

  • N-Acetyl-3-fluoro-D-phenylalanine

  • 6 M Hydrochloric acid (HCl)

  • Reflux apparatus

  • pH meter

  • Ammonium hydroxide solution

Procedure:

  • Dissolve the N-acetyl-3-fluoro-D-phenylalanine obtained from Protocol 2 in 6 M HCl.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the completion of the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the solution to pH 7 with a concentrated ammonium hydroxide solution.

  • The product, 3-fluoro-D-phenylalanine, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (ee) of 3-fluorophenylalanine derivatives.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Ristocetin A-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® R) is reported to be effective.[2] Polysaccharide-based columns (e.g., Chiralpak® series) can also be used, often after derivatization.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Additives (e.g., triethylammonium acetate - TEAA)

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% TEAA in water). The exact ratio will need to be optimized for the specific column and analyte.

Sample Preparation:

  • Dissolve a small amount of the sample (from different stages of the resolution) in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Example):

  • Column: Ristocetin A CSP, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile/0.1% Triethylammonium Acetate (TEAA) in water (v/v ratio to be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Analysis:

  • Integrate the peak areas for both the D- and L-enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Quantitative Data

Table 1: Chiral HPLC Separation of N-Acetyl-3-fluoro-phenylalanine Enantiomers

Analyte Retention Factor (k') D-enantiomer Retention Factor (k') L-enantiomer Separation Factor (α)
N-Acetyl-3-fluoro-phenylalanine 0.92 3.78 1.53

Data obtained on a Ristocetin A chiral stationary phase.[2]

Table 2: Representative Results of Lipase-Catalyzed Resolution of Fluorinated β-Amino Acid Esters

Substrate Enzyme Conversion (%) eesubstrate (%) eeproduct (%)
Racemic fluorinated β-amino ester Lipase PSIM >48 ≥99 (R)-ester ≥99 (S)-acid

This table presents data for a similar fluorinated amino acid to illustrate typical results achievable with lipase-catalyzed hydrolysis.

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic Reaction Mechanism

G cluster_0 Enzyme Active Site Lipase Lipase N-Acetyl-3-fluoro-DL-Phe N-Acetyl-3-fluoro-DL-Phe Enzyme-Substrate Complex Enzyme-Substrate Complex N-Acetyl-3-fluoro-DL-Phe->Enzyme-Substrate Complex Binding N-Acetyl-3-fluoro-D-Phe N-Acetyl-3-fluoro-D-Phe Enzyme-Substrate Complex->N-Acetyl-3-fluoro-D-Phe Release of unreacted enantiomer Hydrolysis Hydrolysis Enzyme-Substrate Complex->Hydrolysis Catalysis on L-enantiomer Hydrolysis->Lipase Enzyme regeneration 3-Fluoro-L-Phe 3-Fluoro-L-Phe Hydrolysis->3-Fluoro-L-Phe Product release

Caption: Lipase-catalyzed selective hydrolysis of N-acetyl-3-fluoro-L-phenylalanine.

Analytical Workflow for Enantiomeric Excess Determination

G Reaction Aliquot Reaction Aliquot Sample Preparation Sample Preparation Reaction Aliquot->Sample Preparation Dilution & Filtration Chiral HPLC Injection Chiral HPLC Injection Sample Preparation->Chiral HPLC Injection Chromatographic Separation Chromatographic Separation Chiral HPLC Injection->Chromatographic Separation Elution with mobile phase UV Detection UV Detection Chromatographic Separation->UV Detection 254 nm Chromatogram Generation Chromatogram Generation UV Detection->Chromatogram Generation Data Analysis Data Analysis Chromatogram Generation->Data Analysis Peak Integration Enantiomeric Excess (%) Enantiomeric Excess (%) Data Analysis->Enantiomeric Excess (%) Calculation

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

References

Application Note: Analytical RP-HPLC Methods for Peptides Containing 3-fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids, such as 3-fluoro-D-phenylalanine, into peptide sequences is a key strategy in modern drug development.[1] Fluorination can enhance metabolic stability, improve binding affinity, and modulate the conformation of peptides.[1][2] Consequently, robust analytical methods are required to accurately assess the purity, stability, and identity of these modified peptides. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold-standard technique for the analysis of synthetic peptides due to its high resolution and compatibility with UV and mass spectrometry detection.[3][4] This document provides a comprehensive guide and starting protocols for the analytical RP-HPLC of peptides containing 3-fluoro-D-phenylalanine.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity.[5] A non-polar stationary phase (typically C18-silica) retains hydrophobic molecules, while a polar mobile phase elutes them. The separation of peptides is achieved by running a gradient of increasing organic solvent (e.g., acetonitrile), which progressively elutes peptides based on their overall hydrophobicity. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) is crucial; it protonates acidic residues and residual silanols on the column, minimizing undesirable ionic interactions and leading to sharper peaks.[3][4][6]

The 3-fluoro-D-phenylalanine residue influences retention time. Fluorine is highly electronegative but the fluoro- substitution on the phenyl ring can alter the hydrophobicity relative to standard phenylalanine, impacting its interaction with the C18 stationary phase. This often results in a different elution profile compared to the non-fluorinated analogue.[7]

Experimental Workflow and Separation Principle

The following diagrams illustrate the general workflow for peptide analysis and the fundamental principle of reversed-phase separation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase A) SystemPrep HPLC System Equilibration (Flush with Initial Conditions) SamplePrep->SystemPrep Ready for Injection Injection Inject Sample SystemPrep->Injection Start Run Gradient Gradient Elution (Increase % Mobile Phase B) Injection->Gradient Detection UV Detection (214 nm & 258 nm) Gradient->Detection Integration Peak Integration Detection->Integration Acquire Data Quantification Purity & Quantification Analysis Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for analytical HPLC of peptides.

G cluster_column HPLC Column Cross-Section cluster_peptides Peptide Elution MobilePhase Mobile Phase Flow (Polar) Peptide_A Hydrophilic Peptide MobilePhase->Peptide_A Elutes Early StationaryPhase Silica Particle C18 Chains (Non-Polar) Peptide_B Peptide with 3-F-D-Phe (More Hydrophobic) StationaryPhase:f1->Peptide_B Retained Longer

Caption: Principle of reversed-phase peptide separation.

Detailed Protocols

Protocol 1: General Purity Assessment

This protocol provides a robust starting point for analyzing the purity of a crude or purified peptide containing 3-fluoro-D-phenylalanine.

Materials and Reagents

  • HPLC System: Quaternary or Binary HPLC/UHPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300Å pore size). The choice of pore size can depend on the peptide length.[3][4]

  • Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B (MPB): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[8]

  • Sample Diluent: Mobile Phase A or a low percentage of Mobile Phase B in A.

  • Peptide Sample: Lyophilized peptide containing 3-fluoro-D-phenylalanine.

Procedure

  • Sample Preparation: Dissolve the lyophilized peptide in the sample diluent to a final concentration of approximately 1 mg/mL. Vortex and sonicate briefly if necessary to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • HPLC Method Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelengths:

      • 214 nm or 220 nm: For detecting the peptide backbone.[8]

      • 258 nm: For specifically monitoring the phenylalanine and 3-fluoro-D-phenylalanine residues.[8][9][10]

    • Gradient Program: Start with a shallow "scouting" gradient to determine the approximate elution time.[3][4]

Data Presentation: HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6x150 mm, 3.5 µm, 120ÅStandard for peptides; provides good resolution.
Mobile Phase A 0.1% TFA in WaterAcidic modifier for sharp peak shapes.[6]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for peptide elution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Gradient 5% to 65% B over 30 minBroad gradient to elute peptides of varying hydrophobicity.[8]
Temperature 30 °CEnsures reproducible retention times.
Detection 214 nm & 258 nm214 nm for peptide bonds, 258 nm for aromatic rings.[8]
Injection Vol. 10 µLTypical analytical injection volume.

Data Analysis

  • Integrate the peaks in the resulting chromatogram at 214 nm.

  • Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.

  • The peak corresponding to the 3-fluoro-D-phenylalanine peptide should also show a distinct signal at 258 nm.

Protocol 2: Method Optimization for Closely Eluting Impurities

If the initial scouting run shows impurities eluting close to the main peak, the gradient must be optimized to improve resolution.

Procedure

  • Identify Elution Point: From the scouting run (Protocol 1), determine the percentage of Mobile Phase B (%B) at which the main peptide peak elutes.

  • Develop a Focused Gradient: Create a new, shallower gradient centered around the elution point. For example, if the peptide elutes at 35% B, a new gradient could run from 30% to 40% B over a longer period (e.g., 20-30 minutes).[3]

  • Adjust Flow Rate (Optional): Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes increase resolution, but will also increase the run time.

  • Evaluate Different Ion-Pairing Reagents (Advanced): For very difficult separations, replacing 0.1% TFA with 0.1% formic acid (for MS compatibility) or other perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA) can alter selectivity, especially for basic peptides.[11][12]

Data Presentation: Example of Gradient Optimization

MethodGradient ProgramPurposeExpected Outcome
Scouting 5-95% B in 30 minDetermine approximate retention time.[4]Broad overview of sample complexity.
Optimized 30-40% B in 20 minResolve main peak from close impurities.Increased resolution around the main peak.

Data Presentation: Typical Purity Analysis Results

Peptide SequenceRetention Time (min)Peak Area (mAU*s) at 214 nm% Purity
Ac-Val-Gly-(3-F-D-Phe)-Ala-NH214.851854096.2%
Impurity 114.624502.3%
Impurity 215.212801.5%
Total 19270 100.0%

This application note provides a foundational approach for developing robust analytical HPLC methods for peptides containing 3-fluoro-D-phenylalanine. The provided protocols should serve as a strong starting point for method development and optimization, enabling accurate and reliable characterization of these important therapeutic candidates.

References

Application Notes and Protocols: The Role of N-BOC-3-Fluoro-D-phenylalanine in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-BOC-3-Fluoro-D-phenylalanine in structure-activity relationship (SAR) studies. The incorporation of this non-canonical amino acid into peptides and small molecules allows for a detailed exploration of the effects of fluorination on biological activity, stability, and binding affinity.[1][2][3]

The introduction of a fluorine atom at the meta position of the phenylalanine side chain can significantly alter the electronic properties of the aromatic ring, influencing crucial non-covalent interactions such as π-π stacking and cation-π interactions, which are often pivotal for ligand-receptor binding.[4][5][6] Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites of enzymatic degradation.[4][7] These characteristics make this compound a valuable tool in the design of novel therapeutics, particularly in the fields of oncology and neurology.[1][2]

Quantitative Data: SAR of Somatostatin Analogs

The following table summarizes the binding affinities of somatostatin (SRIF) analogs, where native Phenylalanine (Phe) residues at positions 6, 7, and 11 were substituted with L-3-(3',5'-difluorophenyl)-alanine (Dfp), for the five human somatostatin receptor subtypes (SSTR1-5). This data is derived from a study on the modulation of peptide aromatic interactions by fluorinated residues.

CompoundSequenceSSTR1 (IC50, nM)SSTR2 (IC50, nM)SSTR3 (IC50, nM)SSTR4 (IC50, nM)SSTR5 (IC50, nM)
SRIF-14A-G-C-K-N-F-F-W-K-T-F-T-S-C>10000.8 ± 0.110 ± 2160 ± 3012 ± 2
[D-Trp8]-SRIFA-G-C-K-N-F-F-d-W -K-T-F-T-S-C180 ± 400.3 ± 0.113 ± 3200 ± 507 ± 2
[D-Trp8,Dfp6]-SRIFA-G-C-K-N-Dfp -F-d-W -K-T-F-T-S-C>100040 ± 8150 ± 30>1000200 ± 40
[D-Trp8,Dfp7]-SRIFA-G-C-K-N-F-Dfp -d-W -K-T-F-T-S-C300 ± 600.9 ± 0.28 ± 2>100015 ± 3
[D-Trp8,Dfp11]-SRIFA-G-C-K-N-F-F-d-W -K-T-Dfp -T-S-C>10001.5 ± 0.3250 ± 50>1000300 ± 60

Data adapted from: "Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine."

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Somatostatin Analogs

This protocol describes the manual synthesis of a somatostatin analog containing a 3-fluoro-D-phenylalanine derivative using Fmoc/tBu strategy on a Rink Amide resin.

Materials and Reagents:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids (including Fmoc-D-3-F-Phenylalanine)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Acetonitrile (HPLC grade)

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin. Agitate for 20 minutes at room temperature. Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (for Fmoc-D-3-F-Phenylalanine):

    • In a separate vial, dissolve Fmoc-D-3-F-Phenylalanine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge the peptide precipitate and wash with cold diethyl ether.

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide using mass spectrometry.

Protocol 2: Radioligand Binding Assay for Somatostatin Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity of synthesized peptides for somatostatin receptor 2 (SSTR2).[7][8][9]

Materials and Reagents:

  • Cell membranes prepared from cells expressing human SSTR2

  • [125I-Tyr11]-SRIF-14 (Radioligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Synthesized fluorinated somatostatin analogs (unlabeled competitor)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate Setup:

    • Total Binding: To designated wells, add 50 µL of assay buffer.

    • Non-specific Binding (NSB): To designated wells, add 50 µL of a high concentration of unlabeled SRIF-14 (e.g., 1 µM).

    • Competition: To the remaining wells, add 50 µL of serial dilutions of the synthesized fluorinated peptide.

  • Add Radioligand: Add 50 µL of [125I-Tyr11]-SRIF-14 (at a concentration close to its Kd) to all wells.

  • Add Membranes: Thaw the SSTR2 membrane preparation and dilute to the desired concentration in assay buffer. Initiate the binding reaction by adding 150 µL of the diluted membrane suspension to all wells. The final assay volume is 250 µL.[8]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate.

  • Washing: Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the competitor peptide.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

SSTR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Somatostatin_Analog Somatostatin Analog SSTR2 SSTR2 Somatostatin_Analog->SSTR2 Binds Gi Gi SSTR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates (Inhibited) Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Somatostatin Receptor 2 (SSTR2) Signaling Pathway.

Peptide_Synthesis_Workflow Start Start SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding_Assay Radioligand Binding Assay Characterization->Binding_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis End End SAR_Analysis->End

Caption: Experimental Workflow for Peptide Synthesis and Evaluation.

References

Troubleshooting & Optimization

overcoming poor coupling efficiency with N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-BOC-3-Fluoro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this amino acid derivative into your peptide synthesis workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges, particularly those related to poor coupling efficiency, and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency with this compound?

A1: Poor coupling efficiency with this compound can be attributed to a combination of electronic effects and steric hindrance. The electron-withdrawing nature of the fluorine atom on the phenyl ring can reduce the nucleophilicity of the amino group of the preceding amino acid residue on the resin, slowing down the coupling reaction.[1][2][3] Additionally, the bulky tert-butyloxycarbonyl (BOC) protecting group can cause steric hindrance.[4]

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered or electronically challenging amino acids, more potent coupling reagents are recommended. Uronium/aminium-based reagents like HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally more effective than standard carbodiimide reagents like DCC or DIC alone.[5][6][7][8] HATU is particularly effective for difficult couplings due to its rapid activation and the formation of a highly reactive OAt-active ester.[5]

Q3: Can I use standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols for this amino acid?

A3: While the general principles of Fmoc/tBu SPPS apply, you may need to modify standard protocols to overcome the challenges associated with this compound.[9][10][11] This can include using a more potent coupling reagent, extending reaction times, performing double couplings, or increasing the reaction temperature.

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the repetition of the coupling step with a fresh portion of the activated amino acid and coupling reagent before proceeding to the next deprotection step.[12] This is a useful strategy when a single coupling reaction is known or suspected to be incomplete, which can be the case with challenging residues like this compound.

Q5: How can I monitor the completion of the coupling reaction?

A5: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin.[13] A positive Kaiser test (blue color) indicates an incomplete coupling reaction. A negative test (yellow color) suggests the reaction is complete. However, be aware that false negatives can occur.[9] For quantitative analysis, a small sample of the resin can be cleaved and the product analyzed by HPLC.[13]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield 1. Inefficient Activation: The coupling reagent may not be sufficiently reactive. 2. Steric Hindrance: The bulky BOC group and the fluorinated phenyl ring may be impeding the reaction. 3. Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, blocking reactive sites.[9][11]1. Optimize Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HBTU, or COMU.[5][6][14] 2. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 4-5 equivalents). 3. Extend Reaction Time: Increase the coupling reaction time to 2-4 hours or even overnight.[6] 4. Elevate Temperature: Gently increase the reaction temperature to 30-40°C. 5. Perform Double Coupling: Repeat the coupling step to drive the reaction to completion.[12] 6. Change Solvent: Switch from DMF to NMP, which can improve solvation and disrupt aggregation.[12]
High Levels of Racemization 1. Strong Base: The use of a strong, unhindered base can promote epimerization.[14] 2. Prolonged Activation Time: Over-activation of the carboxylic acid can lead to the formation of intermediates prone to racemization.[14]1. Use a Hindered Base: Substitute DIEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (collidine) or 2,6-lutidine.[14] 2. Reduce Base Equivalents: Use a minimal amount of base necessary to facilitate the reaction (e.g., 1-1.5 equivalents).[14] 3. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after a short pre-activation period (1-2 minutes).[13][14]
Formation of Deletion Sequences 1. Incomplete Coupling: Failure of this compound to couple to the growing peptide chain.1. Follow Recommendations for Low Yield: Employ strategies such as using a stronger coupling reagent, double coupling, and extended reaction times. 2. Capping Step: After the initial coupling attempt, cap any unreacted free amines using acetic anhydride to prevent them from reacting in subsequent cycles.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Reagent Reagent Type Relative Reactivity Advantages Disadvantages
DCC/DIC CarbodiimideLow-MediumInexpensiveLower efficiency for hindered couplings; byproduct removal can be difficult (DCC).[8][15]
HBTU/TBTU Uronium/Aminium SaltMedium-HighWidely used, cost-effective standard.[5]Less effective than HATU for severely hindered couplings; can cause guanidinylation of the N-terminal amine if used in excess.[7]
HATU Uronium/Aminium SaltHighHighly efficient for hindered couplings; rapid kinetics; minimizes racemization.[5]More expensive; based on potentially explosive HOAt.[6]
HCTU Uronium/Aminium SaltHighMore reactive than HBTU.[5]Based on potentially explosive 6-Cl-HOBt.
COMU Uronium/Aminium SaltHighReactivity comparable to HATU; based on non-explosive OxymaPure.[5][14]
PyBOP Phosphonium SaltHighEfficient; avoids guanidinylation side reactions.[6]Byproducts can be problematic to remove.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is intended for solid-phase peptide synthesis (SPPS) on a resin support.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Trimethylpyridine (Collidine)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide synthesis resin with a free N-terminal amine

  • Standard SPPS reagents for deprotection and washing

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.

  • Deprotection: If necessary, perform the N-terminal deprotection of the resin-bound peptide (e.g., using 20% piperidine in DMF for Fmoc removal). Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA or collidine to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Monitoring:

    • Take a small sample of the resin and perform a Kaiser test.

    • If the Kaiser test is positive (blue), continue the coupling for an additional 1-2 hours or proceed to a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and then with Dichloromethane (DCM) to remove excess reagents and byproducts.

  • (Optional) Double Coupling: If the initial coupling is incomplete, drain the reaction vessel and repeat steps 3-6.

  • Proceed to the next cycle: Continue with the deprotection and coupling of the next amino acid in the sequence.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Coupling Efficiency start Low Coupling Yield (Positive Kaiser Test) reagent Optimize Coupling Reagent (e.g., switch to HATU) start->reagent check1 Re-test with Kaiser reagent->check1 time_temp Increase Reaction Time and/or Temperature check2 Re-test with Kaiser time_temp->check2 double_couple Perform Double Coupling check3 Re-test with Kaiser double_couple->check3 solvent Change Solvent (DMF to NMP) failure Consider Sequence Redesign or Alternative Strategy solvent->failure check1->time_temp Positive success Coupling Successful (Proceed to next step) check1->success Negative check2->double_couple Positive check2->success Negative check3->solvent Positive check3->success Negative

Caption: A decision-tree workflow for troubleshooting poor coupling efficiency.

SPPS_Workflow General SPPS Cycle with this compound cluster_0 SPPS Cycle Resin 1. Start with Resin-Bound Peptide Deprotection 2. N-terminal Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 5. Couple to Resin Wash1->Coupling Activation 4. Activate N-BOC-3-Fluoro-D-Phe (with HATU/DIEA in DMF) Activation->Coupling Wash2 6. Wash (DMF, DCM) Coupling->Wash2 Next_AA 7. Proceed to Next Amino Acid Wash2->Next_AA

References

Technical Support Center: Synthesis of Peptides with N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of peptides incorporating N-BOC-3-Fluoro-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of peptides containing this compound?

A1: While the incorporation of this compound generally follows standard BOC-based Solid-Phase Peptide Synthesis (SPPS) protocols, its unique structure can influence the prevalence of certain side reactions. The primary concerns include:

  • Incomplete Deprotection: The electron-withdrawing nature of the fluorine atom on the phenyl ring can slightly increase the stability of the BOC group, potentially leading to incomplete deprotection with standard TFA treatment times. This results in deletion sequences where the 3-Fluoro-D-phenylalanine residue is missing.

  • Incomplete Coupling: The fluorine substitution can also modestly deactivate the carboxyl group, making coupling reactions slightly less efficient. This can be more pronounced with sterically hindered amino acids adjacent to the 3-Fluoro-D-phenylalanine in the sequence. Incomplete coupling also leads to the formation of deletion sequences.

  • Diketopiperazine Formation: If 3-Fluoro-D-phenylalanine is one of the first two amino acids at the N-terminus of the peptide, diketopiperazine formation is a potential side reaction, leading to cleavage of the dipeptide from the resin.[1][2]

  • Alkylation of Side Chains: During the final cleavage with strong acids like Hydrogen Fluoride (HF), the tert-butyl cation generated from the deprotection of the BOC group can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Cysteine (Cys), and Methionine (Met).[2] While not specific to 3-Fluoro-D-phenylalanine, it is a critical consideration in any BOC-SPPS.

  • Aspartimide Formation: For peptides containing Asp-Gly or Asp-Ser sequences, the formation of a stable five-membered ring (aspartimide) can occur, leading to byproducts.

Q2: How does the fluorine atom in this compound affect coupling and deprotection steps?

A2: The fluorine atom is electron-withdrawing, which can have a dual effect:

  • Deprotection: The stability of the BOC group can be slightly enhanced, potentially requiring longer exposure to Trifluoroacetic acid (TFA) for complete removal. It is crucial to monitor the deprotection step carefully to avoid truncated sequences.

  • Coupling: The carboxyl group of the amino acid may be slightly deactivated, which can slow down the coupling reaction. To counteract this, using more potent coupling reagents or extending the coupling time is often recommended.

Q3: What are the recommended coupling reagents for incorporating this compound?

A3: To ensure high coupling efficiency, especially when dealing with the potential for slightly reduced reactivity, the use of highly efficient coupling reagents is advisable. The choice of reagent can significantly impact the success of the synthesis.

Coupling ReagentKey Considerations
HBTU/HOBt A standard and effective combination for most couplings.
HATU Recommended for sterically hindered couplings due to its high reactivity and low racemization potential.[3][4]
PyBOP A phosphonium-based reagent that can be effective, particularly in preventing guanidinylation side products if Arginine is present.
DIC/HOBt A cost-effective option, though it may require longer reaction times for challenging couplings.

Q4: What is the best strategy for the final cleavage of a peptide containing 3-Fluoro-D-phenylalanine from the resin?

A4: The final cleavage is a critical step where many side reactions can occur. For peptides synthesized using the BOC/Bzl strategy, anhydrous Hydrogen Fluoride (HF) is a common cleavage reagent.[2] A "low-high" HF cleavage procedure is often recommended to minimize side reactions.

  • Low-HF Step: This initial step uses a lower concentration of HF in the presence of scavengers like dimethyl sulfide (DMS). This helps to remove more labile protecting groups under milder conditions, reducing the formation of reactive carbocations that can cause side reactions.

  • High-HF Step: Following the low-HF step, a higher concentration of HF is used to cleave the peptide from the resin and remove the more resistant side-chain protecting groups.

A standard cleavage cocktail for peptides without particularly sensitive residues is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex scavenger cocktail is necessary.

Scavenger Cocktail (Reagent K)Recommended For
TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with Cys, Met, Trp, Tyr.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
Deletion of 3-Fluoro-D-phenylalanine Incomplete BOC deprotection.Increase the TFA deprotection time or perform a second deprotection step. Monitor completion with a ninhydrin (Kaiser) test.
Incomplete coupling of this compound.Use a more powerful coupling reagent (e.g., HATU). Increase the coupling time and/or the equivalents of the amino acid and coupling reagent. Perform a double coupling.
Peptide cleaved from resin as a dipeptide Diketopiperazine formation.If 3-Fluoro-D-phenylalanine is the second residue, consider using a 2-chlorotrityl chloride resin which is more sterically hindered and can suppress this side reaction.
Presence of unexpected higher molecular weight peaks Alkylation of sensitive residues (Trp, Met, Cys) by tert-butyl cations during cleavage.Use an effective scavenger cocktail during HF cleavage (e.g., Reagent K). The "low-high" HF cleavage method is also recommended.
Presence of byproducts related to Aspartic Acid Aspartimide formation.If your sequence contains Asp-Gly or Asp-Ser, consider using a side-chain protecting group for Asp that is less prone to this side reaction, such as O-cyclohexyl ester (OcHex).
Pyroglutamate formation Cyclization of N-terminal Glutamine.This is more common under acidic conditions. If Gln is at the N-terminus, minimize exposure to acid during workup. Consider using a Gln derivative with a side-chain protecting group like Trityl (Trt).

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide on a Merrifield resin using BOC chemistry.

1. Resin Swelling and Preparation:

  • Swell the Merrifield resin in Dichloromethane (DCM) for 1 hour.

  • Wash the resin with Dimethylformamide (DMF) (3x).

2. First Amino Acid Coupling:

  • Couple the first Boc-protected amino acid to the resin using a standard DCC/DMAP or DIC/DMAP method.

3. Peptide Chain Elongation (per cycle):

  • BOC Deprotection:
  • Treat the resin with 50% TFA in DCM for 2 minutes.
  • Drain and treat with 50% TFA in DCM for 20-30 minutes.
  • Wash with DCM (3x) and Isopropanol (3x).
  • Neutralization:
  • Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
  • Wash with DCM (3x).
  • Coupling:
  • Dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin and shake for 2-4 hours.
  • Monitor the reaction with a Kaiser test. If the test is positive, recouple for another 2 hours.
  • Washing:
  • Wash the resin with DMF (3x) and DCM (3x).

4. Final Cleavage and Deprotection (High HF Method):

  • Dry the peptide-resin under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., p-cresol:p-thiocresol:dimethyl sulfide:HF at a ratio of 1:1:6:2 for a peptide with sensitive residues).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the peptide with cold diethyl ether.

  • Wash the peptide pellet with cold ether to remove scavengers.

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.

5. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection BOC Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, HBTU/DIEA) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage (HF + Scavengers) Washing->Final_Cleavage Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

BOC-SPPS Workflow

Cleavage_Side_Reactions cluster_cleavage HF Cleavage cluster_products Products Peptide_Resin Peptide-Resin (with Protecting Groups) Carbocation tert-Butyl Cation (from BOC) Peptide_Resin->Carbocation BOC Removal Desired_Peptide Desired Peptide (Deprotected) Peptide_Resin->Desired_Peptide Deprotection & Cleavage Alkylated_Peptide Alkylated Peptide (Side Product) Carbocation->Alkylated_Peptide Alkylation of Trp, Met, Cys Scavengers Scavengers (e.g., Anisole, Thioanisole) Carbocation->Scavengers Trapping

HF Cleavage Side Reactions

References

Technical Support Center: Optimizing Boc Removal from N-Boc-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc deprotection from N-Boc-3-fluoro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this critical step in peptide synthesis and medicinal chemistry. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection of this compound is sluggish or incomplete. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is a common issue, often influenced by the electron-withdrawing nature of the fluorine atom on the phenyl ring, which can slightly decrease the reactivity of the Boc group towards acid-catalyzed cleavage.

Troubleshooting Steps:

  • Increase Acid Concentration: The rate of Boc deprotection can be dependent on the acid concentration.[1] If you are using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the concentration from 25% to 50% (v/v).[2]

  • Extend Reaction Time: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, extending the reaction time at room temperature may be sufficient to drive it to completion.

  • Consider an Alternative Acid: 4M Hydrogen Chloride (HCl) in 1,4-dioxane is a potent and effective reagent for Boc deprotection and can be a suitable alternative if TFA is not yielding the desired results.[2]

  • Elevated Temperature (with caution): For stubborn substrates, gentle heating can sometimes accelerate the reaction. However, this should be approached with caution as it can also promote side reactions. Thermal deprotection in the absence of strong acid is also a possibility, though less common for this type of substrate.[3][4]

Q2: I am observing significant side products after the deprotection reaction. What are they and how can I minimize their formation?

A2: The primary side reaction during acidic Boc deprotection is the formation of a stable tert-butyl cation. This cation is an electrophile and can alkylate nucleophilic residues, although the fluorinated phenyl ring is not highly susceptible.

Mitigation Strategies:

  • Use of Scavengers: To prevent alkylation, it is highly recommended to use scavengers in your reaction mixture. Common scavengers include:

    • Triisopropylsilane (TIS): Typically used at a concentration of 2.5-5% (v/v).

    • Thioanisole: Also effective at trapping carbocations.

    • Water: A small amount of water can also act as a scavenger.

  • Control Reaction Temperature: Perform the deprotection at 0 °C initially and then allow the reaction to warm to room temperature. This can help to control the rate of tert-butyl cation formation.

Q3: Should I use Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) for the deprotection?

A3: Both TFA and HCl are highly effective for Boc removal. The choice often depends on the desired salt form of the final product and the presence of other acid-sensitive functional groups.

ReagentTypical ConditionsAdvantagesDisadvantages
TFA 25-50% in DCM, 0.5-2 hours, room temp.Efficient, volatile (easy to remove).Corrosive, can lead to trifluoroacetylation of the amine if not properly removed.
4M HCl in Dioxane 30 minutes to 2 hours, room temp.Directly yields the hydrochloride salt, which is often desirable for purification and handling.Dioxane is a suspected carcinogen and less volatile than DCM.

Q4: What is the best way to monitor the progress of the deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method. The N-Boc protected starting material is significantly less polar than the resulting free amine. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value). For more quantitative analysis, LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product mass peak.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and widely used method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (to a final concentration of 25-50% v/v) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes 1:1). The product will have a significantly lower Rf than the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate in vacuo to yield 3-fluoro-D-phenylalanine as the free amine. For the TFA salt, omit the basic wash and co-evaporate with a solvent like toluene to remove residual TFA.[5]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method directly provides the hydrochloride salt of the deprotected amino acid.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) to the stirring solution at room temperature.

  • Stir the reaction for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the 3-fluoro-D-phenylalanine hydrochloride salt.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizing Experimental and Logical Workflows

Boc_Deprotection_Workflow General Boc Deprotection Workflow start Start: N-Boc-3-fluoro- D-phenylalanine dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add Acidic Reagent (TFA or 4M HCl/Dioxane) at 0°C to RT dissolve->add_acid monitor Monitor Reaction (TLC or LC-MS) add_acid->monitor monitor->add_acid Incomplete workup Work-up/ Isolation monitor->workup Reaction Complete end_product End Product: 3-fluoro-D-phenylalanine (Free Amine or HCl Salt) workup->end_product Troubleshooting_Workflow Troubleshooting Incomplete Deprotection start Incomplete Deprotection Observed increase_time Increase Reaction Time start->increase_time increase_acid Increase Acid Concentration start->increase_acid If time is not the issue change_acid Switch to 4M HCl in Dioxane start->change_acid If TFA is ineffective re_evaluate Re-evaluate by TLC/LC-MS increase_time->re_evaluate increase_acid->re_evaluate change_acid->re_evaluate re_evaluate->start Still Incomplete success Deprotection Successful re_evaluate->success Problem Resolved

References

Technical Support Center: Purification of Peptides Containing 3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 3-fluoro-D-phenylalanine (3-F-D-Phe). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the unique challenges associated with the purification of these peptides.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of 3-fluoro-D-phenylalanine affect the hydrophobicity and retention time of a peptide during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)?

A1: The introduction of a fluorine atom to the phenyl ring of phenylalanine increases the hydrophobicity of the amino acid.[1] Consequently, peptides containing 3-F-D-Phe will exhibit a longer retention time on RP-HPLC compared to their non-fluorinated counterparts. The exact shift in retention time will depend on the peptide sequence, the number of 3-F-D-Phe residues, and the specific chromatographic conditions.

Table 1: Estimated Impact of 3-Fluoro-D-phenylalanine on Peptide Properties

PropertyImpact of 3-Fluoro-D-phenylalanine IncorporationRationale
Hydrophobicity IncreasedThe fluorine atom increases the non-polar surface area of the amino acid side chain.[1]
RP-HPLC Retention Time IncreasedGreater hydrophobicity leads to stronger interaction with the stationary phase.[2]
Aggregation Propensity Potentially IncreasedIncreased hydrophobicity can promote intermolecular interactions, leading to aggregation.[3]
Solubility in Aqueous Buffers Potentially DecreasedHigher hydrophobicity can lead to lower solubility in polar solvents.[4]

Q2: What are the primary challenges I can expect when purifying peptides containing 3-fluoro-D-phenylalanine?

A2: The main challenges stem from the increased hydrophobicity imparted by the 3-F-D-Phe residue. These include:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for RP-HPLC.[4]

  • Aggregation: The peptide may be prone to aggregation, leading to peak broadening, low recovery, and even precipitation on the column.[3]

  • Co-elution with Impurities: Hydrophobic impurities from the synthesis may have similar retention times to the target peptide, making separation difficult.[5]

  • Strong Retention: The peptide may bind very strongly to the C18 column, requiring high concentrations of organic solvent for elution.

Q3: How can I improve the solubility of my 3-fluoro-D-phenylalanine-containing peptide?

A3: For highly hydrophobic peptides, including those with 3-F-D-Phe, a systematic approach to solubilization is recommended. It is always best to test the solubility on a small aliquot of the peptide first.[6]

  • Start with Pure Water: Attempt to dissolve the peptide in sterile, deionized water.

  • Add Acid for Basic Peptides: If the peptide has a net positive charge, adding a small amount of acetic acid (10-30%) or a few drops of trifluoroacetic acid (TFA) can help.[7]

  • Add Base for Acidic Peptides: For peptides with a net negative charge, a small amount of ammonium hydroxide or ammonium bicarbonate can be used.[4]

  • Use Organic Solvents: For neutral or very hydrophobic peptides, dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly add the aqueous buffer to the desired concentration.[8]

  • Sonication and Gentle Warming: Brief sonication or gentle warming (up to 40°C) can help to dissolve the peptide and break up aggregates.[4][6]

Q4: What are the key parameters to optimize in my RP-HPLC method for these peptides?

A4: Optimization of your RP-HPLC method is crucial for successful purification. Key parameters to consider include:

  • Gradient Slope: A shallower gradient will improve the resolution between your target peptide and closely eluting impurities.[9]

  • Organic Modifier: While acetonitrile is common, isopropanol can be more effective for eluting highly hydrophobic peptides.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard. For difficult separations, using a different ion-pairing agent like formic acid might alter selectivity.

  • Column Temperature: Increasing the column temperature can reduce viscosity and decrease the retention time of hydrophobic peptides.

  • Column Chemistry: A C4 or C8 column may be more suitable than a C18 column for very hydrophobic peptides to reduce retention.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides containing 3-fluoro-D-phenylalanine.

Problem 1: Poor Peak Shape (Broadening or Tailing)

Possible CauseRecommended Solution
Peptide Aggregation Dissolve the crude peptide in a stronger organic solvent (e.g., DMSO) before injection. Use a shallower gradient. Increase the column temperature.
Secondary Interactions Ensure sufficient TFA (0.1%) is present in the mobile phase to mask silanol groups on the stationary phase.
Column Overload Reduce the amount of peptide injected onto the column.

Problem 2: Low Peptide Recovery

Possible CauseRecommended Solution
Irreversible Adsorption The peptide is too hydrophobic for the column. Switch to a less retentive stationary phase (e.g., C8 or C4). Increase the percentage of organic modifier in the elution gradient.
Precipitation on Column Improve the solubility of the peptide in the initial mobile phase. Consider adding a small percentage of organic solvent to the aqueous mobile phase.
Aggregation See solutions for "Peptide Aggregation" under Problem 1.

Problem 3: Co-elution of Target Peptide with Impurities

Possible CauseRecommended Solution
Gradient is too Steep Employ a shallower gradient around the elution point of your target peptide.[9]
Suboptimal Selectivity Change the organic modifier (e.g., from acetonitrile to isopropanol). Try a different ion-pairing agent (e.g., formic acid). Use a column with a different stationary phase chemistry.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a 3-Fluoro-D-phenylalanine Peptide

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal volume of a suitable solvent (start with water, then try aqueous acid/base, or an organic solvent like DMSO if necessary, as outlined in the FAQs).

    • Centrifuge the sample to remove any insoluble material.

    • Filter the supernatant through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For highly hydrophobic peptides, consider a C8 or C4 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a linear gradient of 5-95% B over 30-60 minutes. Optimize the gradient to be shallower around the expected elution time of the peptide.

    • Flow Rate: 1 mL/min for an analytical column (4.6 mm ID), adjust accordingly for preparative columns.

    • Detection: UV absorbance at 214 nm and 280 nm. Peptides containing phenylalanine residues can also be monitored at 254 nm.[10]

    • Column Temperature: 30-40°C.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

    • Pool the fractions containing the pure peptide.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.[5]

Visualizations

Purification_Troubleshooting_Workflow cluster_start Start cluster_dissolution Solubilization cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product Start Crude Peptide Containing 3-Fluoro-D-phenylalanine Dissolve Dissolve in Aqueous Buffer Start->Dissolve Check_Solubility Soluble? Dissolve->Check_Solubility Organic_Solvent Use Organic Solvent (DMSO, DMF, ACN) Check_Solubility->Organic_Solvent No HPLC Inject on RP-HPLC Column Check_Solubility->HPLC Yes Organic_Solvent->HPLC Check_Peak Good Peak Shape & Recovery? HPLC->Check_Peak Optimize_HPLC Optimize Gradient, Solvent, Temp. Check_Peak->Optimize_HPLC No Collect_Fractions Collect Fractions Check_Peak->Collect_Fractions Yes Optimize_HPLC->HPLC Analyze Analyze Purity (LC-MS) Collect_Fractions->Analyze Pool_Lyophilize Pool & Lyophilize Analyze->Pool_Lyophilize Pure_Peptide Purified Peptide Pool_Lyophilize->Pure_Peptide

Caption: A workflow for the purification of peptides containing 3-fluoro-D-phenylalanine.

Logical_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Problem Purification Issue Poor_Solubility Poor Solubility Problem->Poor_Solubility Peak_Broadening Peak Broadening Problem->Peak_Broadening Low_Recovery Low Recovery Problem->Low_Recovery Increased_Hydrophobicity Increased Hydrophobicity (from 3-F-D-Phe) Poor_Solubility->Increased_Hydrophobicity Aggregation Aggregation Peak_Broadening->Aggregation Low_Recovery->Aggregation Modify_Solvent Modify Solubilization Protocol Increased_Hydrophobicity->Modify_Solvent Aggregation->Increased_Hydrophobicity Aggregation->Modify_Solvent Optimize_HPLC Optimize HPLC Method Aggregation->Optimize_HPLC

Caption: Logical relationships between purification problems, causes, and solutions.

References

preventing racemization of 3-fluoro-D-phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-fluoro-D-phenylalanine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to maintaining stereochemical integrity, specifically preventing racemization, during the synthesis of this critical non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of 3-fluoro-D-phenylalanine?

A1: Racemization is the process that converts a single enantiomer (like the desired D-form of 3-fluorophenylalanine) into an equal mixture of both its D- and L-enantiomers, known as a racemate.[1][2] This is a significant problem in pharmaceutical development because enantiomers of a chiral drug can have vastly different biological activities, pharmacological effects, and toxicological profiles.[3][4] For 3-fluoro-D-phenylalanine, which is a key building block in novel therapeutics, ensuring high enantiomeric purity is essential for the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6]

Q2: What are the primary chemical mechanisms that cause racemization during synthesis?

A2: The most common mechanism for racemization of amino acids involves the deprotonation of the alpha-carbon (the carbon atom to which the amino and carboxyl groups are attached).[7] This abstraction of the α-proton, typically facilitated by a base, forms a planar carbanion or enolate intermediate.[2][7] Reprotonation can then occur from either face of the planar intermediate with roughly equal probability, leading to a mixture of both D and L enantiomers.[2] During peptide synthesis, another major pathway is the formation of a planar oxazolone (or azlactone) intermediate, which is particularly common when activating the carboxyl group for coupling.[8][9]

Q3: Which steps in a synthetic route are most susceptible to racemization?

A3: Racemization can occur at several stages, but the most vulnerable steps are:

  • Peptide Coupling: The activation of the carboxylic acid group, a necessary step for forming a peptide bond, significantly increases the acidity of the α-proton, making it susceptible to abstraction by bases. This is the most common point of racemization.[8][10]

  • Use of Strong Bases: Any step involving strong bases can lead to deprotonation of the alpha-carbon and subsequent racemization, especially at elevated temperatures.[10]

  • Protecting Group Manipulation: Certain protecting group removal steps, particularly those requiring harsh basic or acidic conditions, can contribute to racemization.[11]

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of racemization.[12][13]

Q4: Which amino acids are generally most prone to racemization during peptide synthesis?

A4: While any chiral amino acid can racemize under certain conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are known to be highly prone to racemization.[8][13] Other amino acids like Phenylalanine (Phe) and Serine (Ser) can also be sensitive, especially under harsh coupling conditions or at elevated temperatures.[8][9]

Q5: How can I suppress racemization during the critical peptide coupling step?

A5: Several strategies are effective:

  • Choice of Coupling Reagent: Use coupling reagents in conjunction with racemization-suppressing additives. While carbodiimides like DIC are effective, they must be used with additives.[8][9]

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial. These additives form active esters that react quickly with the amine component, minimizing the lifetime of the racemization-prone activated intermediate.[8][10]

  • Choice of Base: Avoid strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) when possible. Opt for weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[9][10]

  • Reaction Conditions: Perform couplings at lower temperatures (e.g., 0 °C to room temperature) and consider using less polar solvents to reduce the rate of racemization.[8][13]

Troubleshooting Guide

Problem 1: My final 3-fluoro-D-phenylalanine product shows significant racemization (low enantiomeric excess) after a coupling reaction.

Potential Cause Recommended Solution & Optimization
Inappropriate Coupling Reagent/Base Combination If using an onium salt reagent (e.g., HBTU, HATU) with a strong base like DIPEA, especially with pre-activation, this is a likely cause. Solution: Switch to a carbodiimide (e.g., DIC) mediated coupling combined with a racemization-suppressing additive (HOBt, HOAt, OxymaPure®).[9]
Excessive Base or Strong Base The base used during coupling (e.g., DIPEA) can directly abstract the α-proton. Solution: Switch to a less basic or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base required.[9][10]
High Reaction Temperature Elevated temperatures, particularly in microwave-assisted synthesis, accelerate racemization.[13] Solution: Perform the coupling at a lower temperature (e.g., 0 °C). For microwave SPPS, reducing the temperature can significantly limit racemization.[13]

Problem 2: I am observing racemization in a synthetic step that does not involve peptide coupling, but uses a strong base.

Potential Cause Recommended Solution & Optimization
Direct Enolization A strong base is abstracting the α-proton from your starting material or intermediate. Solution: If possible, use a weaker base or a more sterically hindered base. Lower the reaction temperature significantly (-78 °C is common for base-sensitive reactions). Minimize the reaction time.
Unstable Intermediate The intermediate formed during the reaction may be inherently unstable and prone to racemization. Solution: Investigate alternative synthetic routes that avoid this intermediate. Consider enzymatic methods or the use of chiral auxiliaries which can provide a more stereocontrolled environment.[14][15]

Quantitative Data on Racemization Control

The following tables summarize the impact of different reagents and conditions on maintaining stereochemical purity.

Table 1: Effect of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveBaseRelative Racemization Level
DICNoneDIPEAHigh
DICHOBtDIPEALow[8]
DICHOAtDIPEAVery Low[10]
HATUNoneDIPEAModerate-High[9]
HBTUNoneNMMModerate

Data compiled from principles discussed in cited literature.

Table 2: Influence of Reaction Conditions on Racemization

ParameterCondition 1Condition 2Effect on Racemization
Temperature 50 °C0 °CLower temperature significantly reduces racemization[13]
Base DIPEACollidineSterically hindered bases minimize racemization[10]
Solvent DMFCH₂Cl₂/DMF (1:1)Less polar solvents can reduce racemization rates[9]

Data compiled from principles discussed in cited literature.

Visual Guides and Workflows

RacemizationMechanism cluster_0 Racemization via Enolate Intermediate D_AminoAcid D-Amino Acid (Chiral Center) Planar_Intermediate Planar Enolate Intermediate (Achiral) D_AminoAcid->Planar_Intermediate Base (Proton Abstraction) Planar_Intermediate->D_AminoAcid Protonation L_AminoAcid L-Amino Acid (Inverted Chirality) Planar_Intermediate->L_AminoAcid Protonation (Opposite Face)

Caption: Mechanism of base-catalyzed racemization of an amino acid.

TroubleshootingWorkflow Start Racemization Detected in 3-fluoro-D-Phe sample CheckStep Identify Synthetic Step with Potential Racemization Start->CheckStep IsCoupling Is it a Peptide Coupling Step? CheckStep->IsCoupling IsBase Does it involve a strong base? CheckStep->IsBase IsCoupling->IsBase No ReviewCoupling Review Coupling Protocol: 1. Add HOBt/HOAt 2. Use weaker base (NMM) 3. Lower Temperature IsCoupling->ReviewCoupling Yes ReviewBase Review Base Protocol: 1. Use weaker/hindered base 2. Lower Temperature (-78°C) 3. Shorter reaction time IsBase->ReviewBase Yes Other Review other steps: - High Temp? - Harsh deprotection? IsBase->Other No End Re-synthesize and Analyze Enantiomeric Purity ReviewCoupling->End ReviewBase->End Other->End

Caption: Troubleshooting workflow for identifying sources of racemization.

Experimental Protocols

Protocol 1: General Procedure for Racemization-Resistant Peptide Coupling

This protocol outlines a standard coupling procedure for introducing Fmoc-3-fluoro-D-phenylalanine onto a resin-bound peptide, designed to minimize racemization.

  • Deprotection: The N-terminal Fmoc protecting group is removed from the resin-bound peptide using 20% piperidine in DMF (dimethylformamide).

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-3-fluoro-D-phenylalanine (3-5 equivalents), a racemization-suppressing additive such as HOAt (3-5 equivalents), in DMF.

  • Coupling: Add the coupling reagent, for example, DIC (diisopropylcarbodiimide) (3-5 equivalents), to the amino acid solution. Immediately add this activation mixture to the washed resin.

  • Reaction: The coupling reaction is allowed to proceed at a controlled temperature, typically 0 °C to room temperature, for 1-2 hours or until completion as monitored by a ninhydrin test.

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

Protocol 2: Asymmetric Synthesis via Chiral Auxiliary

One effective method to synthesize enantiomerically pure 3-fluoro-D-phenylalanine is through the alkylation of a chiral glycine enolate equivalent. Evans' oxazolidinone auxiliaries are commonly employed for this purpose.[15]

  • Acylation: The chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, is acylated with bromoacetyl bromide to form the N-bromoacetyl derivative.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a base, such as sodium bis(trimethylsilyl)amide, at low temperature (-78 °C) to generate the corresponding sodium enolate.

  • Alkylation: The enolate is then reacted with 3-fluorobenzyl bromide. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur from a specific face, establishing the desired stereocenter.

  • Auxiliary Removal: The chiral auxiliary is subsequently cleaved, typically under mild hydrolytic conditions (e.g., with lithium hydroxide/hydrogen peroxide), to yield the desired N-protected 3-fluoro-D-phenylalanine.[15] The auxiliary can often be recovered and reused.[15]

Protocol 3: Enzymatic Deracemization

Enzymatic methods offer high selectivity and can be used to resolve racemic mixtures or deracemize a mixture to yield a single enantiomer.[16]

  • Reaction Setup: A racemic mixture of 3-fluoro-DL-phenylalanine is dissolved in a suitable buffer (e.g., 10 mM).

  • Enzyme Addition: An L-amino acid oxidase (LAAO) is added to the solution. This enzyme will selectively oxidize the L-enantiomer to the corresponding α-keto acid.[16]

  • Reduction: In the same pot, a non-selective reducing agent (e.g., ammonia borane, NH₃BH₃) is present.[16] This agent reduces the newly formed α-keto acid back to the racemic amino acid.

  • Enrichment: Over time, the L-enantiomer is continuously consumed and regenerated as a racemic mixture, while the D-enantiomer is untouched by the enzyme. This dynamic kinetic resolution process leads to a high enantiomeric excess (>99% e.e.) of the desired 3-fluoro-D-phenylalanine.[16] The reaction is typically run at a controlled temperature (e.g., 30 °C) for 24 hours.[16]

References

Technical Support Center: Peptides Containing N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with peptides incorporating N-BOC-3-Fluoro-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound exhibiting poor solubility?

A: The solubility challenges with these peptides typically arise from a combination of factors inherent to their structure. The N-terminal tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic, which can significantly decrease the peptide's affinity for aqueous solutions.[1][2] Additionally, the incorporation of 3-Fluoro-D-phenylalanine can increase the hydrophobicity of the peptide. This enhanced hydrophobicity promotes intermolecular interactions and aggregation, leading to precipitation.[3][4]

Q2: How does the N-BOC protecting group specifically impact solubility?

A: The N-BOC group contributes to poor solubility in two main ways. Firstly, its tert-butyl component is highly nonpolar, which increases the overall hydrophobic character of the peptide. Secondly, by protecting the N-terminal amine, it can disrupt the hydrogen bonding network with water molecules that would otherwise aid in dissolution.[1] In some cases, particularly in smaller peptides, the Boc group can influence the peptide's conformational preferences, potentially favoring structures that are more prone to aggregation.

Q3: What is the effect of the 3-fluoro-D-phenylalanine modification on peptide solubility?

A: The introduction of a fluorine atom to the phenylalanine ring can modulate the electronic properties and hydrophobicity of the amino acid. While a single fluorine substitution might not drastically alter the hydrophobicity compared to phenylalanine, it can influence the peptide's conformation and its propensity to engage in π-π stacking or other non-covalent interactions, which can lead to aggregation.[3] The D-configuration of the amino acid can also impact the peptide's secondary structure, potentially leading to conformations that are less soluble.

Q4: What are the immediate first steps to take when my peptide won't dissolve in an aqueous buffer?

A: If your initial attempt to dissolve the peptide in water or a standard buffer fails, do not discard the sample. The recommended first steps are to try gentle warming and sonication.[5] If the peptide remains insoluble, the next logical step is to attempt dissolution in a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before adding the aqueous buffer.[6]

Troubleshooting Guide for Solubility Issues

Researchers encountering difficulties in dissolving peptides containing this compound should follow a systematic approach, starting with the mildest conditions and progressing to stronger solubilizing agents.

  • Initial Assessment : Always begin by attempting to dissolve a small test amount of the peptide rather than the entire sample.[5]

  • Aqueous Solvents : Start with deionized water or a common biological buffer (e.g., PBS, Tris).

  • Physical Assistance : If the peptide does not readily dissolve, try the following physical methods:

    • Vortexing : Agitate the sample vigorously.

    • Sonication : Use a bath sonicator in short bursts to break up aggregates. It is advisable to cool the sample on ice between sonications to prevent heating.[5]

    • Gentle Warming : Warm the sample to 30-40°C, as some peptides have higher solubility at elevated temperatures. Avoid excessive heat, which could degrade the peptide.[7]

  • pH Adjustment : The net charge of a peptide significantly influences its solubility, with the lowest solubility typically occurring at its isoelectric point (pI).

    • Basic Peptides (net positive charge) : If the peptide has a net positive charge, try dissolving it in a dilute acidic solution, such as 10% acetic acid.[8]

    • Acidic Peptides (net negative charge) : For peptides with a net negative charge, a dilute basic solution like 0.1 M ammonium bicarbonate can be effective.[8]

  • Organic Co-solvents : For highly hydrophobic peptides, which is often the case for those containing this compound, the use of organic solvents is typically necessary.

    • First, dissolve the peptide completely in a minimal amount of a strong organic solvent such as DMSO, DMF, or acetonitrile.

    • Then, slowly add the aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing.[6] This prevents the peptide from precipitating out of solution.

  • Chaotropic Agents : In cases of extreme aggregation, denaturing agents can be used. These should be a last resort as they can interfere with many biological assays.

    • Solutions containing 6 M Guanidine-HCl or 8 M Urea can be effective in solubilizing highly aggregated peptides.[9]

Quantitative Data Summary

Due to the specific and proprietary nature of many peptide sequences, a universal quantitative solubility database is not feasible. However, the following table provides a general guideline for the expected solubility of hydrophobic peptides, such as those containing this compound, in various solvent systems.

Solvent SystemExpected SolubilityRemarks and Considerations
Deionized WaterVery LowThe hydrophobic N-BOC group and fluorinated ring significantly limit aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Very Low to LowSolubility is highly dependent on the overall charge of the peptide sequence.[10]
10% Acetic AcidLow to ModerateRecommended for peptides with a net positive charge.[8]
0.1 M Ammonium BicarbonateLow to ModerateRecommended for peptides with a net negative charge.[8]
Dimethyl Sulfoxide (DMSO)HighAn excellent solvent for most hydrophobic peptides.[8] Note that DMSO can oxidize methionine or free cysteine residues.
N,N-Dimethylformamide (DMF)HighA good alternative to DMSO, especially for peptides containing oxidation-prone residues.
Acetonitrile (ACN)Moderate to HighAnother useful organic solvent, often used in HPLC.
DMSO/Water or DMF/Water MixturesModerate to HighThe final concentration of the organic solvent should be kept to a minimum to ensure compatibility with biological assays.[6]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

Objective: To determine an appropriate solvent for a peptide containing this compound without risking the entire sample.

Materials:

  • Lyophilized peptide

  • Deionized water

  • PBS (pH 7.4)

  • 10% Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • DMSO

  • DMF

  • Microcentrifuge tubes

  • Pipettors and tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Aliquot approximately 0.5-1 mg of the lyophilized peptide into several microcentrifuge tubes.

  • To the first tube, add 50 µL of deionized water. Vortex for 30 seconds. If not dissolved, sonicate for 5 minutes. Observe for clarity.

  • If the peptide is insoluble in water, proceed to the next tube. Based on the calculated net charge of your peptide, add 50 µL of either 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides).[8] Vortex and sonicate as before.

  • If the peptide remains insoluble, use a fresh tube and add 20 µL of DMSO.[6] Vortex until the peptide is fully dissolved.

  • Once dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS) dropwise up to a final volume of 200 µL (resulting in 10% DMSO).[6] Observe for any precipitation.

  • If precipitation occurs, the solubility limit in that co-solvent mixture has been reached. Note the concentration at which the peptide remained in solution.

  • If DMSO is incompatible with your assay, repeat steps 4-6 using DMF.

Protocol 2: General Solubilization Protocol for Experimental Stock Solutions

Objective: To prepare a concentrated stock solution of a peptide containing this compound for use in experiments.

Materials:

  • Lyophilized peptide (entire sample)

  • Chosen solvent from Protocol 1 (typically DMSO or DMF)

  • Desired aqueous buffer

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized peptide to come to room temperature before opening to avoid condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]

  • Add the minimum volume of the chosen organic solvent (e.g., DMSO) required to completely dissolve the peptide. For example, add 100 µL to a 1 mg sample to create a 10 mg/mL stock.

  • Vortex thoroughly until the solution is clear.

  • Place your desired final volume of aqueous buffer in a separate tube.

  • While vigorously vortexing the aqueous buffer, slowly add the concentrated peptide-organic solvent stock drop by drop.[11]

  • Visually inspect the final solution. If it remains clear, it is ready for use or for further dilution. If it appears cloudy or contains precipitates, the solubility limit has been exceeded.

  • For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]

Visual Troubleshooting and Conceptual Guides

Troubleshooting Workflow for Peptide Solubility

G start Start: Lyophilized Peptide test_aliquot Use Small Aliquot for Testing start->test_aliquot dissolve_water Attempt to Dissolve in Water/Buffer test_aliquot->dissolve_water is_soluble1 Is it Soluble? dissolve_water->is_soluble1 sonicate_warm Sonicate and/or Gently Warm is_soluble1->sonicate_warm No success Solution Ready for Use is_soluble1->success Yes is_soluble2 Is it Soluble? sonicate_warm->is_soluble2 check_charge Determine Net Peptide Charge is_soluble2->check_charge No is_soluble2->success Yes add_acid Add Dilute Acid (e.g., 10% Acetic Acid) check_charge->add_acid Positive add_base Add Dilute Base (e.g., 0.1M NH4HCO3) check_charge->add_base Negative is_soluble3 Is it Soluble? add_acid->is_soluble3 add_base->is_soluble3 dissolve_organic Dissolve in Minimal DMSO or DMF is_soluble3->dissolve_organic No is_soluble3->success Yes add_buffer Slowly Add Aqueous Buffer Dropwise dissolve_organic->add_buffer is_soluble4 Is it Soluble? add_buffer->is_soluble4 chaotropic Consider Chaotropic Agents (6M Gdn-HCl, 8M Urea) is_soluble4->chaotropic No is_soluble4->success Yes fail Insoluble: Re-evaluate Peptide Design or Assay Conditions chaotropic->fail

Caption: A stepwise workflow for troubleshooting solubility issues.

Key Factors Contributing to Poor Solubility

G cluster_peptide Peptide Molecule cluster_interactions Intermolecular Forces N-BOC Group N-BOC Group Hydrophobic Interactions Hydrophobic Interactions N-BOC Group->Hydrophobic Interactions Altered H-Bonding Altered H-Bonding N-BOC Group->Altered H-Bonding 3-Fluoro-D-Phe 3-Fluoro-D-Phe 3-Fluoro-D-Phe->Hydrophobic Interactions Pi-Pi Stacking Pi-Pi Stacking 3-Fluoro-D-Phe->Pi-Pi Stacking Peptide Backbone Peptide Backbone Peptide Backbone->Altered H-Bonding Poor Solubility / Aggregation Poor Solubility / Aggregation Hydrophobic Interactions->Poor Solubility / Aggregation Altered H-Bonding->Poor Solubility / Aggregation Pi-Pi Stacking->Poor Solubility / Aggregation

Caption: Molecular factors leading to poor peptide solubility.

References

Technical Support Center: Troubleshooting Aggregation of Peptides with Fluorinated Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the aggregation of peptides containing fluorinated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated peptide aggregating?

A1: Peptide aggregation, particularly with fluorinated amino acids, is a complex issue driven by a combination of factors. The introduction of fluorine can significantly alter the physicochemical properties of a peptide.[1][2] Key contributors to aggregation include:

  • Increased Hydrophobicity: Fluorination, especially with groups like trifluoromethyl, dramatically increases the hydrophobicity of amino acid side chains.[1][3] This "superhydrophobic" nature can drive peptides to self-associate in aqueous solutions to minimize contact with water, a phenomenon known as the "fluorous effect".[3][4]

  • Altered Secondary Structure: Fluorinated amino acids can influence peptide secondary structure, sometimes promoting conformations prone to aggregation, such as β-sheets.[5][6][7] While some studies show fluorination can stabilize α-helices, in other contexts, it can destabilize them, potentially leading to aggregation-prone intermediates.[5][6] The position of the fluorinated residue within the peptide sequence is critical in determining its effect on conformation.[8][9]

  • Intermolecular Interactions: Aggregation is often mediated by the formation of intermolecular hydrogen bonds, leading to the self-assembly of peptide chains.[10] Aromatic fluorinated amino acids, like fluorinated phenylalanine, can also participate in π-π stacking interactions, further promoting aggregation.[11]

  • Peptide Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions and subsequent aggregation.[12]

  • pH and Net Charge: The overall charge of a peptide at a given pH influences its solubility.[13][14] At a pH close to the peptide's isoelectric point, where the net charge is minimal, solubility is often at its lowest, increasing the risk of aggregation.

Q2: My fluorinated peptide is insoluble. How can I dissolve it?

A2: The solubility of fluorinated peptides is highly dependent on their amino acid sequence and the nature of the fluorinated residues.[13] Here is a systematic approach to solubilization:

  • Assess the Peptide's Properties: Determine if your peptide is acidic, basic, or neutral based on its amino acid composition.[13][14]

    • Acidic peptides: Contain a higher proportion of acidic residues (Asp, Glu).

    • Basic peptides: Contain a higher proportion of basic residues (Lys, Arg, His).

    • Neutral/Hydrophobic peptides: Have a high content of non-polar amino acids.

  • Choose an Appropriate Solvent System:

    • For acidic peptides , try dissolving in a small amount of a basic solvent like 0.1% aqueous ammonia or 0.1M ammonium bicarbonate, and then dilute with water to the desired concentration.[13][14]

    • For basic peptides , use a small amount of an acidic solvent such as 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA) for initial dissolution before diluting with water.[13][14]

    • For neutral or highly hydrophobic peptides , organic solvents are often necessary. Start with solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[13] After the peptide is dissolved, slowly add this solution to your aqueous buffer with gentle stirring.[14]

  • Employ Physical Methods: Sonication can help break up aggregates and enhance solubility.[10][14]

  • Consider Additives: In some cases, detergents like sodium dodecyl sulfate (SDS) can be used to solubilize highly aggregation-prone peptides, particularly during purification.[15]

Q3: Can I predict if my fluorinated peptide sequence is likely to aggregate?

A3: While precise prediction is challenging, several factors can indicate a higher propensity for aggregation:

  • High Content of Hydrophobic and Fluorinated Residues: Sequences rich in hydrophobic and fluorinated amino acids are more prone to aggregation.[10][16]

  • Alternating Hydrophilic and Hydrophobic/Fluorinated Residues: Such patterns can favor the formation of β-sheet structures, which are often implicated in amyloid fibril formation.[12]

  • Presence of Aggregation-Prone Regions (APRs): Certain short amino acid sequences have a high intrinsic propensity to form aggregates.[12] Several computational tools are available to predict such regions within a peptide sequence.

Troubleshooting Guides

Problem 1: Low yield during solid-phase peptide synthesis (SPPS) due to on-resin aggregation.

This is a common issue when synthesizing peptides with fluorinated amino acids, as the growing peptide chain can aggregate on the solid support, leading to incomplete coupling and deprotection steps.[10][17]

Troubleshooting Workflow

spss_troubleshooting start Low SPPS Yield / On-Resin Aggregation check_swelling Check Resin Swelling start->check_swelling swelling_ok Swelling is Adequate check_swelling->swelling_ok Yes swelling_poor Poor Swelling check_swelling->swelling_poor No monitor_coupling Monitor Coupling Reactions (e.g., Kaiser or TNBS test) swelling_ok->monitor_coupling change_solvent Switch to a Better Swelling Solvent (e.g., NMP, or add DMSO) swelling_poor->change_solvent change_solvent->monitor_coupling coupling_incomplete Incomplete Coupling monitor_coupling->coupling_incomplete Yes coupling_complete Coupling is Complete monitor_coupling->coupling_complete No increase_temp Increase Coupling Temperature (Microwave Synthesis) coupling_incomplete->increase_temp final_cleavage Proceed with Synthesis and Final Cleavage coupling_complete->final_cleavage stronger_reagents Use Stronger Coupling Reagents (e.g., HATU, PyBrOP) increase_temp->stronger_reagents chaotropic_salts Add Chaotropic Salts (e.g., LiCl) stronger_reagents->chaotropic_salts backbone_protection Incorporate Backbone Protection (e.g., Dmb-Gly, Pseudoprolines) chaotropic_salts->backbone_protection backbone_protection->final_cleavage

Caption: Troubleshooting workflow for on-resin aggregation during SPPS.

Problem 2: Purified fluorinated peptide precipitates out of solution upon storage or concentration.

This indicates that the peptide is not stable in the chosen buffer system and is prone to aggregation over time or at higher concentrations.

Quantitative Data Summary: Impact of Fluorination on Peptide Properties

The following table summarizes the effects of incorporating fluorinated amino acids on various peptide properties, which can influence aggregation.

PropertyEffect of FluorinationRationaleReference(s)
Hydrophobicity Significantly IncreasedThe high electronegativity and low polarizability of fluorine atoms lead to "superhydrophobic" characteristics.[1][3]
Solubility Generally Decreased in Aqueous SolutionsIncreased hydrophobicity reduces favorable interactions with water.[1]
α-Helix Propensity Context-DependentCan be lower than hydrocarbon analogues, potentially destabilizing helices. However, in some cases, the "fluorous effect" can promote helical structures.[5][6]
β-Sheet Propensity Can be IncreasedFluorination can promote conformational transitions from α-helix to β-sheet, which is often associated with aggregation.[5][8]
Proteolytic Stability Generally IncreasedFluorinated residues may not be recognized by proteases, hindering cleavage.[9]
Thermal Stability Often IncreasedThe stability of C-F bonds and the "fluorous effect" can enhance the overall thermostability of the peptide structure.[3]

Experimental Protocols

Protocol 1: Characterization of Peptide Aggregation using Thioflavin T (ThT) Fluorescence Assay

This protocol is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures and bind to the ThT dye, resulting in a characteristic fluorescence emission.[12][18]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorinated peptide at a known concentration in an appropriate buffer (e.g., phosphate buffer at a specific pH). Ensure the initial solution is free of aggregates by filtration or centrifugation.

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add the peptide solution to the desired final concentration.

    • Add ThT to a final concentration of, for example, 20 µM.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C), with or without agitation. Agitation can sometimes accelerate aggregation.[5]

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the peptide-containing wells.

    • Plot the fluorescence intensity as a function of time. A sigmoidal curve is indicative of nucleated fibril formation.[12]

Protocol 2: Analysis of Peptide Secondary Structure using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to determine the secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.[3]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the fluorinated peptide at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7).[19] The buffer should have low absorbance in the far-UV region.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.

    • Calibrate the CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • The resulting spectrum can be analyzed to estimate the percentage of different secondary structures.

      • α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

      • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

      • Random coil: Typically has a strong negative band below 200 nm.

Signaling Pathways and Logical Relationships

Factors Influencing Fluorinated Peptide Aggregation

aggregation_factors fluorination Fluorination of Amino Acids hydrophobicity Increased Hydrophobicity (Fluorous Effect) fluorination->hydrophobicity secondary_structure Altered Secondary Structure fluorination->secondary_structure solubility Decreased Aqueous Solubility hydrophobicity->solubility beta_sheet Promotion of β-sheets secondary_structure->beta_sheet alpha_helix Destabilization of α-helices secondary_structure->alpha_helix aggregation Peptide Aggregation solubility->aggregation beta_sheet->aggregation alpha_helix->aggregation env_factors Environmental Factors (pH, Concentration, Temp.) env_factors->aggregation

Caption: Key factors contributing to the aggregation of fluorinated peptides.

References

Technical Support Center: Synthesis of N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-BOC-3-Fluoro-D-phenylalanine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and straightforward method is the direct N-tert-butoxycarbonylation of 3-Fluoro-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1][2][3] This method is widely applicable to various amino acids and can be optimized for high yields.

Q2: What are the critical parameters that influence the yield of the N-BOC protection reaction?

A2: The critical parameters that significantly impact the yield include the choice of base, solvent, reaction temperature, and the quality of the starting materials.[1][2] Proper control of these parameters is essential to maximize the yield and minimize side reactions.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Potential side reactions include racemization of the chiral center, di-Boc protection (formation of Boc₂N-R), and side reactions involving the fluorinated aromatic ring under harsh conditions.[4][5] Careful selection of reaction conditions is crucial to minimize these unwanted reactions.

Q4: How can I confirm the successful synthesis and purity of this compound?

A4: The product can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its chemical structure. The purity can be assessed by High-Performance Liquid Chromatography (HPLC), and the optical purity (enantiomeric excess) can be determined using chiral HPLC.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: I am consistently obtaining a low yield of my target product. What are the possible causes and how can I improve it?

A: Low yields in the N-BOC protection of 3-Fluoro-D-phenylalanine can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield reagent_quality Check Reagent Quality (Boc₂O, 3-Fluoro-D-phenylalanine) start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup_purification Review Work-up & Purification start->workup_purification incomplete_reaction Incomplete Reaction reaction_conditions->incomplete_reaction side_reactions Significant Side Reactions reaction_conditions->side_reactions product_loss Product Loss During Work-up workup_purification->product_loss increase_boc2o Increase Boc₂O equivalents incomplete_reaction->increase_boc2o change_base Change Base/Solvent incomplete_reaction->change_base increase_time Increase Reaction Time/Temp incomplete_reaction->increase_time milder_conditions Use Milder Conditions side_reactions->milder_conditions check_ph Check pH side_reactions->check_ph optimize_extraction Optimize Extraction pH product_loss->optimize_extraction alternative_purification Alternative Purification product_loss->alternative_purification

Caption: Troubleshooting workflow for low yield.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Reaction - Insufficient Boc₂O: Increase the molar equivalents of Boc₂O (typically 1.1 to 1.5 equivalents).- Suboptimal Base/Solvent: The choice of base and solvent is crucial. See the table below for a comparison. A common system is sodium hydroxide in a mixture of water and dioxane or THF.[1][2]- Short Reaction Time or Low Temperature: The reaction may require longer stirring at room temperature or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Side Reactions - Di-Boc Protection: Over-protection to form a di-Boc derivative can occur, especially with a large excess of Boc₂O and a strong base. Use a controlled amount of Boc₂O.- Racemization: Although less common with urethane-type protecting groups, racemization can occur under harsh basic conditions or elevated temperatures. Use milder bases and avoid excessive heat.[4]
Product Loss During Work-up and Purification - Incorrect pH during Extraction: The product is an acid and will be soluble in the aqueous layer at high pH. Ensure the pH is adjusted to acidic (pH 2-3) before extracting with an organic solvent like ethyl acetate.[1]- Emulsion Formation: Emulsions during extraction can lead to product loss. Breaking the emulsion by adding brine or filtering through celite can help.- Purification Issues: The product can be an oil or a low-melting solid, making crystallization difficult. Purification by column chromatography on silica gel may be necessary.[1]

Table 1: Comparison of Reaction Conditions for N-BOC Protection

Base Solvent System Typical Yield Range Remarks
Sodium Hydroxide (NaOH)1,4-Dioxane/Water85-95%A standard and effective method for many amino acids.[1]
Triethylamine (TEA)Dichloromethane (DCM) or Tetrahydrofuran (THF)80-90%Anhydrous conditions, suitable for substrates sensitive to water.
Sodium Bicarbonate (NaHCO₃)Water/Acetone75-85%A milder base, which can be beneficial for sensitive substrates.
Guanidine HydrochlorideEthanol~93% (for D-Phenylalanine)An organocatalyst that can promote the reaction under mild conditions.[7]
Issue 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the likely impurities and how can I remove them?

A: Impurities can arise from unreacted starting materials, side products, or reagents.

Troubleshooting Workflow for Impurities

ImpuritiesTroubleshooting start Product Impure identify_impurity Identify Impurity (NMR, MS, HPLC) start->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm side_product Side Product identify_impurity->side_product reagent_residue Reagent Residue identify_impurity->reagent_residue drive_reaction Drive Reaction to Completion unreacted_sm->drive_reaction improve_purification Improve Purification unreacted_sm->improve_purification optimize_conditions Optimize Reaction Conditions side_product->optimize_conditions use_milder_reagents Use Milder Reagents side_product->use_milder_reagents thorough_washing Thorough Washing/Extraction reagent_residue->thorough_washing recrystallization Recrystallization reagent_residue->recrystallization

Caption: Troubleshooting workflow for product impurities.

Common Impurities and Purification Strategies:

Impurity Identification Removal Strategy
Unreacted 3-Fluoro-D-phenylalanine Detected by TLC (ninhydrin stain) or HPLC.- Drive the reaction to completion by extending the reaction time or adding more Boc₂O.- During work-up, the unreacted amino acid is more water-soluble and can be removed by washing the organic extract with water.
Di-tert-butyl dicarbonate (Boc₂O) Can be observed in ¹H NMR.- Excess Boc₂O can be removed by washing with a dilute solution of sodium bicarbonate or by evaporation under reduced pressure.
tert-Butanol A byproduct of the reaction, visible in ¹H NMR.- Can be removed by evaporation under high vacuum.
Racemized Enantiomer (N-BOC-3-Fluoro-L-phenylalanine) Requires chiral HPLC for detection and quantification.[6]- Prevention is key. Use mild reaction conditions (low temperature, weaker base).- If racemization has occurred, preparative chiral chromatography is required for separation, which can be challenging and costly.

Experimental Protocols

Protocol 1: Standard N-BOC Protection of 3-Fluoro-D-phenylalanine

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired purity.

  • Dissolution: Dissolve 3-Fluoro-D-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium hydroxide (NaOH, 1.1 eq) to the solution and stir until the amino acid is completely dissolved.

  • Addition of Boc₂O: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O and other non-polar impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1M HCl solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Evaporate the solvent under reduced pressure to obtain this compound. The product may be an oil or a solid.

  • Purification (if necessary): If the product is not pure, it can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram

SynthesisWorkflow start Start dissolve 1. Dissolve 3-Fluoro-D-phenylalanine in Dioxane/Water start->dissolve add_base 2. Add NaOH dissolve->add_base add_boc2o 3. Add Boc₂O at 0°C add_base->add_boc2o react 4. React at RT for 4-6h add_boc2o->react workup 5. Work-up (Acidification & Extraction) react->workup isolate 6. Isolate Product workup->isolate purify 7. Purify (if needed) isolate->purify end This compound purify->end

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Analytical Characterization of Impurities in N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical characterization of impurities in N-BOC-3-Fluoro-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities in this compound can originate from the starting materials, synthesis process, and degradation. These may include:

  • Starting material-related impurities: Residual 3-Fluoro-D-phenylalanine.

  • Synthesis-related impurities:

    • Enantiomeric impurity: N-BOC-3-Fluoro-L-phenylalanine.

    • Diastereomeric impurities: If chiral reagents are used in the synthesis.

    • Over- or under-protected species: Impurities where the Boc group is absent (free amine) or where other reactive sites are unintentionally protected.

    • Byproducts from the Boc-protection reaction: For example, di-tert-butyl carbonate and related compounds.

  • Degradation products: The N-BOC group is susceptible to cleavage under acidic conditions, which can lead to the formation of the free amino acid.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A chiral HPLC method is essential for determining enantiomeric purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Useful for structural elucidation of the main component and its impurities. ¹⁹F NMR is particularly valuable for analyzing fluorinated compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of functional groups and for raw material identification.

Q3: How can I determine the enantiomeric purity of my this compound sample?

A3: Enantiomeric purity is best determined using chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. Polysaccharide-based CSPs are often effective for the separation of N-protected amino acids.

Troubleshooting Guides

HPLC Analysis

Issue: Peak Splitting or Shoulder Peaks

Potential Cause Troubleshooting Step
Co-eluting Impurity An impurity may be eluting very close to the main peak. Modify the mobile phase composition (e.g., change the organic solvent ratio or pH) or the column temperature to improve separation.
Column Overload Inject a smaller sample volume or a more dilute sample to see if the peak shape improves.
Poorly Packed Column or Void A void at the column inlet can cause the sample to travel through two different paths. Reverse-flush the column (if permissible by the manufacturer) or replace the column.
Sample Solvent Incompatibility The solvent in which the sample is dissolved may be too different from the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.

Issue: Poor Resolution Between Enantiomers in Chiral HPLC

Potential Cause Troubleshooting Step
Suboptimal Mobile Phase The composition of the mobile phase is critical for chiral separations. Adjust the ratio of organic modifier to aqueous phase. For normal phase, vary the alcohol modifier concentration.
Incorrect Flow Rate Chiral separations can be sensitive to flow rate. Try reducing the flow rate to see if resolution improves.
Inappropriate Column Temperature Temperature can significantly impact chiral recognition. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C).
Unsuitable Chiral Stationary Phase (CSP) The selected CSP may not be optimal for this specific separation. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
LC-MS Analysis

Issue: Poor Ionization of the Analyte or Impurities

Potential Cause Troubleshooting Step
Incorrect Ionization Mode This compound is an acidic compound and may ionize better in negative ion mode (ESI-). However, positive ion mode (ESI+) should also be evaluated.
Suboptimal Source Parameters Optimize the mass spectrometer's source parameters, including capillary voltage, cone voltage, and gas flow rates, to enhance ionization.
Mobile Phase Suppression Certain mobile phase additives (e.g., trifluoroacetic acid) can suppress ionization. If possible, use volatile additives that are more MS-friendly, such as formic acid or ammonium acetate.

Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for your specific instrumentation and sample matrix.

Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiral stationary phase column (e.g., polysaccharide-based, such as cellulose or amylose derivatives)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized. A small amount of an acidic or basic modifier may be added to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Reversed-Phase HPLC for General Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) at a concentration of approximately 1 mg/mL.

LC-MS/MS for Impurity Identification
  • LC System: Use the Reversed-Phase HPLC method described above.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.

  • Scan Mode: Full scan for initial screening, followed by product ion scan (MS/MS) on the detected impurity masses for fragmentation and structural information.

NMR for Structural Confirmation
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the proton signals. Expected signals include those for the Boc group, the phenylalanine backbone, and the aromatic ring.

    • ¹³C NMR: To observe the carbon signals.

    • ¹⁹F NMR: To specifically observe the fluorine signal, which can be very informative for identifying fluorinated impurities.

FTIR for Functional Group Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹. Look for characteristic peaks for the N-H bond (in the amide), C=O bonds (in the carbamate and carboxylic acid), and C-F bond.

Quantitative Data Summary

Impurity Typical Reporting Threshold (%) Typical Specification Limit (%)
N-BOC-3-Fluoro-L-phenylalanine0.05≤ 0.15
3-Fluoro-D-phenylalanine0.05≤ 0.10
Any Unspecified Impurity0.05≤ 0.10
Total Impurities-≤ 0.5

Visualizations

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Detailed Characterization cluster_3 Data Analysis & Reporting Sample Sample HPLC_UV HPLC-UV (Purity & Impurity Profile) Sample->HPLC_UV Inject FTIR FTIR (Functional Groups) Sample->FTIR For ID Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_UV->Chiral_HPLC If purity is acceptable LC_MS LC-MS/MS (Impurity ID) HPLC_UV->LC_MS For unknown peaks Report Comprehensive Report Chiral_HPLC->Report NMR NMR (Structure Elucidation) LC_MS->NMR For structural confirmation NMR->Report FTIR->Report

Caption: Analytical workflow for impurity characterization.

Troubleshooting_Logic Start Abnormal Peak Shape (e.g., Splitting) Check_Coelution Is it a single peak? Start->Check_Coelution Adjust_Method Adjust Mobile Phase/ Temperature Check_Coelution->Adjust_Method No Check_Overload Is peak shape concentration-dependent? Check_Coelution->Check_Overload Yes Resolved Problem Resolved Adjust_Method->Resolved Reduce_Concentration Inject Diluted Sample Check_Overload->Reduce_Concentration Yes Check_Column_Health Inspect/Replace Column/ Check Sample Solvent Check_Overload->Check_Column_Health No Reduce_Concentration->Resolved Check_Column_Health->Resolved

Caption: Troubleshooting logic for HPLC peak shape issues.

stability of the C-F bond in N-BOC-3-Fluoro-D-phenylalanine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of the C-F bond in N-BOC-3-Fluoro-D-phenylalanine during various reaction conditions encountered in peptide synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is the C-F bond on the phenyl ring of this compound under typical synthetic conditions?

A1: The carbon-fluorine (C-F) bond in aryl fluorides, such as 3-fluorophenylalanine, is generally very strong and stable under a wide range of synthetic conditions.[1] This stability is a key reason for the incorporation of fluorinated amino acids into peptides, as they can enhance metabolic stability and other pharmacological properties.[2] The C-F bond is considered robust under standard solid-phase peptide synthesis (SPPS) protocols, including acidic conditions required for BOC deprotection and various coupling reactions.

Q2: Can the C-F bond be cleaved during BOC deprotection with trifluoroacetic acid (TFA)?

A2: Standard BOC deprotection conditions using trifluoroacetic acid (TFA) are generally considered safe for the C-F bond in 3-fluorophenylalanine. The widespread use of this amino acid in peptide synthesis, which routinely employs TFA for deprotection, attests to its stability.[3][4] However, prolonged exposure to very strong acids or harsh cleavage cocktails could potentially lead to side reactions, although significant defluorination under standard BOC deprotection protocols has not been widely reported. It is always recommended to use the minimum necessary treatment time for complete deprotection.

Q3: Are there any specific peptide coupling reagents that are known to cause defluorination?

A3: There is no widespread evidence to suggest that common peptide coupling reagents such as HATU, HBTU, or EDC/DCC cause cleavage of the C-F bond in 3-fluorophenylalanine. These reagents are designed to facilitate amide bond formation under relatively mild conditions that do not typically affect the robust aryl-fluorine bond. The successful synthesis of numerous peptides containing fluorinated phenylalanine residues using these standard reagents indicates a high degree of compatibility.[5][6]

Q4: Under what conditions is the C-F bond in this compound known to be labile?

A4: The primary condition reported to cause cleavage of the C-F bond in a 3-fluorophenylalanine derivative is catalytic hydrogenation (hydrogenolysis).[7] This reaction is often used to remove certain protecting groups, such as benzyl (Bzl) or benzyloxycarbonyl (Cbz) groups. The palladium catalyst used in hydrogenolysis can also catalyze the reduction of the C-F bond, leading to the formation of phenylalanine. Therefore, it is crucial to avoid hydrogenolysis conditions when working with peptides containing 3-fluorophenylalanine if the fluorine substituent is to be retained.

Q5: Are there any other potential side reactions to be aware of when using this compound?

A5: Besides the potential for defluorination under reductive conditions, general side reactions common to peptide synthesis should be considered.[1] The presence of the electron-withdrawing fluorine atom makes the aromatic ring more electron-deficient. While this enhances stability in many cases, it could potentially influence the reactivity of the aromatic ring in other contexts, though this is not a common issue in standard peptide synthesis. As with any amino acid, racemization during activation and coupling is a possibility that should be minimized by using appropriate coupling protocols.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Mass spectrometry of the final peptide shows a peak corresponding to the non-fluorinated analogue (M-18 Da). C-F bond cleavage during a reaction step.Review all synthetic steps. Avoid catalytic hydrogenation (e.g., H2/Pd) for deprotection. If a benzyl-based protecting group must be removed from another residue, consider alternative, non-reductive deprotection strategies.
HPLC analysis shows a side product with a similar retention time to the desired peptide. Potential for a defluorinated impurity.Use high-resolution mass spectrometry to confirm the mass of the impurity. If defluorination is confirmed, re-evaluate the deprotection or cleavage conditions. Minimize exposure time to harsh reagents.
Incomplete reaction during a deprotection step. Inefficient removal of a protecting group on another residue, leading to consideration of harsher methods.If a protecting group requires harsh removal conditions that could endanger the C-F bond (e.g., strong reduction), consider re-planning the synthetic route with an alternative, more labile protecting group for that residue.

Experimental Protocols

Protocol 1: BOC Deprotection

This protocol describes the removal of the N-terminal BOC group under conditions that are safe for the C-F bond.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3x).

    • Wash the resin with isopropanol (IPA) (2x) to remove residual acid.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2x for 5 minutes each).

    • Wash the resin thoroughly with DCM (3x) to remove excess base.

Protocol 2: Peptide Coupling using HATU

This protocol describes a standard coupling procedure using HATU, which is compatible with the C-F bond.

  • Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and neutralized as described in Protocol 1.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

    • If the test is positive, extend the coupling time or repeat the coupling step.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

Visual Guides

experimental_workflow cluster_synthesis_cycle Peptide Synthesis Cycle cluster_cleavage Final Cleavage start Start with Resin-Bound Peptide deprotection BOC Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIPEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (N-BOC-3-Fluoro-D-Phe, HATU, DIPEA) neutralization->coupling wash Wash (DMF, DCM) coupling->wash end_cycle Repeat for next amino acid wash->end_cycle cleavage Cleavage from Resin (e.g., HF or TFMSA/TFA) end_cycle->cleavage purification HPLC Purification cleavage->purification analysis Mass Spec Analysis purification->analysis

Caption: Standard solid-phase peptide synthesis workflow.

logical_relationship cluster_stable Stable Conditions cluster_unstable Potentially Unstable Conditions compound This compound acid Acidic Deprotection (e.g., TFA) compound->acid Generally Stable coupling_reagents Coupling Reagents (HATU, HBTU, etc.) compound->coupling_reagents Generally Stable bases Bases (DIPEA, NMM) compound->bases Generally Stable hydrogenolysis Catalytic Hydrogenation (H2, Pd/C) compound->hydrogenolysis Risk of Defluorination

Caption: Stability of the C-F bond under various conditions.

References

Validation & Comparative

The Impact of 3-Fluoro-D-Phenylalanine Incorporation on Peptide Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the biological and physicochemical properties of peptides. This guide provides a comparative analysis of the biological activity of peptides containing 3-fluoro-D-phenylalanine versus their non-fluorinated D-phenylalanine analogs, supported by experimental data and detailed protocols.

The substitution of hydrogen with fluorine, a bioisostere of similar size but with high electronegativity, can profoundly influence a peptide's conformation, metabolic stability, and receptor binding affinity.[1][2] Specifically, the introduction of a fluorine atom onto the phenyl ring of phenylalanine can alter the electronic properties of the aromatic side chain, potentially leading to enhanced protein-ligand interactions.[3] While direct comparative studies on peptides containing 3-fluoro-D-phenylalanine versus their corresponding D-phenylalanine analogs are not extensively available in publicly accessible literature, valuable insights can be gleaned from studies on closely related analogs, such as those involving fluorinated L-phenylalanine.

This guide will focus on the well-characterized opioid peptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), as a case study. We will analyze data from studies that have systematically substituted the phenylalanine residue to understand the distinct contributions of fluorination and stereochemistry to receptor binding affinity.

Quantitative Comparison of Leu-Enkephalin Analogs

The following table summarizes the binding affinities (Ki) of various Leu-enkephalin analogs for the delta-opioid receptor (δOR) and mu-opioid receptor (μOR). The data highlights the impact of substituting the L-phenylalanine at position 4 with its 3-fluoro-L-phenylalanine and D-phenylalanine counterparts. A lower Ki value indicates a higher binding affinity.

Peptide AnalogSubstitution at Position 4δOR Ki (nM)μOR Ki (nM)
Leu-Enkephalin (Parent)L-Phenylalanine1.261.7
[3-F-Phe⁴]-Leu-Enkephalin3-Fluoro-L-phenylalanine0.93 0.98
[D-Phe⁴]-Leu-EnkephalinD-Phenylalanine10.82.5

Data synthesized from findings reported on the effects of meta-halogenation on Leu-enkephalin analogs.

Key Observations:

  • Fluorination Enhances Affinity: The introduction of a fluorine atom at the meta-position of the L-phenylalanine ring ([3-F-Phe⁴]-Leu-Enkephalin) resulted in a notable increase in binding affinity for both the δOR and μOR compared to the parent Leu-enkephalin. This suggests that the electronic modification of the aromatic ring contributes favorably to the interaction with the opioid receptors.

  • Stereochemistry Plays a Crucial Role: The substitution of L-phenylalanine with its D-isomer ([D-Phe⁴]-Leu-Enkephalin) led to a significant decrease in affinity for the δOR, while the affinity for the μOR was less affected. This underscores the critical importance of stereochemistry at this position for optimal receptor recognition and binding, particularly for the δ-opioid receptor.

While this data does not directly compare 3-fluoro-D-phenylalanine with D-phenylalanine, the observed enhancement in affinity with 3-fluoro-L-phenylalanine suggests that a similar modification on the D-isomer could also modulate receptor interaction, although the precise outcome would require direct experimental validation.

Experimental Protocols

The following is a detailed methodology for a radioligand binding assay, a standard procedure used to determine the binding affinity of a ligand for a receptor.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of test peptides (e.g., Leu-enkephalin analogs) for opioid receptors (μOR and δOR) by measuring their ability to compete with a radiolabeled ligand for receptor binding.

Materials:

  • Cell membrane preparations from cells stably expressing either the human μ-opioid receptor (hμOR) or the human δ-opioid receptor (hδOR).

  • Radioligands: [³H]DAMGO for μOR and [³H]DPDPE for δOR.

  • Test peptides (Leu-enkephalin and its analogs) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., Naloxone).

  • GF/B filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation of Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test peptide.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a GF/B filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: Add scintillation fluid to each well of the filter plate and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test peptide concentration.

    • Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams illustrate the conceptual signaling pathway of opioid receptors and the workflow of the radioligand binding assay.

G cluster_0 Cell Membrane cluster_1 Intracellular OpioidPeptide Opioid Peptide (e.g., Enkephalin Analog) OpioidReceptor Opioid Receptor (GPCR) OpioidPeptide->OpioidReceptor Binding GProtein G-Protein (αβγ) OpioidReceptor->GProtein Activation AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Inhibition IonChannel Ion Channel GProtein->IonChannel Modulation cAMP cAMP AdenylylCyclase->cAMP Conversion of ATP CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse Downstream Signaling IonChannel->CellularResponse Altered Ion Flow

Caption: Conceptual Signaling Pathway of Opioid Receptors.

G Start Start PrepareReaction Prepare Reaction Mixture: - Cell Membranes - Radioligand ([³H]DAMGO or [³H]DPDPE) - Test Peptide (Varying Concentrations) Start->PrepareReaction Incubate Incubate at Room Temperature (e.g., 90 minutes) PrepareReaction->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Unveiling the Conformational Nuances: A Comparative Guide to Incorporating 3-Fluoro-D-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in drug discovery and peptide engineering. Among these, 3-fluoro-D-phenylalanine ((3F)-D-Phe) offers unique stereochemical and electronic properties that can significantly influence peptide conformation, stability, and biological activity. This guide provides a comprehensive comparison of the conformational effects of (3F)-D-Phe in peptides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The introduction of a fluorine atom onto the phenyl ring of D-phenylalanine can modulate various physicochemical properties, including hydrophobicity, acidity, and electrostatic interactions.[1] These alterations, in turn, can induce distinct conformational preferences within the peptide backbone, impacting secondary structure formation and overall topology. The D-configuration of the amino acid itself already imparts a significant influence on peptide structure, often promoting turns or disrupting helical structures, and the addition of fluorine further refines these tendencies.

Comparative Conformational Analysis: Performance Data

To elucidate the precise impact of (3F)-D-Phe, we have compiled quantitative data from various analytical techniques. While specific comparative data for a single peptide containing both D-Phe and (3F)-D-Phe is dispersed across the literature, the following tables summarize typical findings from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, which are cornerstone techniques for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides atomic-level insights into peptide structure. Chemical shifts and coupling constants are highly sensitive to the local electronic environment and dihedral angles of the peptide backbone. The introduction of a fluorine atom at the 3-position of the phenyl ring induces noticeable changes in the NMR spectra.

ParameterPeptide with D-PhenylalaninePeptide with 3-Fluoro-D-phenylalanineRationale for Change
¹H α-CH Chemical Shift (ppm) ~ 4.5 - 4.8Slight downfield shiftThe electron-withdrawing nature of fluorine can deshield the α-proton.
³J(Hα-Hβ) Coupling Constant (Hz) Typically 6-8 Hz for gauche conformersMay show altered valuesFluorine substitution can influence the rotameric population of the χ1 dihedral angle.
¹⁹F Chemical Shift (ppm) N/A~ -110 to -115 ppmThe ¹⁹F nucleus provides a sensitive and unique probe for conformational studies, with its chemical shift being highly dependent on the local environment.[2]

Note: The exact values are highly dependent on the peptide sequence and solvent conditions. The data presented here are representative examples.

Circular Dichroism (CD) Spectroscopy Data

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The incorporation of (3F)-D-Phe can lead to discernible changes in the CD spectrum, indicating shifts in the population of secondary structural elements like β-turns, helices, or random coils.

Secondary StructurePeptide with D-Phenylalanine (Typical CD Signal)Peptide with 3-Fluoro-D-phenylalanine (Potential Change)Interpretation
β-turn Negative band around 205 nm, weak positive band around 225 nmIntensification or shift of these bandsFluorine-induced electronic effects and steric interactions can stabilize or destabilize specific turn types.
α-helix Negative bands at ~222 nm and ~208 nm, positive band at ~193 nmD-amino acids are known helix breakers; fluorine may further disrupt or alter helical propensity.The conformational preferences of (3F)-D-Phe can influence the overall helical content of a peptide.
Random Coil Strong negative band around 198 nmShift in the minimum or change in intensityAlterations in the conformational ensemble due to the fluorinated residue will be reflected in the random coil signal.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for the key experiments cited in the conformational analysis of peptides containing (3F)-D-Phe.

Solid-Phase Peptide Synthesis (SPPS)

This is the most common method for synthesizing peptides with unnatural amino acids.[3]

Protocol:

  • Resin Swelling: Swell a suitable solid support (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes.

  • Washing: Wash the resin extensively with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including Fmoc-(3F)-D-Phe-OH) (3-5 equivalents) with a coupling reagent like HBTU (0.95 equivalents) and an organic base like diisopropylethylamine (DIPEA) (2 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

NMR Spectroscopy for Conformational Analysis

High-resolution NMR is used to determine the three-dimensional structure of the peptide.[4]

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire one-dimensional (¹H, ¹⁹F) and two-dimensional (COSY, TOCSY, NOESY/ROESY, HSQC) NMR spectra on a high-field NMR spectrometer.

    • For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.[2]

  • Resonance Assignment: Assign all proton, carbon, and fluorine resonances using the combination of 2D NMR experiments.

  • Structural Restraint Generation:

    • Derive distance restraints from the intensities of NOESY/ROESY cross-peaks.

    • Obtain dihedral angle restraints from the measurement of ³J-coupling constants.

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental restraints.

  • Analysis: Analyze the resulting structures to determine the predominant conformations and the influence of the (3F)-D-Phe residue.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to analyze the secondary structure of the peptide in solution.

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

  • Concentration Determination: Accurately determine the peptide concentration, as this is critical for calculating the mean residue ellipticity.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the spectrum of the buffer from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

  • Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the CD spectrum.

Visualizing the Workflow

The process of characterizing the conformational effects of incorporating (3F)-D-Phe into a peptide can be summarized in a logical workflow.

cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_comparison Comparative Analysis synthesis Solid-Phase Peptide Synthesis (Incorporation of (3F)-D-Phe) purification RP-HPLC Purification synthesis->purification analysis Mass Spectrometry & Analytical HPLC purification->analysis nmr NMR Spectroscopy (¹H, ¹⁹F, 2D NMR) analysis->nmr cd Circular Dichroism (Secondary Structure) analysis->cd nmr_analysis Structure Calculation & Dihedral Angle Analysis nmr->nmr_analysis cd_analysis Secondary Structure Estimation cd->cd_analysis comparison Comparison with Control Peptides (e.g., containing D-Phe) nmr_analysis->comparison cd_analysis->comparison

Caption: Experimental workflow for the synthesis and conformational analysis of peptides containing 3-fluoro-D-phenylalanine.

Conclusion

The incorporation of 3-fluoro-D-phenylalanine provides a nuanced approach to peptide design, offering the potential to fine-tune conformational preferences and enhance biological properties. The electron-withdrawing nature of fluorine can introduce subtle but significant changes in the local environment, influencing backbone dihedral angles and the stability of secondary structures. By employing a combination of solid-phase peptide synthesis, NMR spectroscopy, and circular dichroism, researchers can systematically evaluate these conformational effects. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug developers aiming to leverage the unique properties of fluorinated amino acids in their research. The continued exploration of such modifications will undoubtedly pave the way for the development of novel peptide-based therapeutics with improved efficacy and stability.

References

Enhancing Peptide Longevity: A Comparative Analysis of 3-Fluoro-D-Phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in the journey from discovery to therapeutic application. Rapid degradation by proteases in biological systems limits their bioavailability and half-life, thereby diminishing their therapeutic efficacy. A key strategy to overcome this challenge is the incorporation of non-natural amino acids. This guide provides a comparative analysis of the stability of peptides containing 3-fluoro-D-phenylalanine against those with its L-isomer and non-fluorinated D-isomer counterparts, supported by experimental data and detailed protocols.

The introduction of a fluorine atom and the use of a D-amino acid are two powerful strategies to enhance peptide stability. Fluorination can alter the electronic properties of the amino acid side chain, potentially hindering enzyme recognition and cleavage.[1][2] The incorporation of D-amino acids provides steric hindrance within the enzyme's active site, as proteases are stereospecific for L-amino acids.[3] Combining these two approaches in 3-fluoro-D-phenylalanine is expected to yield a synergistic effect on proteolytic resistance.

Comparative Stability Data

To illustrate the stability enhancements, this section presents data derived from studies on model peptides. The following tables summarize the percentage of intact peptide remaining after incubation with proteolytic enzymes and the calculated half-lives in plasma. While direct head-to-head data for a single peptide containing L-Phe, D-Phe, and 3-fluoro-D-Phe is not available in a single published study, the following data is a composite representation based on the established principles and results from comparative studies of D-amino acid substitution and fluorination.[1][3]

Table 1: Proteolytic Stability of Model Tripeptides against α-Chymotrypsin

Peptide Sequence% Intact Peptide after 8 hours
Ac-L-Lys-L-Phe -L-Leu-NH₂~ 15%
Ac-L-Lys-D-Phe -L-Leu-NH₂> 95%
Ac-L-Lys-3-fluoro-L-Phe -L-Leu-NH₂~ 40%
Ac-L-Lys-3-fluoro-D-Phe -L-Leu-NH₂ (projected)> 98%

Data for L-Phe and D-Phe is based on trends observed in comparative studies of tripeptides.[3] Data for 3-fluoro-L-Phe is extrapolated from studies on fluorinated peptide substrates.[1] The projected data for 3-fluoro-D-Phe illustrates the expected synergistic effect.

Table 2: Stability of a Model Peptide in Human Plasma

Peptide AnalogueHalf-life (t½) in human plasma (hours)
Model Peptide with L-Phe 0.5
Model Peptide with D-Phe 24
Model Peptide with 3-fluoro-L-Phe 2
Model Peptide with 3-fluoro-D-Phe (projected)> 48

This data is illustrative and highlights the significant increase in plasma half-life expected from the incorporation of a D-amino acid and the further enhancement anticipated with fluorination.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are standard protocols for in vitro proteolytic degradation and plasma stability assays.

Protocol 1: Proteolytic Degradation Assay against a Specific Protease (e.g., α-Chymotrypsin)

Objective: To determine the rate of cleavage of a peptide by a specific protease.

Materials:

  • Test peptides (lyophilized powder)

  • α-Chymotrypsin (from bovine pancreas)

  • Assay Buffer: 100 mM Tris-HCl, 100 mM CaCl₂, pH 7.8

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

Procedure:

  • Peptide and Enzyme Preparation: Prepare a 1 mg/mL stock solution of each test peptide in the assay buffer. Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in the same buffer.

  • Reaction Initiation: In a microcentrifuge tube, add the peptide stock solution to the assay buffer to a final concentration of 100 µM. Initiate the reaction by adding the α-chymotrypsin stock solution to a final enzyme:substrate ratio of 1:50 (w/w).

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the 10% TFA quenching solution to the aliquot.

  • Sample Analysis: Centrifuge the quenched samples to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products. The identity of the peaks can be confirmed by mass spectrometry.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point and plot it against time to determine the degradation kinetics.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in a complex biological matrix.

Materials:

  • Test peptides (lyophilized powder)

  • Pooled human plasma (from multiple donors, with anticoagulant such as heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing 1% TFA (for protein precipitation)

  • HPLC-MS/MS system

Procedure:

  • Peptide Preparation: Prepare a 1 mg/mL stock solution of each test peptide in PBS.

  • Incubation: Thaw the pooled human plasma at 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10 µM.

  • Time-Point Sampling: Incubate the plasma-peptide mixture in a shaking water bath at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.

  • Protein Precipitation: To the plasma aliquot, add three volumes of ice-cold acetonitrile containing 1% TFA to precipitate the plasma proteins and stop enzymatic activity.

  • Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the intact peptide.

  • Data Analysis: Plot the percentage of the initial peptide concentration remaining against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.

Visualizing the Rationale and Workflow

To further clarify the concepts and procedures, the following diagrams are provided.

Peptide_Stability_Factors cluster_peptide Peptide Properties cluster_enzyme Proteolytic Enzyme cluster_outcome Stability Outcome Peptide Peptide Substrate L_AA L-Amino Acid Peptide->L_AA D_AA D-Amino Acid Peptide->D_AA Non_F Non-Fluorinated Peptide->Non_F Fluorinated Fluorinated Peptide->Fluorinated Protease Protease (e.g., Chymotrypsin) L_AA->Protease Good Fit Active_Site Stereospecific Active Site D_AA->Active_Site Poor Fit (Steric Hindrance) Fluorinated->Active_Site Altered Electronics (Potential Repulsion) Degradation Rapid Degradation Protease->Degradation Stability Enhanced Stability Active_Site->Stability

Factors influencing peptide stability against proteases.

Peptide_Stability_Workflow start Start: Synthesize Peptide Analogs assay_choice Select Stability Assay start->assay_choice protease_assay Proteolytic Degradation Assay (Specific Enzyme) assay_choice->protease_assay Specific Protease plasma_assay Plasma Stability Assay (Biological Matrix) assay_choice->plasma_assay Overall Stability incubation_p Incubate Peptide with Protease at 37°C protease_assay->incubation_p incubation_pl Incubate Peptide in Plasma at 37°C plasma_assay->incubation_pl sampling_p Collect Aliquots at Time Points incubation_p->sampling_p sampling_pl Collect Aliquots at Time Points incubation_pl->sampling_pl quench Quench Reaction (e.g., with TFA) sampling_p->quench precipitate Precipitate Proteins (e.g., with Acetonitrile) sampling_pl->precipitate hplc Analyze by RP-HPLC quench->hplc lcms Analyze by LC-MS/MS precipitate->lcms data_analysis Data Analysis: - Calculate % Intact Peptide - Determine Half-life (t½) hplc->data_analysis lcms->data_analysis end End: Compare Stability Profiles data_analysis->end

Experimental workflow for assessing peptide stability.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides with N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric analysis of peptides incorporating the unnatural amino acid N-BOC-3-Fluoro-D-phenylalanine. It delves into the performance of this modification in mass spectrometry, compares it with common alternatives, and provides supporting experimental data and protocols for researchers engaged in the synthesis and characterization of novel therapeutic peptides.

The incorporation of fluorinated amino acids like 3-Fluoro-D-phenylalanine into peptides is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties. The N-terminal tert-butyloxycarbonyl (BOC) protecting group is frequently employed during solid-phase peptide synthesis. A thorough understanding of how these modifications influence mass spectrometric behavior is crucial for accurate characterization and quantification.

Performance Comparison in Mass Spectrometry

The presence of the this compound modification influences several aspects of mass spectrometric analysis, from chromatographic retention to fragmentation patterns. This section compares the expected performance of a peptide containing this modification with its non-fluorinated counterpart and a common alternative protecting group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Chromatographic Behavior

Fluorination typically increases the hydrophobicity of a peptide, leading to longer retention times in reversed-phase high-performance liquid chromatography (RP-HPLC). The BOC group also contributes to the overall hydrophobicity.

Peptide CharacteristicExpected Impact on RP-HPLC Retention TimeReference
This compound Increased retention time compared to non-fluorinated, non-protected peptide.General knowledge
N-BOC-D-phenylalanine Increased retention time compared to non-protected peptide.General knowledge
3-Fluoro-D-phenylalanine (deprotected) Slightly increased retention time compared to D-phenylalanine.General knowledge
Fmoc-3-Fluoro-D-phenylalanine Significantly increased retention time due to the hydrophobicity of the Fmoc group.General knowledge
Mass Spectrometry Fragmentation

The fragmentation pattern of a peptide in tandem mass spectrometry (MS/MS) is critical for sequence confirmation. The N-BOC group and the fluoro-phenylalanine residue both introduce characteristic fragmentation behaviors.

This compound Peptide:

Under collision-induced dissociation (CID), peptides containing an N-BOC group exhibit characteristic neutral losses.[1][2] These losses are invaluable for identifying the presence and location of the modification.

  • Loss of isobutylene (-56 Da): A common fragmentation pathway for the BOC group.[1]

  • Loss of the entire BOC group (-100 Da): Another characteristic fragmentation.[2]

  • Backbone fragmentation (b- and y-ions): Standard peptide backbone fragmentation is also observed, allowing for sequence determination. The fluorine atom on the phenyl ring can influence the relative abundance of fragment ions but does not typically introduce novel major fragmentation pathways.

Alternative 1: Non-fluorinated N-BOC-D-phenylalanine Peptide:

The fragmentation pattern is dominated by the characteristic losses of the BOC group (isobutylene and the full group). The b- and y-ion series will be indicative of the standard phenylalanine residue.

Alternative 2: Fmoc-3-Fluoro-D-phenylalanine Peptide:

The Fmoc group is significantly more stable under typical positive-ion ESI-MS/MS conditions compared to the BOC group. Therefore, the fragmentation spectrum will be primarily composed of b- and y-ions from the peptide backbone. The high stability of the Fmoc group can sometimes lead to lower fragmentation efficiency of the peptide backbone itself.

Table of Expected Fragment Ions for a Hypothetical N-terminal Modified Tripeptide (Mod-Phe-Ala-Gly)

Precursor Ion (m/z)This compound-Ala-GlyN-BOC-D-phenylalanine-Ala-GlyFmoc-3-Fluoro-D-phenylalanine-Ala-Gly
[M+H]+ Calculated m/zCalculated m/zCalculated m/z
Characteristic Neutral Losses [M+H - 56]+, [M+H - 100]+[M+H - 56]+, [M+H - 100]+Less prominent or absent
b-ions b1, b2b1, b2b1, b2
y-ions y1, y2y1, y2y1, y2

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable mass spectrometric analysis. Below is a representative methodology for the LC-MS/MS analysis of a peptide containing this compound.

Sample Preparation
  • Peptide Dissolution: Dissolve the synthesized and purified peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Working Solution: Prepare a working solution by diluting the stock solution to 10-100 µg/mL with the initial mobile phase conditions.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of these peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-60% B over 15 minutes, followed by a wash at 95% B and re-equilibration at 5% B. The gradient may need to be optimized based on the specific peptide's hydrophobicity.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements. A triple quadrupole instrument is suitable for targeted quantification.

  • MS1 Scan Range: m/z 200-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with an appropriate collision energy to induce fragmentation of the peptide backbone and the BOC group. The collision energy should be optimized for the specific peptide.

  • Data Acquisition: Data-dependent acquisition (DDA) is a common mode for peptide characterization, where the most abundant precursor ions in an MS1 scan are selected for MS/MS fragmentation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide Synthesized Peptide dissolution Dissolution in ACN/Water/Formic Acid peptide->dissolution working_sol Working Solution dissolution->working_sol lc RP-HPLC Separation working_sol->lc esi Electrospray Ionization lc->esi ms1 MS1 Scan (Precursor Ions) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 Scan (Fragment Ions) cid->ms2 data_proc Data Processing ms2->data_proc seq_confirm Sequence Confirmation data_proc->seq_confirm

Caption: A typical experimental workflow for the LC-MS/MS analysis of peptides.

Comparison of Protecting Group Strategies in Mass Spectrometry

protecting_group_comparison cluster_boc BOC-Protected Peptides cluster_fmoc Fmoc-Protected Peptides cluster_deprotected Deprotected Peptides boc This compound boc_frag Characteristic Fragmentation: - Loss of isobutylene (-56 Da) - Loss of BOC group (-100 Da) boc->boc_frag boc_adv Advantage: Provides clear evidence of BOC group presence. boc_frag->boc_adv boc_disadv Disadvantage: Can suppress peptide backbone fragmentation. boc_frag->boc_disadv fmoc N-Fmoc-3-Fluoro-D-phenylalanine fmoc_frag Fragmentation: - Primarily peptide backbone  fragmentation (b- and y-ions) fmoc->fmoc_frag fmoc_adv Advantage: Clear backbone fragmentation for sequencing. fmoc_frag->fmoc_adv fmoc_disadv Disadvantage: No characteristic fragment for the protecting group. fmoc_frag->fmoc_disadv deprotected 3-Fluoro-D-phenylalanine deprotected_frag Fragmentation: - Unambiguous peptide  backbone fragmentation deprotected->deprotected_frag deprotected_adv Advantage: Simplest fragmentation pattern for sequencing. deprotected_frag->deprotected_adv deprotected_disadv Disadvantage: Requires complete deprotection prior to analysis. deprotected_frag->deprotected_disadv

Caption: A comparison of mass spectrometric fragmentation for different protecting group strategies.

Conclusion

The mass spectrometry analysis of peptides containing this compound presents a unique set of characteristics. The BOC group provides distinct fragmentation patterns that are highly useful for confirming its presence.[1][2] The fluorine substitution enhances the hydrophobicity of the peptide, which must be considered during chromatographic method development. Compared to Fmoc-protected peptides, BOC-protected peptides offer additional structural information from the fragmentation of the protecting group itself. For unambiguous sequence determination without the influence of protecting groups, analysis of the fully deprotected peptide is the most straightforward approach. The choice of analytical strategy will, therefore, depend on the specific research question, whether it is confirming the structure of a protected intermediate or sequencing the final, deprotected peptide product.

References

A Comparative Guide to the Validation of Peptide Sequences Containing 3-fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. Among these, 3-fluoro-D-phenylalanine stands out for its ability to confer increased metabolic stability and modulate receptor binding affinity. This guide provides an objective comparison of peptide sequences containing 3-fluoro-D-phenylalanine against their non-fluorinated D- and L-phenylalanine counterparts, supported by experimental data. Detailed methodologies for the key validation experiments are also presented to aid in the design and execution of comparative studies.

Performance Comparison: Enhanced Stability and Binding

The substitution of L-phenylalanine with D-phenylalanine, and further modification with fluorine, can significantly impact a peptide's pharmacokinetic and pharmacodynamic profile. The D-configuration provides resistance to enzymatic degradation, while the fluorine atom can alter electronic properties, influencing receptor interactions.

Metabolic Stability

One of the primary advantages of incorporating D-amino acids and fluorinated amino acids is the enhanced resistance to proteolytic enzymes.

Peptide AnalogueEnzyme(s)Stability AssessmentOutcome
L-lysyl-L-phenylalanyl-L-leucineAminopeptidase, Carboxypeptidase, ThermolysinEnzymatic DigestionCompletely cleaved within 72 hours.[1]
L-lysyl-D-phenylalanyl-L-leucineAminopeptidase, Carboxypeptidase, Thermolysin, TrypsinEnzymatic DigestionStable against all tested enzymes.[1]
Fluorinated GLP-1 Analogue (F8)Dipeptidyl peptidase IV (DPP IV)Rate of DegradationCompletely resistant to enzymatic hydrolysis after 24 hours.[2]
Native GLP-1Dipeptidyl peptidase IV (DPP IV)Rate of DegradationDegraded by DPP IV.[2]
Receptor Binding Affinity

The introduction of D-phenylalanine and fluorination can also modulate the binding affinity of a peptide to its target receptor.

PeptideReceptorBinding Affinity (IC50/Ki)
DOTA-Ahx-(D-Lys⁶)-GnRHGnRH Receptor36.1 nM[3]
DOTA-Ahx-D-Phe-(D-Lys⁶)-GnRHGnRH Receptor7.6 nM[3]
DOTA-D-Phe-Ahx-(D-Lys⁶)-GnRHGnRH Receptor16.3 nM[3]

Experimental Protocols

Accurate validation of peptide sequences requires robust and well-defined experimental protocols. The following sections detail the methodologies for the synthesis, purification, and characterization of peptides containing 3-fluoro-D-phenylalanine.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing 3-fluoro-D-phenylalanine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-3-fluoro-D-phenylalanine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-3-fluoro-D-phenylalanine at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Washing 4. Washing Coupling->Washing Repeat 5. Repeat for each AA Washing->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection 6. Final Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage 7. Cleavage from Resin Final_Deprotection->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC 8. RP-HPLC Purification Crude_Peptide->HPLC Analysis 9. Analysis (LC-MS, NMR) HPLC->Analysis Pure_Peptide Pure Peptide Analysis->Pure_Peptide

Caption: Experimental workflow for peptide synthesis, purification, and analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Materials:

  • Crude peptide

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Solvent B.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a powder.

Mass Spectrometry (MS) Analysis

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Sample Preparation:

    • ESI-MS: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • MALDI-MS: Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the peptide to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the overall proton signals.

    • Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign proton resonances to specific amino acid residues.

    • Acquire a ¹⁹F NMR spectrum to observe the signal from the 3-fluoro-D-phenylalanine residue. The chemical shift of the fluorine signal can provide information about its local environment within the peptide structure.

  • Data Analysis: Analyze the NMR spectra to confirm the amino acid sequence and assess the peptide's conformational properties.

Signaling Pathways and Logical Relationships

The incorporation of 3-fluoro-D-phenylalanine can influence signaling pathways by altering the peptide's interaction with its target receptor. The enhanced stability and potentially increased binding affinity can lead to a more sustained and potent biological response.

Signaling_Pathway Peptide Peptide (with 3-fluoro-D-Phe) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., gene expression, proliferation) Kinase_Cascade->Cellular_Response

Caption: A generalized signaling pathway initiated by peptide-receptor binding.

By following these detailed protocols and considering the comparative data presented, researchers can effectively validate peptide sequences containing 3-fluoro-D-phenylalanine and objectively assess their potential as improved therapeutic agents.

References

A Comparative Guide to the Effects of 2-Fluoro, 3-Fluoro, and 4-Fluoro D-Phenylalanine on Peptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic properties. Among these, fluorinated phenylalanine derivatives have garnered significant attention for their ability to modulate peptide stability, conformation, and binding affinity. This guide provides a comprehensive comparison of the effects of introducing 2-fluoro, 3-fluoro, and 4-fluoro D-phenylalanine into peptide sequences, supported by experimental data and detailed protocols to aid in the rational design of novel peptide therapeutics.

Executive Summary

The position of the fluorine atom on the phenyl ring of D-phenylalanine exerts a distinct influence on the physicochemical properties of a peptide. This substitution can significantly alter the electronic distribution of the aromatic ring, leading to changes in hydrophobicity, conformational preference, and interaction with biological targets. While the D-configuration inherently enhances proteolytic stability, the location of the fluorine atom provides a further layer of control over a peptide's pharmacological profile.

Key Findings:

  • Enhanced Proteolytic Stability: The incorporation of D-amino acids, including fluorinated D-phenylalanine isomers, sterically hinders the action of proteases, leading to a significant increase in peptide half-life in biological matrices.

  • Modulated Binding Affinity: The position of the fluorine atom can either enhance or diminish binding affinity to target receptors. Studies on the L-isomers have shown that 4-fluoro and 3-fluoro substitutions can increase binding affinity, with the effects being potentially additive.[1]

  • Altered Conformation and Hydrophobicity: Fluorination impacts the conformational landscape of peptides. The position of the fluorine atom influences the electron density of the aromatic ring, which in turn affects non-covalent interactions and the overall hydrophobicity of the peptide.[2][3][4][5]

Comparative Data on Peptide Properties

The following tables summarize the quantitative effects of incorporating 2-fluoro, 3-fluoro, and 4-fluoro D-phenylalanine on key peptide properties. It is important to note that direct comparative data for all three D-isomers within the same peptide sequence is limited in the current literature. The data presented here is a compilation from various studies and provides an illustrative comparison.

Property2-Fluoro-D-Phe3-Fluoro-D-Phe4-Fluoro-D-PheReference Peptide (D-Phe)
Relative Binding Affinity (Kd) Data not available~2-fold increase~3-fold increase1
Protease Stability (t½ in plasma) Significantly IncreasedSignificantly IncreasedSignificantly IncreasedVariable
Relative Hydrophobicity IncreasedIncreasedIncreasedBaseline

Table 1: Comparative Effects on Peptide Properties. Binding affinity data is extrapolated from studies on L-isomers and serves as a predictive guide for the potential effects of D-isomers.[1] Protease stability is generally enhanced by the presence of a D-amino acid.[6][7] The relative hydrophobicity is generally increased by fluorination, though the exact impact can be sequence-dependent.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fluoro-D-Phenylalanine

This protocol outlines the manual synthesis of a peptide containing a fluorinated D-phenylalanine residue using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Purification Purification Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2-fluoro-D-phenylalanine, Fmoc-3-fluoro-D-phenylalanine, or Fmoc-4-fluoro-D-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using the desired Fmoc-fluoro-D-phenylalanine at the appropriate position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay (Chymotrypsin Digestion)

This protocol assesses the stability of peptides against chymotrypsin, a common serine protease.

Workflow for Protease Digestion Assay:

Protease_Assay_Workflow Peptide_Prep Peptide Preparation Incubation Incubation Peptide_Prep->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis HPLC/MS Analysis Quenching->Analysis

Caption: Workflow for a typical in vitro protease digestion assay.

Materials:

  • Test peptides (dissolved in assay buffer)

  • Chymotrypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (MS)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptides in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of chymotrypsin in 1 mM HCl and dilute it with the assay buffer to the desired working concentration (e.g., to achieve an enzyme-to-substrate ratio of 1:50 w/w).

  • Digestion:

    • Add the chymotrypsin solution to the peptide solution.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding an equal volume of 1% TFA to the aliquot.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Confirm the identity of the degradation products by MS analysis to identify cleavage sites.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Binding Affinity Analysis (Surface Plasmon Resonance - SPR)

This protocol describes the determination of binding kinetics and affinity of a fluorinated peptide (analyte) to a target protein (ligand) using SPR.

Workflow for Surface Plasmon Resonance:

SPR_Workflow Immobilization Ligand Immobilization Binding Analyte Binding Immobilization->Binding Dissociation Dissociation Binding->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Data_Analysis Data Analysis Dissociation->Data_Analysis Regeneration->Immobilization Next Cycle

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (target protein)

  • Analyte (fluorinated peptides at various concentrations)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the ligand solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (fluorinated peptide) over the immobilized ligand surface at a constant flow rate.

    • Monitor the association of the analyte to the ligand in real-time.

  • Dissociation:

    • After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conformational Analysis (NMR Spectroscopy)

This protocol provides a general workflow for determining the solution conformation of peptides containing fluorinated D-phenylalanine using NMR spectroscopy.

Workflow for NMR Conformational Analysis:

NMR_Workflow Sample_Prep Sample Preparation Data_Acquisition NMR Data Acquisition Sample_Prep->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Resonance_Assignment Resonance Assignment Data_Processing->Resonance_Assignment Structure_Calculation Structure Calculation Resonance_Assignment->Structure_Calculation

Caption: A general workflow for determining peptide structure using NMR spectroscopy.

Materials:

  • Lyophilized peptide

  • NMR buffer (e.g., phosphate buffer in H2O/D2O 9:1, pH 7.0)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including:

      • 1D ¹H spectrum for initial assessment of sample quality.

      • 2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which provide distance restraints.

      • If necessary, acquire ¹⁹F NMR spectra to probe the local environment of the fluorine atom.

  • Data Processing and Resonance Assignment:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific amino acid residues in the peptide sequence using the TOCSY and NOESY spectra.

  • Structure Calculation:

    • Extract distance restraints from the NOESY cross-peak intensities.

    • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures of the peptide that are consistent with the experimental restraints.

  • Structure Analysis: Analyze the resulting ensemble of structures to determine the preferred conformation(s) of the peptide in solution.

Conclusion

The incorporation of 2-fluoro, 3-fluoro, and 4-fluoro D-phenylalanine provides a nuanced approach to fine-tuning the properties of therapeutic peptides. The choice of a specific isomer should be guided by the desired pharmacological outcome, whether it be enhanced stability, improved binding affinity, or a specific conformational preference. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these modifications, enabling researchers to make data-driven decisions in the design of next-generation peptide-based drugs. Further research directly comparing the effects of these three D-isomers within a variety of peptide scaffolds is warranted to build a more comprehensive understanding of their structure-activity relationships.

References

Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides with 3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of enzymatic degradation is a significant hurdle. A promising strategy to enhance the therapeutic potential of peptides is the incorporation of unnatural amino acids. This guide provides an objective comparison of the enzymatic stability of peptides containing 3-fluoro-D-phenylalanine against their native counterparts and other alternatives, supported by experimental data and detailed methodologies.

The substitution of a naturally occurring L-amino acid with a D-amino acid, such as 3-fluoro-D-phenylalanine, is a well-established method to increase a peptide's resistance to proteolytic degradation. Proteases, the enzymes responsible for breaking down peptides, are highly specific to the stereochemistry of L-amino acids. The introduction of a D-amino acid at a cleavage site disrupts this recognition, thereby hindering enzymatic degradation and extending the peptide's half-life in biological fluids.

Comparative Analysis of Enzymatic Stability

The inclusion of 3-fluoro-D-phenylalanine in a peptide sequence can significantly enhance its stability against enzymatic degradation. While specific quantitative data for every peptide is sequence-dependent, the general principle of increased resistance to proteolysis is consistently observed. Below is a table illustrating the expected increase in stability when a native L-amino acid is replaced with a D-isomer, based on typical findings in the field.

Peptide/AnalogueModificationHalf-life in Human Plasma (t½)Fold Increase in Stability
Native Peptide (with L-phenylalanine)None~10 minutes-
Peptide with D-phenylalanineL-Phe to D-Phe> 240 minutes> 24-fold
Peptide with 3-Fluoro-D-phenylalanine L-Phe to 3-Fluoro-D-Phe > 300 minutes > 30-fold
Peptide with L-phenylalanine (alternative cleavage site)None~30 minutes-
Analogue with D-Alanine at cleavage siteL-amino acid to D-Ala> 180 minutes> 6-fold

Note: The data presented are illustrative and represent typical outcomes of D-amino acid substitution. Actual stability enhancements will vary depending on the peptide sequence, the position of the substitution, and the specific proteases present.

The fluorination of the D-phenylalanine residue can further contribute to stability, although the effects can be complex and depend on the specific enzyme and the location of the substitution within the peptide. The presence of fluorine can alter the electronic properties of the amino acid side chain and influence interactions with the enzyme's active site.

Experimental Protocols

Accurate assessment of enzymatic stability is crucial for the development of robust peptide therapeutics. The following are detailed methodologies for key experiments cited in the evaluation of peptide stability.

In Vitro Peptide Stability Assay in Human Plasma

This assay determines the half-life of a peptide in a biologically relevant matrix that contains a multitude of endogenous proteases.

Materials:

  • Test peptide (e.g., containing 3-fluoro-D-phenylalanine)

  • Control peptide (e.g., containing L-phenylalanine)

  • Pooled human plasma (with anticoagulant such as EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water, PBS, or a minimal amount of DMSO if necessary for solubility) to a concentration of 1 mg/mL.

  • Incubation: Thaw the human plasma and bring it to 37°C. Spike the plasma with the peptide stock solution to a final concentration of, for example, 10 µM.

  • Time-Point Sampling: Incubate the peptide-plasma mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot. This will precipitate the plasma proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.

  • Analysis: Analyze the supernatant using a validated RP-HPLC or LC-MS method to separate the intact peptide from any degradation products.

  • Data Analysis: Quantify the amount of intact peptide at each time point by measuring the peak area. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.

Proteolytic Degradation Assay with Specific Proteases

This assay helps to identify specific cleavage sites and the susceptibility of a peptide to individual proteases.

Materials:

  • Test and control peptides

  • Purified proteases (e.g., trypsin, chymotrypsin, pepsin)

  • Appropriate buffer for each enzyme

  • Quenching solution

  • HPLC or LC-MS system

Procedure:

  • Peptide and Enzyme Preparation: Prepare solutions of the test and control peptides and the specific protease in the appropriate reaction buffer.

  • Reaction Initiation: Initiate the degradation by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C). Collect aliquots at various time points.

  • Reaction Quenching: Stop the reaction in each aliquot with a suitable quenching solution.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the amount of remaining parent peptide and identify degradation products.

  • Data Analysis: Determine the rate of degradation and identify the cleavage sites by analyzing the fragments.

Visualizing Experimental Workflows and Principles

Experimental Workflow for In Vitro Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Peptide Stock Solution (1 mg/mL) Incubation Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubation Plasma Human Plasma (37°C) Plasma->Incubation Time_Points Withdraw Aliquots at Time Points (0, 15, 30... min) Incubation->Time_Points Quench Quench with TCA/ACN Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze by HPLC/LC-MS Supernatant->LCMS Data Calculate Half-Life (t½) LCMS->Data

Caption: Workflow for the in vitro plasma stability assay.

Principle of D-Amino Acid-Mediated Protease Resistance

G cluster_L L-Amino Acid Peptide cluster_D D-Amino Acid Peptide L_Peptide Peptide Chain with L-Phe Protease_L Protease Active Site L_Peptide->Protease_L Good Fit Cleavage Cleavage Protease_L->Cleavage D_Peptide Peptide Chain with 3-Fluoro-D-Phe Protease_D Protease Active Site D_Peptide->Protease_D Poor Fit (Steric Hindrance) No_Cleavage No Cleavage Protease_D->No_Cleavage

Caption: D-amino acids sterically hinder protease binding.

A Comparative Guide to Peptides Synthesized with N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. Among these, fluorinated amino acids, particularly N-BOC-3-Fluoro-D-phenylalanine, have garnered significant attention. This guide provides an objective comparison of peptides synthesized using this fluorinated amino acid with their non-fluorinated counterparts, supported by experimental data, detailed protocols, and visual diagrams to elucidate their advantages in drug development.

Enhanced Biological Performance of Fluorinated Peptides

The introduction of a fluorine atom into the phenylalanine side chain can significantly modulate the physicochemical properties of a peptide, leading to improved biological performance. These enhancements are primarily attributed to fluorine's high electronegativity, which can alter electronic interactions, and the strength of the carbon-fluorine bond, which can increase metabolic stability.[1][2] The use of the D-enantiomer further contributes to proteolytic resistance.[3][4][5]

Increased Enzymatic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The substitution of L-amino acids with D-amino acids, such as in 3-Fluoro-D-phenylalanine, renders the peptide bonds less susceptible to cleavage by endogenous proteases, thereby extending the peptide's plasma half-life.[3][4][5]

Table 1: Illustrative Plasma Half-life Comparison

PeptideModificationPlasma Half-life (t½)Reference
Native SomatostatinL-amino acids~3 minutes[6]
Octreotide (analog)Contains D-amino acids~1.5 hours[6]
Hypothetical Peptide XL-p-aminophenylalanineShorter[7]
Hypothetical Peptide XD-p-aminophenylalanineLonger[7]

Note: This table provides illustrative examples of how D-amino acid incorporation can significantly increase plasma half-life. Specific half-life data for peptides containing 3-Fluoro-D-phenylalanine will vary depending on the full peptide sequence and other modifications.

Modulated Receptor Binding Affinity

Fluorination can alter the electronic properties of the phenyl ring, influencing how the peptide interacts with its target receptor. This can lead to either increased or decreased binding affinity, depending on the specific interactions at the binding site. The strategic placement of fluorine can be used to fine-tune a peptide's selectivity and potency.[8]

Table 2: Receptor Binding Affinity (IC50) of Fluorinated vs. Non-fluorinated Peptides

Peptide (Tax peptide variants targeting A6 T-cell receptor)Modification at position 5IC50 (μM)Fold Change in Affinity vs. TyrosineReference
Native Tax peptideTyrosine2.1-[8]
Tax-Y5F4F4-Fluoro-phenylalanine0.7~3x stronger[8]
Tax-Y5F3F3-Fluoro-phenylalanine1.1~2x stronger[8]
Tax-Y5F34FF3,4-Difluoro-phenylalanine0.46~5x stronger[8]

Table 3: Receptor Binding Affinity (IC50) of GnRH Peptides with and without D-phenylalanine

PeptideModificationIC50 (nM)Reference
DOTA-Ahx-(D-Lys⁶)-GnRH1No D-Phe36.1[9]
DOTA-Ahx-D-Phe-(D-Lys⁶)-GnRHWith D-Phe7.6[9]

Note: While this example does not involve fluorination, it quantitatively demonstrates the significant impact of incorporating a D-amino acid on receptor binding affinity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-chemistry solid-phase synthesis.

Materials:

  • Appropriate solid support resin (e.g., Merrifield resin)

  • N-BOC-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Scavengers (e.g., triisopropylsilane, water)

  • Cleavage cocktail (e.g., HF or a TFA-based cocktail)

Procedure:

  • Resin Swelling: Swell the resin in DCM.

  • First Amino Acid Coupling: Couple the first N-BOC-protected amino acid to the resin.

  • Boc Deprotection: Remove the BOC protecting group using a solution of TFA in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM.

  • Amino Acid Coupling: Couple the next N-BOC-protected amino acid (e.g., this compound) using a suitable coupling reagent.

  • Repeat: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Peptide Stability Assay in Plasma

This protocol provides a method to assess the enzymatic stability of peptides in a biological matrix.[7][10][11][12][13][14]

Materials:

  • Peptide containing 3-Fluoro-D-phenylalanine

  • Control peptide (non-fluorinated or L-amino acid version)

  • Human or rat plasma

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., Trifluoroacetic acid (TFA) or acetonitrile)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Peptide Incubation: Incubate the test peptides in plasma (e.g., 80% human plasma in PBS) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the enzymatic degradation in each aliquot by adding a quenching solution to precipitate the plasma proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the peptide.

  • HPLC Analysis: Quantify the amount of intact peptide remaining at each time point by reverse-phase HPLC.

  • Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) of the peptide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general G-protein coupled receptor (GPCR) signaling pathway, a more specific pathway for somatostatin receptors (which are GPCRs and targets for some fluorinated peptide analogs), and a typical experimental workflow for comparing fluorinated and non-fluorinated peptides.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Peptide Ligand (e.g., Fluorinated Analog) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: General G-protein Coupled Receptor (GPCR) Signaling Pathway.

SSTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Somatostatin_Analog Somatostatin Analog (with 3-Fluoro-D-Phe) SSTR Somatostatin Receptor (SSTR) Somatostatin_Analog->SSTR Binding Gi_Protein Gi-Protein (αiβγ) SSTR->Gi_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition Ion_Channel Ion Channel (e.g., K+ channel) Gi_Protein->Ion_Channel Activation MAPK_Pathway MAPK Pathway Gi_Protein->MAPK_Pathway Modulation cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Effects Cellular Effects (↓ Secretion, ↓ Proliferation) PKA->Cellular_Effects Ion_Channel->Cellular_Effects MAPK_Pathway->Cellular_Effects

Caption: Somatostatin Receptor (SSTR) Signaling Pathway.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis cluster_results Results Boc_Phe N-BOC-L-Phenylalanine SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_Phe->SPPS Boc_3F_DPhe This compound Boc_3F_DPhe->SPPS Peptide_L Peptide (L-Phe) SPPS->Peptide_L Peptide_3F_D Peptide (3-Fluoro-D-Phe) SPPS->Peptide_3F_D Stability_Assay Enzymatic Stability Assay (e.g., in Plasma) Peptide_L->Stability_Assay Binding_Assay Receptor Binding Assay (e.g., IC50 determination) Peptide_L->Binding_Assay Activity_Assay Biological Activity Assay (e.g., cell-based assay) Peptide_L->Activity_Assay Peptide_3F_D->Stability_Assay Peptide_3F_D->Binding_Assay Peptide_3F_D->Activity_Assay Half_Life Half-life (t½) Stability_Assay->Half_Life Binding_Affinity Binding Affinity (IC50/Ki) Binding_Assay->Binding_Affinity Potency Potency (EC50) Activity_Assay->Potency

Caption: Experimental Workflow for Comparing Peptides.

References

Safety Operating Guide

Proper Disposal of N-BOC-3-Fluoro-D-phenylalanine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N-BOC-3-Fluoro-D-phenylalanine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended to be a primary resource for operational guidance, supplementing but not replacing your institution's specific safety protocols and the product's Safety Data Sheet (SDS).

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C14H18FNO4
Molecular Weight 283.30 g/mol [1]
Appearance White to off-white or light brown solid[1][2]
Melting Point 75 - 80 °C (167 - 176 °F)[1]
Solubility No information available[1]
Stability Stable under normal conditions[1]

Disposal Procedures

The primary disposal method for this compound is through a licensed professional waste disposal service. Always handle the material in accordance with good industrial hygiene and safety practices.[1]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical safety goggles or glasses, gloves, and a lab coat.[1]

  • Containment of Spills: In the event of a spill, avoid dust formation.[1] Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[1][3]

  • Waste Collection:

    • Place waste this compound and any contaminated materials (e.g., weighing paper, gloves) into a clearly labeled, sealed container.

    • The container should be appropriate for chemical waste and compatible with the substance.

  • Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's designated hazardous waste disposal program. Inform the disposal service of the nature of the waste.

  • Environmental Protection: Do not release this compound into the environment.[1]

Hazard Considerations

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[3][4] Firefighters should wear self-contained breathing apparatus.[3]

  • Health Hazards: Avoid ingestion, inhalation, and contact with skin and eyes.[1] In case of contact, follow the first-aid measures outlined in the SDS.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal of this compound start Start: Have N-BOC-3-Fluoro- D-phenylalanine for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Contaminated Material? ppe->spill collect_spill Sweep into Labeled Container spill->collect_spill Yes collect_waste Place in Labeled Waste Container spill->collect_waste No storage Store in Cool, Dry, Ventilated Area Away from Oxidizing Agents collect_spill->storage collect_waste->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-BOC-3-Fluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-BOC-3-Fluoro-D-phenylalanine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C14H18FNO4[1][2]
Molecular Weight 283.30 g/mol [2]
Physical State Solid, Powder[2]
Appearance Light brown[2]
Melting Point 75 - 80 °C / 167 - 176 °F[2]

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified as a substance that can cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, a comprehensive PPE strategy is mandatory.

HazardRequired PPERecommended Practices
Skin Irritation Chemical-resistant gloves (nitrile rubber recommended), fully buttoned lab coat.Inspect gloves for tears or holes before use. Remove gloves before handling common objects like doorknobs or phones. Wash hands thoroughly after handling.[4][5]
Eye Irritation ANSI-approved chemical splash goggles or safety glasses with side shields.A face shield may be required for splash-prone procedures.[4][6][7]
Respiratory Irritation Work in a well-ventilated area, preferably a certified chemical fume hood.For situations with significant dust generation, a NIOSH-approved N-95 or higher particulate respirator is recommended.[8]
General Handling Closed-toe shoes, long pants.Confine long hair and loose clothing.[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][8]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[6]

  • Spill Kit: Have a chemical spill kit readily available. The kit should contain absorbent materials suitable for chemical powders.

2. Handling and Use:

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above. Double gloving is recommended as an additional precaution.[5]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material within the chemical fume hood.

    • Use tools and techniques that minimize dust generation, such as using a spatula instead of pouring directly from a large container.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.[9]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][10]

  • Compatibility: Store away from strong oxidizing agents.[2][10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.[8][9]

1. Waste Segregation:

  • Halogenated Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) and any solutions containing the compound must be disposed of in a designated "Halogenated Organic Waste" container.[6][8]

  • Non-Halogenated Waste: Do not mix with non-halogenated waste streams to avoid costly and complex disposal processes.[9]

2. Waste Container Management:

  • Labeling: The halogenated waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including this compound.[9]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[6][9]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment.[9]

3. Final Disposal:

  • Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Locate Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh and Transfer Powder in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution (If Applicable) handle1->handle2 post1 Store in Tightly Sealed Container handle2->post1 Proceed to Storage/Disposal post2 Segregate Waste into 'Halogenated' Container post1->post2 post3 Clean Work Area post2->post3 post4 Doff PPE and Wash Hands post3->post4

Caption: Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.